molecular formula C7H6N4O2 B071998 4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid CAS No. 1488-48-8

4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid

Cat. No.: B071998
CAS No.: 1488-48-8
M. Wt: 178.15 g/mol
InChI Key: RZJHZSFLBFVOKR-UHFFFAOYSA-N
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Description

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a high-value, multifunctional heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is a purine analogue, making it a privileged pharmacophore for designing molecules that target ATP-binding sites, particularly in various protein kinases. The presence of both an electron-rich amino group and a carboxylic acid functional group on the fused pyrrolopyrimidine ring system provides exceptional synthetic versatility. Researchers utilize this compound as a key intermediate for the synthesis of more complex, targeted inhibitors through amide bond formation, peptide coupling, or further cyclization reactions. Its primary research value lies in the development of potential therapeutic agents for oncology, inflammatory diseases, and other conditions where kinase dysregulation plays a critical role. The molecule serves as a core building block for probing enzyme mechanisms and structure-activity relationships (SAR), enabling the creation of compound libraries for high-throughput screening. This reagent is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-5-4-3(7(12)13)1-9-6(4)11-2-10-5/h1-2H,(H,12,13)(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJHZSFLBFVOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569941
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1488-48-8
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

De Novo Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a highly valued heterocyclic scaffold in medicinal chemistry and drug discovery. As a purine analogue, its core structure is a privileged pharmacophore for designing molecules that target ATP-binding sites in various protein kinases, making it a crucial building block for the development of novel therapeutics, particularly in oncology.[1] Derivatives of this compound have shown potent inhibitory activity against protein kinase B (PKB/Akt), a key component in signaling pathways regulating cell growth and survival, which are often deregulated in cancer.[1][2] The presence of both a reactive amino group and a carboxylic acid functionality provides synthetic versatility for creating complex, targeted inhibitors.[1] This technical guide outlines a comprehensive de novo synthetic pathway to this important molecule, providing detailed experimental protocols and summarizing key quantitative data.

Overall Synthetic Strategy

The de novo synthesis of this compound can be approached through a multi-step sequence, commencing with the construction of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization at the C4 and C5 positions. A key intermediate in this pathway is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The general workflow is as follows:

G A Ethyl 2-cyanoacetate + 2-Bromo-1,1-dimethoxyethane B Ethyl 2-cyano-4,4-dimethoxybutanoate A->B Coupling C 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol B->C Cyclization with Formamidine D 7H-pyrrolo[2,3-d]pyrimidin-4-ol C->D Acid-catalyzed Cyclization E 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine D->E Chlorination F 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine E->F Bromination G 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid F->G Carboxylation H This compound G->H Amination G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth Inhibitor 4-Amino-7H-pyrrolo[2,3-d]pyrimidine -5-carboxylic acid Derivatives Inhibitor->Akt inhibits

References

A Technical Guide to the Physicochemical Properties of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS No. 1488-48-8) is a heterocyclic compound of significant interest in medicinal chemistry, primarily recognized for its role as a scaffold in the development of kinase inhibitors.[1] Its structural similarity to purines allows it to serve as a versatile building block for synthesizing targeted therapeutic agents, notably as an inhibitor of Protein Kinase B (PKB, also known as Akt).[2] A thorough understanding of its physicochemical properties is paramount for its application in drug discovery and development, influencing formulation, pharmacokinetics, and pharmacodynamics. This technical guide provides a summary of available and predicted physicochemical data and outlines detailed experimental protocols for their determination.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₆N₄O₂---
Molecular Weight 178.15 g/mol [1]
CAS Number 1488-48-8[1]
XLogP3 (Predicted) 0.22[3]
Density (Predicted) 1.7 ± 0.1 g/cm³[3]
Boiling Point (Predicted) 577.0 ± 45.0 °C at 760 mmHg[3]
Flash Point (Predicted) 302.7 ± 28.7 °C[3]
Polar Surface Area 105 Ų[3]

Biological Activity and Mechanism of Action

This compound and its derivatives are notable for their biological activity, particularly as antineoplastic agents.[2] The primary mechanism of action involves the inhibition of Protein Kinase B (Akt), a crucial node in the phosphatidylinositol-3 kinase (PI3K) signaling pathway.[2] This pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. By acting as an ATP-competitive inhibitor, derivatives of this compound can block the downstream signaling cascade, leading to the induction of apoptosis in cancer cells.[2][4][5]

Below is a diagram illustrating the simplified PI3K/Akt signaling pathway and the point of inhibition by this compound derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Cell_Survival Cell Survival, Growth, Proliferation Downstream_Targets->Cell_Survival Inhibitor 4-Amino-7H-pyrrolo[2,3-d]pyrimidine -5-carboxylic acid derivative Inhibitor->Akt inhibits

PI3K/Akt signaling pathway inhibition.

Experimental Protocols for Physicochemical Characterization

Given the sparse experimental data for this compound, this section details standardized methodologies for the determination of its key physicochemical properties. These protocols are designed for researchers in a drug development setting.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Workflow Diagram:

Solubility_Workflow Equilibrate Equilibrate (e.g., 24-48h) with agitation Separate Separate solid and liquid (centrifugation/filtration) Equilibrate->Separate Quantify Quantify concentration in supernatant (e.g., HPLC-UV) Separate->Quantify Result Result: Thermodynamic solubility Quantify->Result

Shake-flask solubility determination workflow.

Methodology:

  • Preparation of Solutions: Prepare a series of aqueous buffers at various physiologically relevant pH values (e.g., 2.0, 5.0, 7.4, 9.0).

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.

pKa Determination (Potentiometric Titration in a Co-solvent System)

Due to the anticipated low aqueous solubility, a co-solvent method is recommended for pKa determination.

Methodology:

  • Co-solvent Preparation: Prepare a series of methanol-water (or another suitable organic solvent-water) mixtures (e.g., 20%, 40%, 60% methanol by volume).

  • Sample Dissolution: Dissolve a precisely weighed amount of this compound in each co-solvent mixture.

  • Titration: Perform a potentiometric titration by adding a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small increments. Record the pH of the solution after each addition using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa in the co-solvent mixture (s pKa) corresponds to the pH at the half-equivalence point.

  • Aqueous pKa Extrapolation: Determine the s pKa at several co-solvent concentrations. The aqueous pKa (a pKa) can then be estimated by extrapolating the s pKa values to 0% organic solvent using methods such as the Yasuda-Shedlovsky plot.

Melting Point Determination (Capillary Method)

The capillary method is a standard pharmacopeial technique for determining the melting point of a crystalline solid.

Methodology:

  • Sample Preparation: Ensure the sample is finely powdered and thoroughly dried in a desiccator.

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rapid rate initially to determine an approximate melting range. For a precise measurement, repeat with a fresh sample, heating slowly (1-2 °C per minute) when the temperature is within 20 °C of the approximate melting point.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Conclusion

This compound is a key building block in the development of targeted therapies. While predicted data offers initial guidance, the experimental determination of its physicochemical properties, as outlined in this guide, is essential for advancing its application in drug discovery. The provided protocols offer robust and standardized approaches for obtaining the critical data necessary for formulation development, pharmacokinetic modeling, and ultimately, the successful progression of new therapeutic agents.

References

Spectroscopic Characterization of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. As a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors, a thorough understanding of its structural and electronic properties is crucial. This document outlines the expected spectroscopic data based on the analysis of its core structure and related analogues. It also includes standardized experimental protocols for acquiring this data and visual workflows to guide the characterization process.

Chemical Structure and Properties

This compound belongs to the pyrrolopyrimidine class of compounds, which are analogues of purines.[1] The presence of an amino group, a carboxylic acid, and the fused pyrrole and pyrimidine rings endows it with unique chemical properties and significant potential for derivatization in drug discovery programs.[2]

PropertyValue
Molecular Formula C₇H₆N₄O₂[3]
Molecular Weight 178.15 g/mol [2]
CAS Number 1488-48-8[2]
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol; likely insoluble in water and non-polar organic solvents.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1HCOOH
~11.5s1HN₇-H
~8.1s1HC₂-H
~7.5s1HC₆-H
~7.0br s2HNH₂

¹³C NMR (Predicted, in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~168C=O (Carboxylic Acid)
~158C₄
~152C₂
~151C₇ₐ
~125C₆
~103C₄ₐ
~100C₅
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3200Strong, BroadO-H stretch (carboxylic acid), N-H stretch (amine and pyrrole)
3100 - 3000MediumAromatic C-H stretch
~1680StrongC=O stretch (carboxylic acid)
~1640StrongN-H bend (amine)
1600 - 1450Medium-StrongC=C and C=N stretching (aromatic rings)
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

TechniqueExpected [M+H]⁺Expected [M-H]⁻
ESI-MS179.0567177.0411
UV-Visible (UV-Vis) Spectroscopy

In a suitable solvent like methanol or ethanol, the UV-Vis spectrum is expected to exhibit absorption maxima characteristic of the pyrrolopyrimidine chromophore.

Solventλmax (nm)
Methanol~260, ~280

Experimental Protocols

The following are standard protocols for the spectroscopic characterization of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 180 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for a solid sample. Place a small amount of the dry powder directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) for a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Analysis: Determine the accurate mass of the molecular ions ([M+H]⁺ and/or [M-H]⁻) and compare it to the calculated exact mass.

Visualization of Workflows and Pathways

General Spectroscopic Characterization Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (1H, 13C) Sample->NMR IR FTIR (ATR) Sample->IR MS HRMS (ESI) Sample->MS UV UV-Vis Sample->UV Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity UV->Structure

Caption: Workflow for Spectroscopic Characterization.

Role in PI3K/Akt Signaling Pathway

Derivatives of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine core are frequently designed as inhibitors of protein kinases, such as Akt (also known as Protein Kinase B), which is a key node in the PI3K/Akt signaling pathway crucial for cell survival and proliferation.[4]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Compound 4-Amino-7H-pyrrolo[2,3-d]pyrimidine -5-carboxylic acid Derivative Compound->Akt Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the PI3K/Akt Signaling Pathway.

Conclusion

This compound is a valuable scaffold in medicinal chemistry. This guide provides a foundational understanding of its expected spectroscopic characteristics and standardized protocols for their determination. The provided workflows offer a clear visual guide for the characterization process and the compound's potential role in inhibiting key cellular signaling pathways. Accurate and thorough spectroscopic analysis is paramount for the successful development of novel therapeutics based on this promising molecular core.

References

The Purine Analogue 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid core is a highly valued heterocyclic scaffold in medicinal chemistry, primarily due to its structural analogy to natural purines. This characteristic makes it a "privileged scaffold" for the design of molecules targeting ATP-binding sites, particularly within protein kinases. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, has positioned it as a focal point in the development of novel therapeutics for oncology, inflammatory diseases, and viral infections. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of this compound and its analogues, with a focus on their role as kinase inhibitors. Detailed experimental protocols for synthesis and key biological assays are provided, alongside a curated collection of quantitative data to facilitate comparative analysis.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This subtle modification has profound effects on the molecule's electronic properties and metabolic stability, while retaining its ability to mimic endogenous purines and interact with their biological targets. Consequently, this scaffold has emerged as a cornerstone in the design of a wide array of pharmacologically active agents.[1][2]

Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[3] The amino and carboxylic acid functional groups on this core structure provide versatile handles for synthetic modification, allowing for the generation of extensive libraries of compounds with tailored potency, selectivity, and pharmacokinetic profiles.

Synthesis of this compound and Its Derivatives

The synthesis of the title compound and its derivatives often involves a multi-step sequence, starting from readily available precursors. A common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core, followed by functional group interconversions to introduce the desired amino and carboxylic acid moieties.

Synthesis of the Core Compound

A plausible synthetic route to this compound involves the initial synthesis of the corresponding 5-carbonitrile derivative, followed by hydrolysis.

Experimental Protocol: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

  • Step 1: Formation of the Pyrrolopyrimidine Ring. A common starting point is the reaction of a suitably substituted aminopyrrole with a pyrimidine precursor. For instance, the reaction of 2-amino-3-cyanopyrrole with formic acid can yield the corresponding pyrrolo[2,3-d]pyrimidin-4(3H)-one.

  • Step 2: Chlorination. The resulting pyrrolopyrimidinone is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile intermediate.

  • Step 3: Amination. The 4-chloro intermediate undergoes nucleophilic substitution with an amine source, such as ammonia or a protected amine, to introduce the 4-amino group.

Experimental Protocol: Hydrolysis of the 5-Carbonitrile to the 5-Carboxylic Acid

The 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Acidic Hydrolysis: The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid. The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS). Upon completion, the carboxylic acid can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and drying.

  • Basic Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a base, such as sodium hydroxide. This initially forms the carboxylate salt. After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the free carboxylic acid, which is then collected by filtration.

Synthesis of Derivatives

The core structure of this compound offers multiple points for diversification.

  • Amide Bond Formation: The carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., EDCI/HOBt, HATU) to generate a library of amide derivatives.

  • Esterification: Reaction of the carboxylic acid with alcohols under acidic conditions or using coupling agents can produce various ester derivatives.

  • Modification of the 4-Amino Group: The amino group can be alkylated or arylated through reactions such as reductive amination or Buchwald-Hartwig amination.

Biological Activity and Therapeutic Applications

The primary therapeutic interest in this compound and its derivatives lies in their ability to inhibit protein kinases.

Kinase Inhibition

Many derivatives have been synthesized and evaluated as inhibitors of various kinases, with a particular focus on the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.

The diagram below illustrates the PI3K/Akt signaling pathway and the role of Akt as a therapeutic target.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylation Proliferation Cell Growth & Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of pyrrolopyrimidine analogues.

Anticancer and Antiviral Activity

The inhibition of key kinases by these compounds translates into potent anticancer and antiviral activities. By targeting pathways essential for cancer cell proliferation and survival, these molecules can induce apoptosis and inhibit tumor growth.[2][3] Similarly, by inhibiting viral replication processes, they have shown promise as antiviral agents.

Quantitative Data

The following tables summarize the biological activity of representative 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Table 1: In Vitro Kinase Inhibitory Activity
Compound IDTarget KinaseIC₅₀ (nM)Assay MethodReference
Derivative A Akt118.0Biochemical Assay[3]
Derivative B Akt121.3Biochemical Assay[3]
FN-1501 FLT3<10Biochemical Assay[4]
FN-1501 CDK2<10Biochemical Assay[4]
FN-1501 CDK4<10Biochemical Assay[4]
FN-1501 CDK6<10Biochemical Assay[4]
Compound 5k EGFR40Biochemical Assay[2]
Compound 5k Her285Biochemical Assay[2]
Compound 5k VEGFR2120Biochemical Assay[2]
Compound 5k CDK2204Biochemical Assay[2]

Note: IC₅₀ values are highly dependent on the specific assay conditions (e.g., ATP concentration). Direct comparison between different studies should be made with caution.

Table 2: In Vitro Antiproliferative Activity
Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
FN-1501 MV4-11Acute Myeloid Leukemia0.008[4]
Compound 5e MCF-7Breast35[2]
Compound 5h HepG2Liver29[2]
Compound 5k MDA-MB-231Breast42[2]
Compound 5l HeLaCervical38[2]
Table 3: Pharmacokinetic Parameters of Selected Pyrrolopyrimidine Derivatives
Compound IDSpeciesDosing RouteCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
BKI-1660 MouseOral1600212000N/A[5]
BKI-1649 MouseOral120018000N/A[5]
AZD5363 MouseOralN/AN/AN/AGood[3]

N/A: Not Available

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel compounds.

Akt Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against Akt kinase.

Materials:

  • Active Akt1 enzyme

  • GSK-3 fusion protein substrate

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • [γ-³²P]ATP

  • Test compound dissolved in DMSO

  • Phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a microcentrifuge tube, add the kinase buffer, active Akt1 enzyme, and the test compound solution (or DMSO for control).

  • Initiate the reaction by adding a mixture of the GSK-3 substrate and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper strip.

  • Wash the phosphocellulose paper strips extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental and Logical Workflows

The discovery and development of kinase inhibitors based on the this compound scaffold typically follows a structured workflow.

Kinase Inhibitor Discovery Workflow

The following diagram illustrates a typical workflow for the discovery of kinase inhibitors.

Kinase_Inhibitor_Workflow Start Start: Scaffold Selection Library Library Synthesis & Diversification Start->Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Profiling (Potency, Selectivity, ADME) Hit_to_Lead->In_Vitro Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Toxicology Lead_Opt->In_Vivo In_Vitro->Hit_to_Lead SAR Feedback In_Vitro->Lead_Opt SAR Feedback In_Vivo->Lead_Opt Feedback Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for kinase inhibitor drug discovery.

Conclusion

This compound represents a highly promising and versatile scaffold for the development of novel kinase inhibitors and other therapeutic agents. Its purine-like structure provides a strong foundation for targeting ATP-binding sites with high affinity, while its synthetic accessibility allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of new drug candidates based on this privileged heterocyclic core.

References

Structural Analogs of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Biological Activity, and Therapeutic Potential of Novel Pyrrolo[2,3-d]pyrimidine Derivatives.

The 4-amino-7H-pyrrolo[2,3-d]pyrimidine core, a purine analogue, is a privileged scaffold in medicinal chemistry, renowned for its ability to target ATP-binding sites of various protein kinases.[1][2] This technical guide delves into the structural analogs of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, offering a comprehensive overview of their synthesis, structure-activity relationships (SAR), and their significant role as kinase inhibitors in therapeutic areas such as oncology.

Core Structure and Synthetic Versatility

This compound serves as a versatile building block for creating extensive libraries of targeted inhibitors.[1] The presence of an electron-rich amino group and a carboxylic acid moiety on the fused pyrrolopyrimidine ring system allows for diverse chemical modifications, including amide bond formation, peptide coupling, and further cyclization reactions.[1] This synthetic tractability has enabled researchers to develop potent and selective inhibitors for a range of protein kinases.

Biological Activity and Therapeutic Applications

Derivatives of the 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant potential as antineoplastic agents.[1][3] A primary mechanism of action for these compounds is the inhibition of protein kinases that are crucial for cell growth and survival signaling pathways, which are often deregulated in cancer.[3][4][5]

Kinase Inhibitory Activity

A significant body of research has focused on developing these analogs as potent kinase inhibitors. These compounds often act as ATP-competitive inhibitors, targeting various kinases, including:

  • Protein Kinase B (PKB/Akt): A key node in the PI3K signaling pathway, frequently overactive in cancer.[1][3][4][5]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose mutations are implicated in non-small cell lung cancer (NSCLC).[6][7]

  • VEGFR2, Her2, and CDK2: Other important kinases involved in angiogenesis, cell proliferation, and cell cycle regulation.[6]

The structural modifications on the core scaffold play a crucial role in determining the potency and selectivity of these inhibitors. For instance, the introduction of halogen atoms can significantly enhance binding affinity and selectivity for the target kinase.[6]

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro activity of various structural analogs, providing a comparative view of their inhibitory potency against different cancer cell lines and kinases.

Table 1: Cytotoxic Activity of Pyrrolo[2,3-d]pyrimidine Analogs against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
6a HeLa6.55 ± 0.31[8]
6g HT-297.61 ± 0.31[8]
8a HeLa19.22[8]
10a HeLaModerate Activity[8]
10b MCF-7Moderate Activity[8]
5e, 5h, 5k, 5l Various29 - 59[6]

Table 2: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Analogs

CompoundTarget KinaseIC50 (nM)Reference
Compound 21 (NVP-AEW541) IGF-1R86[9]
Compound 21 (NVP-AEW541) IR2300[9]
Compound 22 (NVP-ADW742) IGF-1R170[9]
Compound 22 (NVP-ADW742) IR2800[9]
Compound 23 IGF-1R12[9]
Compound 5k EGFR79[6]
Compound 5k Her240[6]
Compound 5k VEGFR2136[6]
Compound 5k CDK2204[6]
Sunitinib (Reference) VEGFR2261[6]
Erlotinib (Reference) EGFR55[6]
Staurosporine (Reference) Her238[6]
Mutant EGFR T790M Inhibitor Mutant EGFR0.21[7]
Mutant EGFR T790M Inhibitor Wild-Type EGFR22[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is essential for understanding the context of these compounds. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways targeted by these analogs and a general workflow for their synthesis and evaluation.

PI3K/Akt Signaling Pathway Inhibition

Many analogs of this compound are designed to inhibit Protein Kinase B (Akt), a central component of the PI3K signaling pathway that regulates cell growth and survival.[4][5]

PI3K_Akt_Pathway cluster_pip RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Downstream Cell Growth, Survival, Proliferation mTORC1->Downstream Inhibitor Pyrrolo[2,3-d]pyrimidine Analog Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrrolo[2,3-d]pyrimidine analog.

General Experimental Workflow

The development of novel analogs follows a structured process from chemical synthesis to biological evaluation.

experimental_workflow start Starting Materials (e.g., 6-aminouracil) synthesis Chemical Synthesis (e.g., One-pot, Multi-component) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Biological Screening (Kinase Assays, Cytotoxicity) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization Iterative Design invivo In Vivo Studies (Xenograft Models) sar->invivo Promising Leads optimization->synthesis end Candidate Drug invivo->end

References

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry. Its structural resemblance to the purine core of adenine allows it to effectively interact with the ATP-binding sites of numerous enzymes, leading to a broad spectrum of biological activities.[1] This versatility has made it a cornerstone in the development of targeted therapies for a range of diseases, from cancer and inflammatory disorders to viral infections. This technical guide provides a comprehensive overview of the biological activities of the pyrrolo[2,3-d]pyrimidine scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

A Spectrum of Biological Activity

Derivatives of the pyrrolo[2,3-d]pyrimidine core have been extensively investigated and have shown significant therapeutic potential in several key areas:

  • Anticancer Activity: This is one of the most explored applications of the pyrrolo[2,3-d]pyrimidine scaffold. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, cervix, and lung.[2][3] Their anticancer mechanism often involves the inhibition of key enzymes that are dysregulated in cancer, such as protein kinases.

  • Kinase Inhibition: The structural similarity of the pyrrolo[2,3-d]pyrimidine nucleus to adenine makes it an ideal framework for designing ATP-competitive kinase inhibitors.[1] This has led to the development of potent inhibitors for several kinase families, including Janus kinases (JAKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Rearranged during Transfection (RET) kinase.[4][5][6][7]

  • Anti-inflammatory Activity: By targeting kinases involved in inflammatory signaling cascades, such as JAKs, pyrrolo[2,3-d]pyrimidine derivatives have shown significant anti-inflammatory properties.[6][8][9] This has opened avenues for their use in treating autoimmune diseases and other inflammatory conditions.

  • Antiviral Activity: Nucleoside analogues incorporating the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated promising antiviral activity, particularly against human cytomegalovirus (HCMV) and HIV.[10][11][12][13] These compounds can interfere with viral replication by inhibiting viral DNA synthesis.[12]

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of representative pyrrolo[2,3-d]pyrimidine derivatives, providing a quantitative basis for comparing their potency and selectivity.

Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
8f HT-29 (Colon)4.55 ± 0.23[2]
8g HT-29 (Colon)4.01 ± 0.20[2]
6a HeLa (Cervical)6.55 ± 0.31[2]
6g HT-29 (Colon)7.61 ± 0.31[2]
10a HeLa (Cervical)Moderate Activity[2]
10b MCF-7 (Breast)Moderate Activity[2]
8a HT-29 (Colon)19.22[2]
5e Various29 - 59[14][15]
5h Various29 - 59[14][15]
5k Various29 - 59[14][15]
5l Various29 - 59[14][15]
10a PC3 (Prostate)0.19[3]
10b MCF-7 (Breast)1.66[3]
9e A549 (Lung)4.55[3]
Table 2: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
12d VEGFR-211.9[4]
15c VEGFR-213.6[4]
5k EGFR79[14][15]
5k Her240[14][15]
5k VEGFR-2136[14][15]
5k CDK2204[14][15]
20 RET76 ± 6[5]
19 RET127 ± 1[5]
54 RET<10[5]
55 RET<10[5]
58 RET<10[5]
59 RET<10[5]
12a JAK112.6[16]
11e JAK1/JAK2>90% inhibition[6]
23a JAK172[7]
44 LRRK211[17]
45 LRRK222[17]

Key Signaling Pathways

The therapeutic effects of pyrrolo[2,3-d]pyrimidine derivatives are often mediated by their interaction with specific signaling pathways. The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a prime example.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and inflammation.[18][19][20] Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors can block this pathway, making them effective anti-inflammatory and anticancer agents.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor:s->JAK:n Association STAT_inactive STAT (inactive) receptor->STAT_inactive 4. STAT Recruitment JAK->receptor 3. Receptor Phosphorylation JAK->JAK JAK->STAT_inactive 5. STAT Phosphorylation cytokine Cytokine cytokine->receptor 1. Binding & Dimerization STAT_active STAT-P (active) STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation & DNA Binding Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Regulation of Gene Expression

Caption: The JAK-STAT signaling cascade and the point of inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a key pyrrolo[2,3-d]pyrimidine intermediate and for common biological assays used in the evaluation of its derivatives.

Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines a common synthetic route to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial starting material for the synthesis of many biologically active derivatives.

Synthesis_Workflow start Start: Diethyl Malonate step1 Step 1: Condensation with 2-bromo-1,1-dimethoxyethane start->step1 intermediate1 Ethyl 2-cyano-4,4-dimethoxybutanoate step1->intermediate1 step2 Step 2: Cyclization with Formamidine intermediate1->step2 intermediate2 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol step2->intermediate2 step3 Step 3: Acid-catalyzed cyclization and hydrolysis intermediate2->step3 intermediate3 7H-pyrrolo[2,3-d]pyrimidin-4-ol step3->intermediate3 step4 Step 4: Chlorination (e.g., with POCl3) intermediate3->step4 end End Product: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine step4->end

Caption: A generalized synthetic workflow for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Detailed Protocol:

  • Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: Diethyl malonate is coupled with 2-bromo-1,1-dimethoxyethane in the presence of a suitable base.

  • Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: The product from step 1 is treated with formamidine to form the pyrimidine ring.

  • Formation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The pyrimidine derivative from step 2 undergoes acid-catalyzed cyclization to form the pyrrolo[2,3-d]pyrimidine core.

  • Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: The hydroxyl group at the 4-position is converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl3).[21]

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[22][23][24]

MTT_Assay_Workflow start Start: Cell Culture step1 1. Seed cells in a 96-well plate start->step1 step2 2. Incubate overnight to allow cell attachment step1->step2 step3 3. Treat cells with varying concentrations of test compound step2->step3 step4 4. Incubate for a defined period (e.g., 24, 48, or 72 hours) step3->step4 step5 5. Add MTT solution to each well step4->step5 step6 6. Incubate to allow formazan crystal formation step5->step6 step7 7. Solubilize formazan crystals (e.g., with DMSO or isopropanol) step6->step7 step8 8. Measure absorbance with a plate reader (e.g., at 570 nm) step7->step8 end End: Determine IC50 value step8->end

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the pyrrolo[2,3-d]pyrimidine derivative.

  • Incubation: The treated cells are incubated for a specific duration (typically 24 to 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.

Detailed Protocol:

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase, a substrate (a peptide or protein that the kinase phosphorylates), ATP (the phosphate donor), and the test compound at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate.

  • Detection: The extent of substrate phosphorylation is then measured. This can be done using various methods, such as:

    • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-Based Assays: Using antibodies that specifically recognize the phosphorylated substrate. These antibodies are often labeled with a fluorescent probe.

    • Luminescence-Based Assays: Measuring the amount of ATP remaining in the well after the kinase reaction. A decrease in kinase activity due to inhibition will result in a higher ATP concentration.

  • Data Analysis: The IC50 value for the inhibitor is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Conclusion and Future Directions

The pyrrolo[2,3-d]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of a wide array of potent and selective therapeutic agents. Its versatility, arising from its structural mimicry of adenine, allows for the rational design of inhibitors targeting key enzymes in various disease pathways. The extensive research into its anticancer, anti-inflammatory, and antiviral properties has already yielded significant successes, including clinically approved drugs.

Future research in this area will likely focus on several key aspects:

  • Improving Selectivity: While many potent inhibitors have been developed, enhancing selectivity for specific kinase isoforms or viral enzymes remains a critical goal to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: The development of novel pyrrolo[2,3-d]pyrimidine derivatives that can overcome acquired resistance to existing therapies is a major area of investigation, particularly in oncology.

  • Exploring New Therapeutic Areas: The broad biological activity of this scaffold suggests that its therapeutic potential may extend beyond the currently explored areas. Investigating its efficacy against other diseases, such as neurodegenerative and metabolic disorders, could open up new avenues for drug discovery.

  • Advanced Drug Delivery: Formulating pyrrolo[2,3-d]pyrimidine-based drugs with novel drug delivery systems could enhance their bioavailability, target-specific delivery, and overall therapeutic efficacy.

References

The Dawn of a New Era in Kinase Inhibition: An In-depth Technical Guide to the Early-Stage Discovery of Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a "privileged" structure in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. Its inherent ability to mimic the adenine core of ATP allows for effective competition at the kinase hinge region, making it a cornerstone for the development of targeted therapies in oncology, immunology, and other disease areas. This technical guide provides a comprehensive overview of the core principles and methodologies involved in the early-stage discovery of novel pyrrolo[2,3-d]pyrimidine derivatives, from synthetic strategies to biological evaluation.

Core Synthetic Strategies: Building the Pyrrolo[2,3-d]pyrimidine Scaffold

The versatility of the pyrrolo[2,3-d]pyrimidine core lies in the numerous synthetic routes available for its construction and subsequent functionalization. A common and efficient starting point is the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which serves as a versatile intermediate for substitutions at the C4 position.

Synthesis of 4-Substituted Pyrrolo[2,3-d]pyrimidine Derivatives

A frequently employed method for introducing diversity at the C4 position is through nucleophilic aromatic substitution (SNAr) reactions. This typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a variety of amines, anilines, or other nucleophiles.

Experimental Protocol: General Procedure for SNAr at C4

  • Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as isopropanol, n-butanol, or DMF, add the desired amine or aniline derivative (1.1-1.5 equivalents).

  • Catalysis: The addition of a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is often required to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to reflux (80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel or by recrystallization to yield the desired 4-substituted pyrrolo[2,3-d]pyrimidine derivative.

Functionalization at the C5 and C6 Positions

Further diversification of the scaffold can be achieved through substitutions at the C5 and C6 positions of the pyrrole ring. Halogenation, particularly iodination, at these positions provides a handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups.

Biological Evaluation: From Kinase Inhibition to Cellular Activity

The biological characterization of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives is a critical step in the discovery process. This typically involves a tiered approach, starting with in vitro enzymatic assays to determine the direct inhibitory effect on the target kinase, followed by cell-based assays to assess cellular potency and mechanism of action.

In Vitro Kinase Inhibition Assays

Biochemical kinase assays are essential for determining the potency of a compound against its target kinase, typically expressed as the half-maximal inhibitory concentration (IC₅₀). A common method is the luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., JAK2)

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 10 µM).

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound, a vehicle control (DMSO), and a positive control inhibitor to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase (e.g., JAK2), and a specific peptide substrate.

  • Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader. The IC₅₀ value is then calculated by plotting the percent inhibition against the compound concentration.

Cell-Based Assays: Assessing Cellular Potency

Cellular assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target kinase in a physiological context. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine derivative and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

Quantitative Structure-Activity Relationship (SAR) Data

The systematic evaluation of the biological activity of a series of related compounds allows for the establishment of a structure-activity relationship (SAR), which guides the optimization of lead compounds. The following tables summarize representative IC₅₀ data for various pyrrolo[2,3-d]pyrimidine derivatives against different cancer cell lines and kinases.

CompoundR1R2Cell LineIC₅₀ (µM)Reference
8f H4-BromophenylHT-294.55[1]
8g 4-Fluorophenyl4-BromophenylHT-294.01[1]
10a --HeLaModerate Activity[1]
10b --MCF-7Moderate Activity[1]

Table 1: In Vitro Cytotoxic Activity of Tricyclic Pyrrolo[2,3-d]pyrimidines.

CompoundTarget KinaseIC₅₀ (nM)Reference
12i EGFR (T790M mutant)0.21[2]
12i EGFR (wild-type)22[2]
5k EGFR79[3]
5k Her240[3]
5k VEGFR2136[3]
5k CDK2-[3]
Sunitinib VEGFR2261[3]
12d VEGFR-211.9[4]
15c VEGFR-213.6[4]

Table 2: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives.

CompoundCell LineIC₅₀ (nM)Reference
31a Ba/F3 EGFR (19del/T790M/C797S)30.6[5]
31a Ba/F3 EGFR (L858R/T790M/C797S)12.8[5]
31r Ba/F3 EGFR (19del/T790M/C797S)<1[5]
31r Ba/F3 EGFR (L858R/T790M/C797S)<1[5]

Table 3: Cellular Inhibitory Activity of Fourth-Generation EGFR Inhibitors.

Visualizing the Path Forward: Signaling Pathways and Discovery Workflows

To effectively design novel kinase inhibitors, a thorough understanding of the targeted signaling pathways and the overall drug discovery process is essential. The following diagrams, generated using Graphviz, illustrate these critical concepts.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus DNA DNA STAT_dimer->DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

Kinase_Inhibitor_Workflow Target_ID Target Identification & Validation Library_Design Library Design & Synthesis of Pyrrolo[2,3-d]pyrimidines Target_ID->Library_Design HTS High-Throughput Screening (Biochemical Assays) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Hit_to_Lead->HTS Iterative Screening Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Lead_Opt->HTS Iterative Screening In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for the early-stage discovery of kinase inhibitors.

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. Its synthetic tractability, coupled with its inherent ability to interact with the ATP-binding site of a wide range of kinases, ensures its continued prominence in drug discovery. This guide has provided a foundational understanding of the key synthetic and biological evaluation methodologies employed in the early-stage discovery of these potent molecules. Through the iterative process of design, synthesis, and testing, guided by a deep understanding of the underlying biology and structure-activity relationships, the development of the next generation of targeted therapies based on the pyrrolo[2,3-d]pyrimidine core is well within reach.

References

An In-depth Technical Guide to 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1488-48-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, with a CAS number of 1488-48-8, is a pivotal heterocyclic scaffold in medicinal chemistry. As a 7-deazapurine analog, its structural similarity to endogenous purines makes it a privileged core for the design of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a precursor to potent biological agents. A significant focus is placed on its application in the development of inhibitors for the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1] This document includes tabulated physicochemical and biological data, detailed experimental protocols for kinase inhibition assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers in the field of drug discovery and development.

Physicochemical Properties

This compound is a stable, solid compound under ambient conditions. Its key physical and chemical data are summarized in the table below.

PropertyValueSource
CAS Number 1488-48-8[1]
Molecular Formula C₇H₆N₄O₂[2]
Molecular Weight 178.15 g/mol [1][2]
Appearance Solid-
Purity ≥97%-
Boiling Point (predicted) 577.0 ± 45.0 °C at 760 mmHg[2]
Density (predicted) 1.7 ± 0.1 g/cm³[2]
Flash Point (predicted) 302.7 ± 28.7 °C[2]
pKa Not available-
Melting Point Not available-
Solubility Not available-
InChI Key RZJHZSFLBFVOKR-UHFFFAOYSA-N[1]

Synthesis

One common strategy involves the cyclization of a substituted aminopyrrole with a reagent that provides the missing carbon atom of the pyrimidine ring. Another approach utilizes a substituted aminopyrimidine which then undergoes cyclization to form the fused pyrrole ring.

General Synthetic Approach for Substituted Pyrrolo[2,3-d]pyrimidines (as a reference):

A prevalent method for creating derivatives of this scaffold, particularly for kinase inhibitor development, involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines. The carboxylic acid moiety at the 5-position can be introduced prior to or after the coupling reaction, often protected as an ester.

Disclaimer: The following is a generalized procedure based on the synthesis of related compounds and should be adapted and optimized for the specific synthesis of this compound.

Illustrative Synthesis Workflow:

G cluster_synthesis Generalized Synthesis Workflow Start Starting Materials (e.g., Substituted Pyrrole or Pyrimidine) Step1 Ring Formation/ Functionalization Start->Step1 Reaction Step2 Introduction/Modification of Substituents (e.g., Amino, Carboxylic Acid) Step1->Step2 Further Reactions Step3 Purification (e.g., Chromatography, Recrystallization) Step2->Step3 Work-up End 4-Amino-7H-pyrrolo[2,3-d]pyrimidine -5-carboxylic acid Step3->End

Caption: Generalized workflow for the synthesis of pyrrolo[2,3-d]pyrimidines.

Biological Activity and Mechanism of Action

The 7-deazapurine core of this compound makes it an excellent starting point for the development of ATP-competitive kinase inhibitors.[1] The primary and most studied biological target for derivatives of this compound is Protein Kinase B (PKB), also known as Akt.[1]

Akt is a serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell proliferation, survival, growth, and metabolism. Its aberrant activation is a common feature in many human cancers, making Akt a highly validated target for cancer therapy.

Derivatives of this compound have been shown to be potent and selective inhibitors of all three Akt isoforms (Akt1, Akt2, and Akt3). By binding to the ATP-binding pocket of Akt, these inhibitors prevent the phosphorylation of its downstream substrates, thereby blocking the pro-survival and pro-proliferative signals of the pathway.

PI3K/Akt Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway and the point of intervention for Akt inhibitors derived from this compound.

G cluster_pathway PI3K/Akt Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3, FOXO) Akt->Downstream Phosphorylates Inhibitor 4-Amino-7H-pyrrolo[2,3-d]pyrimidine -5-carboxylic acid Derivative Inhibitor->Akt Inhibits Response Cell Proliferation, Survival, Growth Downstream->Response Regulates

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Akt inhibitors.

Biological Activity Data

Numerous derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have been synthesized and evaluated for their biological activity. The following tables summarize some of the reported inhibitory activities.

Table 1: In vitro Kinase Inhibitory Activity of Representative Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Assay TypeReference
Derivative A Akt118.0Cell-free[3]
Derivative B Akt121.3Cell-free[3]
Derivative C PKBβ< 30Cell-free[4]
Derivative D PKA> 1000Cell-free[4]

Table 2: In vitro Anti-proliferative Activity of Representative Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
Derivative E LNCaPProstate CancerNot specified[3]
Derivative F PC-3Prostate CancerNot specified[3]
Derivative G HT-29Colon Cancer4.01
Derivative H HT-29Colon Cancer4.55

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for assessing the inhibitory activity of compounds against a target kinase, such as Akt, by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Recombinant human Akt kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds or vehicle control (DMSO) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, Akt enzyme, and the peptide substrate.

  • Initiation of Reaction: Add the kinase reaction mixture to each well. Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Incubate the plate at room temperature for 10 minutes to stabilize the signal and then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow:

G cluster_workflow Kinase Inhibition Assay Workflow Start Prepare Compound Dilutions Step1 Dispense Compounds into 384-well Plate Start->Step1 Step3 Add Kinase Mix and ATP to Initiate Reaction Step1->Step3 Step2 Prepare Kinase/Substrate Master Mix Step2->Step3 Step4 Incubate at 30°C Step3->Step4 Step5 Add ATP Detection Reagent Step4->Step5 Step6 Measure Luminescence Step5->Step6 End Calculate IC₅₀ Values Step6->End

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its utility as a scaffold for the development of potent and selective kinase inhibitors, particularly targeting the PI3K/Akt signaling pathway, is well-established. This technical guide has provided a consolidated resource of its chemical properties, synthetic considerations, and biological applications. The presented data, protocols, and visualizations are intended to aid researchers in their efforts to design and develop novel therapeutics based on this important heterocyclic core. Further research into the synthesis and biological evaluation of new derivatives is warranted to fully explore the therapeutic potential of this compound class.

References

"molecular weight and formula of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a 7-deazapurine analog, makes it a privileged scaffold for designing molecules that target ATP-binding sites, particularly within various protein kinases. This guide provides a comprehensive overview of its chemical properties, biological significance, and its role as a versatile building block for the synthesis of targeted therapeutic agents.

Core Compound Properties

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₆N₄O₂[1][2]
Molecular Weight 178.15 g/mol [1][3][4][5]
CAS Number 1488-48-8[1][3][4]
Appearance White to off-white powder
Solubility Soluble in DMSO
Boiling Point 577.0±45.0 °C at 760 mmHg[1]
Density 1.7±0.1 g/cm³[1]

Biological Activity and Mechanism of Action

This compound and its derivatives have demonstrated significant biological activity, primarily as inhibitors of protein kinases. The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore that mimics the natural purine bases of ATP, allowing it to competitively bind to the ATP-binding site of kinases.

Primary Target: Protein Kinase B (Akt)

A substantial body of research has focused on the development of derivatives of this compound as potent and selective inhibitors of Protein Kinase B (PKB), also known as Akt.[3][6][7][8] Akt is a serine/threonine-specific protein kinase that plays a central role in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making Akt a prime target for anticancer drug development.[6][7]

The general mechanism of action for inhibitors based on this scaffold involves blocking the kinase activity of Akt, thereby preventing the phosphorylation of its downstream substrates. This leads to the inhibition of cell cycle progression and the induction of apoptosis in cancer cells.

Signaling Pathway

The PI3K/Akt signaling pathway is a critical intracellular cascade that is often aberrantly activated in cancer. This compound-based inhibitors are designed to intervene in this pathway at the level of Akt.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Inhibitor 4-Amino-7H-pyrrolo[2,3-d]pyrimidine -5-carboxylic acid Derivatives Inhibitor->Akt Inhibition Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Activation

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

General Synthesis Approach

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often starts from commercially available pyrimidine precursors. A common strategy involves the construction of the fused pyrrole ring through cyclization reactions. For instance, a substituted pyrimidine can be coupled with a suitable three-carbon synthon, followed by an intramolecular cyclization to form the bicyclic core.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A key reaction for functionalizing the pyrrolo[2,3-d]pyrimidine core is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows for the introduction of various aryl or heteroaryl groups at specific positions, which is crucial for tuning the biological activity of the resulting compounds.

Reaction: Suzuki coupling of a halogenated pyrrolo[2,3-d]pyrimidine with a boronic acid.

Materials:

  • Halogenated this compound derivative (e.g., 7-iodo derivative)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., a mixture of an organic solvent like dioxane or DMF and water)

Procedure:

  • To a reaction vessel, add the halogenated pyrrolo[2,3-d]pyrimidine derivative (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Add the palladium catalyst (typically 5-10 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data on Derivatives

While specific IC₅₀ values for the parent this compound are not widely reported, numerous studies have detailed the inhibitory concentrations of its derivatives against various kinases. The following table presents a selection of data for representative derivatives to illustrate the potential of this scaffold.

Derivative StructureTarget KinaseIC₅₀ (nM)Cell LineReference
4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)Akt13Multiple[9]
4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivative 5q Akt118.0LNCaP, PC-3[10]
4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivative 5t Akt121.3LNCaP, PC-3[10]
Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' 5k EGFR40HepG2[6]

Conclusion

This compound is a fundamentally important heterocyclic scaffold in the field of drug discovery. Its structural similarity to purines provides a robust starting point for the design of potent and selective kinase inhibitors. The extensive research into its derivatives, particularly as inhibitors of the PI3K/Akt pathway, underscores its therapeutic potential in oncology and other disease areas. Future research will likely continue to explore the vast chemical space accessible from this versatile building block to develop next-generation targeted therapies.

References

Unlocking the Therapeutic Potential of Pyrrolo[2,3-d]pyrimidines: An In-depth Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors.[1][2] Its inherent ability to mimic ATP allows for competitive binding to the kinase ATP-binding site, making it a versatile framework for designing targeted therapeutics against a range of diseases, most notably cancer.[1][2] This technical guide provides a comprehensive overview of the pharmacophore of pyrrolo[2,3-d]pyrimidines, summarizing key structure-activity relationships (SAR), presenting quantitative biological data, detailing relevant experimental protocols, and visualizing critical molecular and cellular pathways.

The Core Pharmacophore: A Blueprint for Kinase Inhibition

The pharmacophoric features of pyrrolo[2,3-d]pyrimidine derivatives can be dissected to understand the key molecular interactions that govern their inhibitory activity. A generalized pharmacophore model for kinase inhibition is presented below, derived from numerous SAR studies.

Key Pharmacophoric Features:

  • Hydrogen Bonding: The pyrimidine ring is crucial for forming hydrogen bonds with the hinge region of the kinase domain. Specifically, the N1 atom and the exocyclic amino group at C4 act as hydrogen bond acceptors and donors, respectively, mimicking the adenine portion of ATP.

  • Hydrophobic Pockets: Substituents at the C5 and C6 positions of the pyrrole ring often occupy hydrophobic pockets within the ATP-binding site. Aromatic and aliphatic groups in these positions can significantly enhance binding affinity.

  • Solvent-Exposed Region: The N7 position of the pyrrole ring is typically directed towards the solvent-exposed region. This position is often functionalized to improve physicochemical properties such as solubility and to introduce vectors for further chemical modification.

  • Gatekeeper Residue Interaction: The nature of the substituent at the C5 position can influence selectivity by interacting with the "gatekeeper" residue, a key determinant of the shape and size of the ATP-binding pocket across different kinases.

Quantitative Analysis of Pyrrolo[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro activity of various pyrrolo[2,3-d]pyrimidine derivatives against different kinases and cancer cell lines, providing a quantitative basis for understanding their structure-activity relationships.

Table 1: Inhibitory Activity against Receptor Tyrosine Kinases
Compound IDTarget KinaseIC50 (nM)Reference
VEGFR-2 Inhibitors
12dVEGFR-211.9[3][4]
15cVEGFR-213.6[3][4]
5kVEGFR-2136[5][6]
EGFR Inhibitors
12iEGFR (T790M)0.21[7]
12iEGFR (wild-type)22[7]
5kEGFR79[5][6]
31aEGFR (19del/T790M/C797S)30.6
31aEGFR (L858R/T790M/C797S)12.8
31rEGFR (19del/T790M/C797S)<1[8]
31rEGFR (L858R/T790M/C797S)<1[8]
RET Inhibitors
59RET (wild-type)6.8[9]
59RET (V804M)low nanomolar[9][10]
Multi-Kinase Inhibitors
5kHer240[5][6]
5kCDK2204[5][6]
Table 2: Anti-proliferative Activity against Cancer Cell Lines
Compound IDCell LineCancer TypeIC50 (µM)Reference
Tricyclic Derivatives
8fHT-29Colon4.55[11]
8gHT-29Colon4.01[11]
6aHeLaCervical6.55[11]
6gHT-29Colon7.61[11]
Halogenated Derivatives
5eVariousMultiple29-59[5][6]
5hVariousMultiple29-59[5][6]
5kVariousMultiple29-59[5][6]
5lVariousMultiple29-59[5][6]
Antifolate Derivatives
1a/1b/2a/2bKBEpidermoid CarcinomaMore potent than MTX[12]
1a/1b/2a/2bA549Non-small Cell LungMore potent than MTX[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of pyrrolo[2,3-d]pyrimidine derivatives. Below are synthesized protocols for key experiments cited in the literature.

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a key intermediate in the synthesis of many derivatives. An efficient synthesis route starts from diethyl malonate and proceeds in five steps with a total yield of approximately 45.8%.[2] Another method involves the condensation of a compound with a methylene reagent, followed by an addition condensation cyclization reaction with formamidine salt.[13]

A general synthetic approach:

  • Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: Couple ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.

  • Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: Add formamidine to the product from step 1.

  • Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: Convert the pyrimidin-4-ol derivative.

  • Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Convert the 7H-pyrrolo[2,3-d]pyrimidin-4-ol to the final product.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This assay is a common method for determining the inhibitory activity of compounds against specific kinases.

Materials:

  • Kinase enzyme (e.g., RET, EGFR, VEGFR-2)

  • Fluorescein-labeled substrate

  • ATP

  • Test compound (serially diluted)

  • Kinase Buffer

  • Detection solution (e.g., terbium-labeled anti-phospho antibody)

  • 384-well plate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a 10-point, 4-fold serial dilution of the test compound in 100% DMSO. Further dilute this series into 1X Kinase Buffer to a 4X final assay concentration.

  • Add 5 µL of the 4X compound dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add 5 µL of the 4X kinase solution to each well.

  • Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of a 2X Substrate/ATP solution to all wells.

  • Cover the plate and incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 20 µL of the detection solution.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., for the acceptor and donor fluorophores).

  • Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells cultured in a 96-well plate

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • Plate cells at a predetermined optimal density in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[7]

  • Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.[5]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Mix thoroughly to ensure complete solubilization.

  • Record the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Culture and treat cells with the test compound for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the study of pyrrolo[2,3-d]pyrimidine pharmacophores.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR Tyrosine Kinase Domain EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo_pyrimidine->EGFR VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 Tyrosine Kinase Domain VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo_pyrimidine->VEGFR2 Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_lead Lead Optimization Synthesis Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Assay->Apoptosis_Assay Western_Blot Western Blot (Target Modulation) Cell_Assay->Western_Blot Lead_Opt Lead Optimization (SAR) Apoptosis_Assay->Lead_Opt Western_Blot->Lead_Opt Lead_Opt->Synthesis Iterative Design

References

Methodological & Application

Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and its derivatives. The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in numerous kinase inhibitors, making these compounds highly valuable in drug discovery and development, particularly in oncology.

Introduction

This compound is a versatile heterocyclic building block. Its derivatives have shown significant activity as inhibitors of various protein kinases, including Protein Kinase B (PKB/Akt), Cyclin-Dependent Kinases (CDKs), and Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, which are often dysregulated in cancer.[4] The synthetic protocols outlined below provide a framework for accessing the core carboxylic acid and subsequently generating diverse derivatives through amide coupling and cross-coupling reactions.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. The overall synthetic workflow involves the amination of the 4-position and subsequent hydrolysis of the nitrile group at the 5-position.

Diagram: Synthetic Workflow for this compound

Synthesis_Workflow start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile intermediate 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile start->intermediate Amination (e.g., NH3) product This compound intermediate->product Hydrolysis (Acid or Base) Derivatization core This compound amide Amide Derivatives core->amide Amide Coupling (Amine, Coupling Agent) suzuki_intermediate Halogenated Intermediate (e.g., 6-bromo derivative) core->suzuki_intermediate Halogenation (e.g., NBS) suzuki_product Aryl/Heteroaryl Derivatives suzuki_intermediate->suzuki_product Suzuki Coupling (Boronic Acid, Pd catalyst) PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives Inhibitor->Akt Inhibition

References

Application Notes and Protocols: 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a versatile, purine-like heterocyclic scaffold that serves as a valuable starting point in fragment-based drug discovery (FBDD). Its rigid structure and potential for forming key hydrogen bond interactions make it an ideal fragment for targeting ATP-binding sites of various protein kinases. This document provides detailed application notes and experimental protocols for utilizing this fragment in FBDD campaigns, with a particular focus on the discovery of kinase inhibitors.

The pyrrolo[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry and has been successfully employed in the development of potent and selective inhibitors for a range of kinases, including Protein Kinase B (PKB/Akt), a key node in cell growth and survival signaling pathways.[1][2][3][4][5] The application of FBDD principles allows for the efficient exploration of chemical space around this core scaffold, enabling the rational design of novel therapeutics.

Physicochemical Properties of the Fragment

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are consistent with the "Rule of Three," a set of guidelines for the selection of high-quality fragments in FBDD.

PropertyValueSource
Molecular Weight178.15 g/mol [6]
cLogP0.22[7]
Hydrogen Bond Donors3Calculated
Hydrogen Bond Acceptors4Calculated
Rotatable Bonds1Calculated

Application in Fragment-Based Drug Discovery (FBDD)

The primary application of this compound in FBDD is as a starting point for the development of kinase inhibitors. Its structural similarity to adenine allows it to bind to the hinge region of the ATP-binding pocket of many kinases, providing a solid anchor for fragment elaboration.

FBDD Workflow Overview

The general workflow for utilizing this fragment in an FBDD campaign is outlined below.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization A Fragment Library (including core fragment) B Biophysical Screening (SPR, NMR, etc.) A->B C Hit Identification B->C D Binding Affinity Determination (Kd) C->D E Structural Biology (X-ray, NMR) D->E F Validated Hit E->F G Fragment Growing F->G H Fragment Linking F->H I Fragment Merging F->I J SAR Studies G->J H->J I->J K Lead Compound J->K

FBDD workflow using the pyrrolopyrimidine fragment.
Target Selection: Protein Kinases

The this compound fragment is particularly well-suited for targeting protein kinases due to its ability to mimic ATP binding. A key target for inhibitors derived from this scaffold is Protein Kinase B (PKB/Akt), a serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4][5]

Experimental Protocols

The following are detailed protocols for the key experimental stages of an FBDD campaign using this compound.

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique for detecting fragment binding in real-time without the need for labels.[8][9][10][11]

Objective: To identify initial hits from a fragment library that bind to the target kinase.

Materials:

  • Biacore™ instrument (e.g., Biacore 4000)[9]

  • CM5 sensor chip[9]

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target kinase (e.g., recombinant human Akt1)

  • This compound and other fragments

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • DMSO (for fragment solubilization)

Procedure:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target kinase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~10,000 response units (RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl injection.

  • Fragment Library Preparation:

    • Prepare a stock solution of this compound and other fragments in 100% DMSO (e.g., at 100 mM).

    • Prepare working solutions of fragments by diluting the stock into running buffer to the desired screening concentration (e.g., 200 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (e.g., 1%).

  • SPR Screening:

    • Equilibrate the system with running buffer.

    • Inject the fragment solutions over the immobilized kinase surface.

    • Monitor the change in response units (RU) during association and dissociation phases.

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Subtract the reference surface and buffer-only injection responses.

    • Identify fragments that show a concentration-dependent binding response.

    • Calculate the ligand efficiency (LE) for initial hits.

Data Presentation:

Fragment IDStructureMolecular Weight (Da)Binding Response (RU) at 200 µMEstimated Kd (µM)Ligand Efficiency (LE)
F001This compound178.15Data not availableData not availableData not available
..................
Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique for confirming fragment binding and identifying the protons of the fragment that are in close proximity to the protein.[6][12][13][14][15]

Objective: To validate the binding of initial hits and gain structural information about the binding mode.

Materials:

  • NMR spectrometer (≥ 500 MHz) with a cryoprobe

  • Target kinase (e.g., Akt1)

  • Validated hit fragment (e.g., this compound)

  • Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.5)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target kinase in the deuterated buffer (e.g., 10-50 µM).

    • Prepare a stock solution of the fragment in the same deuterated buffer.

    • Prepare the final NMR sample containing the kinase and the fragment at a molar ratio of approximately 1:100 (e.g., 20 µM protein and 2 mM fragment).

  • NMR Experiment Setup:

    • Acquire a standard 1D ¹H NMR spectrum of the sample.

    • Set up the STD experiment with selective saturation of the protein.

      • On-resonance irradiation: A region of the spectrum where only protein signals are present (e.g., -1.0 ppm).

      • Off-resonance irradiation: A region where no protein or ligand signals are present (e.g., 40 ppm).

    • Use a saturation time (d20) of 2 seconds as a starting point.[14]

  • Data Acquisition and Processing:

    • Acquire the on- and off-resonance spectra.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

  • Data Analysis:

    • Identify the signals in the STD spectrum. The presence of signals indicates binding.

    • The relative intensities of the signals in the STD spectrum correspond to the proximity of the respective protons to the protein surface.

Data Presentation:

Proton AssignmentChemical Shift (ppm)STD Amplification Factor (%)Interpretation
H2Expected valueHypothetical valueStrong interaction with the hinge region
H6Expected valueHypothetical valueModerate interaction
............
Protocol 3: Hit-to-Lead Optimization

Once a fragment hit is validated, the next step is to increase its potency and improve its drug-like properties through chemical modifications.

Objective: To rationally design and synthesize more potent and selective inhibitors based on the initial fragment hit.

Strategies:

  • Fragment Growing: Adding functional groups to the fragment to explore interactions with adjacent pockets of the binding site. For the this compound core, the carboxylic acid and the N7 position of the pyrrole are common points for elaboration.

  • Fragment Linking: Connecting two or more fragments that bind to adjacent sites.

  • Fragment Merging: Combining the structural features of two or more overlapping fragments into a single molecule.

Example Synthetic Elaboration:

Derivatives of this compound can be synthesized to explore the structure-activity relationship (SAR). For example, the carboxylic acid can be converted to a variety of amides to probe interactions in the solvent-exposed region of the kinase active site.

Data Presentation (SAR Table):

Compound IDR-group ModificationKi (nM) for Target KinaseSelectivity vs. Off-target
Fragment -COOH>100,000-
Lead-like 1 -CONH-R150010-fold
Lead-like 2 -CONH-R250100-fold
............

Signaling Pathway Visualization

Inhibitors derived from the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold often target the ATP-binding site of kinases in the PI3K/Akt signaling pathway. The following diagram illustrates the inhibition of Akt by such a compound.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Substrates Downstream Substrates (e.g., GSK3β, FOXO) Akt->Substrates Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) CellResponse Cell Survival, Growth, Proliferation Substrates->CellResponse Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->Akt ATP-competitive inhibition

References

Application Notes and Protocols for Kinase Inhibition Assays Using Pyrrolo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrrolo[2,3-d]pyrimidine scaffold is a prominent heterocyclic structure in medicinal chemistry, often considered a "privileged" scaffold in kinase inhibitor design.[1][2] Its structure is a bioisostere of purine, mimicking the adenine core of ATP and enabling competitive binding to the ATP-binding site of a wide range of kinases.[1][3] Kinases are crucial regulators of cellular processes, and their dysregulation is a known cause of diseases like cancer, making them prime targets for therapeutic development.[4] Pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as potent and selective inhibitors for various kinases, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][7]

This document provides detailed protocols for both biochemical and cell-based assays to evaluate the inhibitory activity of novel pyrrolo[2,3-d]pyrimidine compounds, along with methods for data analysis and visualization of relevant signaling pathways.

Data Presentation: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of selected pyrrolo[2,3-d]pyrimidine derivatives against various cancer-relevant kinases.

Table 1: Multi-Kinase Inhibitory Activity of Compound 5k [5][8][9]

Target KinaseCompound 5k IC50 (nM)Reference InhibitorReference IC50 (nM)
EGFR79Erlotinib55
Her240Staurosporine38
VEGFR2136Sunitinib261
CDK2204Sunitinib-

Compound 5k is a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivative.[5][8]

Table 2: EGFR Inhibitory Activity of Compound 12i [6]

Target KinaseCompound 12i IC50 (nM)
EGFR (T790M Mutant)0.21
EGFR (Wild-Type)22.0

Compound 12i demonstrates high potency and selectivity for the T790M mutant EGFR.[6]

Table 3: RET Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives [3]

Compound IDTarget KinaseIC50 (µM)
55RET< 0.01
59RET< 0.01
28RET31.56 ± 1.35
29RET39.56 ± 2.47

Compounds 55 and 59 show low nanomolar inhibition of RET kinase.[3]

Table 4: VEGFR-2 Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives [7]

Compound IDTarget KinaseIC50 (nM)
12dVEGFR-211.9
15cVEGFR-213.6

These compounds carry biaryl urea moieties and demonstrate potent VEGFR-2 inhibition.[7]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a high-throughput method to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase by measuring ATP consumption.[10] A decrease in kinase activity results in less ATP being consumed, leading to a higher luminescent signal.[10]

cluster_workflow Biochemical Assay Workflow start Start dispense Dispense Compound (Serial Dilutions) start->dispense add_mix Add Kinase/ Substrate/ATP Mix dispense->add_mix incubate Incubate (e.g., 60 min at RT) add_mix->incubate add_reagent Add ATP Detection Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure end End measure->end cluster_workflow Cell-Based MTT Assay Workflow start Start seed Seed Cells in 96-well Plate start->seed attach Incubate Overnight (Cell Attachment) seed->attach treat Add Compound (Serial Dilutions) attach->treat incubate Incubate (48-72 hours) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate (4 hours) add_mtt->formazan solubilize Add Solubilizer (e.g., DMSO) formazan->solubilize measure Measure Absorbance (570nm) solubilize->measure end End measure->end cluster_pathway JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor (Dimerized) Cytokine->Receptor 1. Ligand Binding JAK JAK pJAK pJAK JAK->pJAK 2. Autophosphorylation STAT STAT pJAK->STAT 3. STAT Recruitment & Phosphorylation pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Transcription Gene Transcription Nucleus->Transcription 6. DNA Binding Inhibitor Pyrrolo[2,3-d]pyrimidine JAK Inhibitor Inhibitor->pJAK BLOCKS cluster_analysis IC50 Determination Workflow Data Raw Data (Luminescence or Absorbance) Normalize Normalize Data (% Inhibition) Data->Normalize Log Log Transform Compound Concentration Normalize->Log Fit Non-linear Regression (Sigmoidal Dose-Response) Log->Fit IC50 Calculate IC50 Value Fit->IC50

References

"application of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in cancer research"

Author: BenchChem Technical Support Team. Date: December 2025

Application of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid in Cancer Research

Application Notes

Introduction

This compound is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry for the development of potent anti-cancer agents.[1] Its structural similarity to purines allows for its derivatives to act as antagonists in various biological pathways, particularly those involving ATP-binding sites in protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, offers a versatile platform for synthetic modifications to create selective and potent kinase inhibitors.[1][2]

Mechanism of Action

The primary mechanism of action for derivatives of this compound in cancer is the inhibition of protein kinases. These compounds are typically designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.[3][4]

One of the most significant targets for derivatives of this scaffold is Protein Kinase B (PKB), also known as Akt.[1][3][4] The PI3K/PKB/mTOR signaling pathway is frequently hyperactivated in various cancers, promoting cell survival and proliferation. By inhibiting PKB, these compounds can effectively block this pro-cancerous signaling.[3] Additionally, derivatives have been developed to target other critical cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[2]

Applications in Cancer Research and Drug Development

The versatility of the this compound scaffold has led to its application in the development of a wide range of kinase inhibitors with potential therapeutic use in oncology.

  • Selective PKB/Akt Inhibitors: A significant body of research has focused on synthesizing derivatives as selective inhibitors of PKB.[3][4] These compounds have demonstrated potent enzymatic and cellular activity, leading to the inhibition of tumor growth in preclinical xenograft models.[3][4] The development of orally bioavailable inhibitors from this class highlights their potential for clinical translation.[3][4]

  • Multi-Targeted Kinase Inhibitors: Cancer is a complex disease often driven by multiple aberrant signaling pathways. Consequently, multi-targeted kinase inhibitors can offer a therapeutic advantage. Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been designed to inhibit several key kinases simultaneously, such as EGFR, Her2, VEGFR2, and CDK2.[2] This multi-targeting approach can lead to broader anti-cancer activity and potentially overcome mechanisms of drug resistance.

  • Apoptosis Induction: By inhibiting key survival kinases, derivatives of this compound can induce apoptosis in cancer cells. Mechanistic studies have shown that treatment with these compounds can lead to the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and downregulation of anti-apoptotic proteins like Bcl-2.[2]

Quantitative Data Summary

The following table summarizes the in vitro activity of representative derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine against various cancer-related kinases and cell lines.

Compound IDTarget Kinase(s)IC50 (nM)Target Cell LineCytotoxicity IC50 (µM)Reference
Compound 5k EGFR, Her2, VEGFR2, CDK240 - 204HepG2, HCT-116, MCF-7, A54929 - 59[2]
CCT128930 (Derivative) PKBβPotent (nanomolar range)--[3]
Piperidine-4-carboxamides PKBNanomolar rangeHuman Tumor Xenografts-[3][4]

Experimental Protocols

Protocol 1: Synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide Derivatives (Multi-targeted Kinase Inhibitors)

This protocol is adapted from the synthesis of multi-targeted kinase inhibitors.[2]

Step 1: Synthesis of ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate

  • In a round-bottom flask, dissolve 6-chloro-7-deazapurine and benzocaine in absolute ethanol.

  • Reflux the mixture overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate.

Step 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide

  • Dissolve the product from Step 1 in an appropriate solvent.

  • Add hydrazine hydrate and reflux the mixture.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and collect the precipitated product by filtration.

  • Wash the product with a suitable solvent and dry under vacuum.

Step 3: Synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives

  • Dissolve the hydrazide from Step 2 in a suitable solvent.

  • Add the appropriate substituted benzaldehyde.

  • Add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, collect the product by filtration, wash with a suitable solvent, and dry.

Protocol 2: In Vitro Kinase Inhibition Assay

This is a general protocol for assessing the inhibitory activity of compounds against target kinases.

  • Prepare a reaction buffer appropriate for the specific kinase being assayed.

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the reaction buffer, the kinase, and the substrate peptide.

  • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based method with a phospho-specific antibody.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

G Scaffold 4-Amino-7H-pyrrolo[2,3-d]pyrimidine- 5-carboxylic acid Derivatives Synthetic Derivatives Scaffold->Derivatives Synthesis Kinase Protein Kinase (e.g., PKB/Akt, EGFR, VEGFR2) Derivatives->Kinase Binds to ATP pocket Inhibition Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Signaling Downstream Signaling PhosphoSubstrate->Signaling Cancer Cancer Cell Proliferation & Survival Signaling->Cancer Inhibition->Kinase

Caption: Mechanism of action of this compound derivatives.

G Start Start: 6-chloro-7-deazapurine + Benzocaine Step1 Step 1: Reflux in Ethanol Start->Step1 Intermediate1 Intermediate: Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin -4-yl)amino)benzoate Step1->Intermediate1 Step2 Step 2: Add Hydrazine Hydrate, Reflux Intermediate1->Step2 Intermediate2 Intermediate: 4-((7H-pyrrolo[2,3-d]pyrimidin -4-yl)amino)benzohydrazide Step2->Intermediate2 Step3 Step 3: Add Substituted Benzaldehyde Intermediate2->Step3 End Final Product: (E)-4-((7H-pyrrolo[2,3-d]pyrimidin -4-yl)amino)-N'-benzylidene benzohydrazide Derivative Step3->End

Caption: Synthetic workflow for multi-targeted kinase inhibitors.

G PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt PKB/Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols: Development of PKB/Akt Inhibitors from 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase B (PKB/Akt) is a critical serine/threonine kinase that plays a central role in intracellular signaling pathways, governing cell growth, proliferation, and survival.[1][2] Dysregulation of the PKB/Akt signaling cascade is a frequent event in various human cancers, making it a prime therapeutic target for the development of novel anticancer agents.[2][3] The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a promising starting point for the design of potent and selective PKB/Akt inhibitors.[4][5] This document provides detailed application notes and experimental protocols for the development of PKB/Akt inhibitors derived from 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, focusing on the synthesis, characterization, and biological evaluation of these compounds.

Signaling Pathway and Mechanism of Action

PKB/Akt is a key downstream effector of phosphoinositide 3-kinase (PI3K). Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits PKB/Akt to the plasma membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2). Activated PKB/Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular processes.

The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-based inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the PKB/Akt kinase domain.[3][6] This prevents the phosphorylation of PKB/Akt substrates, thereby inhibiting the downstream signaling cascade and inducing anti-proliferative effects in cancer cells.

PKB_Akt_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt PKB/Akt PIP3->Akt recruits PDK1 PDK1 PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates Substrates Downstream Substrates (e.g., PRAS40) Akt->Substrates phosphorylates Proliferation Cell Proliferation & Survival Substrates->Proliferation Inhibitor 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Akt inhibits

Figure 1: PKB/Akt signaling pathway and inhibitor action.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of representative 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives against PKB/Akt and their anti-proliferative effects on cancer cell lines.

CompoundTargetIC50 (nM)Cell LineAnti-proliferative IC50 (µM)Selectivity vs. PKAReference
5q Akt118.0LNCaPNot SpecifiedNot Specified[4]
5t Akt121.3PC-3Not SpecifiedNot Specified[4]
2 PKBβNot SpecifiedNot SpecifiedNot Specified28-fold[3]
10 PKBNot SpecifiedNot SpecifiedNot Specified>80% inhibition at 1µM[3]
21 PKBNot SpecifiedNot SpecifiedNot Specified>80% inhibition at 1µM[3]
28 PKBNot SpecifiedNot SpecifiedNot Specified~24-fold[3]
24 HPK110.1Jurkat T cellsNot SpecifiedNot Specified[7]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison of absolute values should be made with caution.

Experimental Protocols

General Workflow for Inhibitor Development

The development process for novel PKB/Akt inhibitors based on the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold typically follows a structured workflow from chemical synthesis to biological evaluation.

workflow start Start: Scaffold Selection (4-Amino-7H-pyrrolo[2,3-d]pyrimidine) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro_biochem In Vitro Biochemical Assays (Kinase Inhibition - IC50) purification->in_vitro_biochem in_vitro_cell In Vitro Cellular Assays (Proliferation, Apoptosis, Western Blot) in_vitro_biochem->in_vitro_cell sar Structure-Activity Relationship (SAR) Analysis in_vitro_biochem->sar in_vitro_cell->sar optimization Lead Optimization sar->optimization in_vivo In Vivo Animal Studies (Pharmacokinetics & Efficacy) sar->in_vivo Promising Leads optimization->synthesis Iterative Design end End: Preclinical Candidate in_vivo->end

Figure 2: General workflow for inhibitor development.

Protocol 1: General Synthesis of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

This protocol is a representative example for the synthesis of the piperidine-4-carboxamide series of inhibitors.[1][3]

Materials:

  • Starting materials: Appropriate 4-substituted piperidines and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Triethylamine (TEA), etc.

  • Reagents for amide coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC).

Procedure:

  • Synthesis of the Piperidine Core: Synthesize the desired 4-amino-piperidine-4-carboxylic acid derivatives according to established literature procedures.

  • Coupling to the Pyrrolopyrimidine Scaffold: a. Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the synthesized piperidine derivative in a suitable solvent such as DMF. b. Add a base, for instance, TEA, and heat the reaction mixture to facilitate the nucleophilic aromatic substitution. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Upon completion, perform an aqueous workup and extract the product with an organic solvent. e. Purify the intermediate by flash column chromatography.

  • Amide Bond Formation: a. Dissolve the product from the previous step in DCM. b. Add the desired amine, HATU, and DIPEA. c. Stir the reaction at room temperature until completion as monitored by TLC or LC-MS. d. Quench the reaction, perform an aqueous workup, and extract the final product.

  • Final Purification and Characterization: a. Purify the final compound using preparative HPLC. b. Characterize the structure and confirm the purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

Protocol 2: In Vitro PKB/Akt Kinase Inhibition Assay

This protocol outlines a common method to determine the IC50 values of the synthesized compounds against PKB/Akt.

Materials:

  • Recombinant human PKB/Akt enzyme.

  • Peptide substrate (e.g., Crosstide).

  • ATP (Adenosine triphosphate).

  • Synthesized inhibitor compounds.

  • Kinase assay buffer.

  • 384-well plates.

  • Plate reader capable of measuring luminescence or fluorescence.

  • A commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.

  • Assay Setup: a. In a 384-well plate, add the kinase assay buffer. b. Add the serially diluted inhibitor compounds to the wells. c. Add the PKB/Akt enzyme to all wells except the negative control. d. Add the peptide substrate to all wells.

  • Reaction Initiation and Incubation: a. Initiate the kinase reaction by adding ATP to all wells. b. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction and detect the amount of ADP produced (or substrate phosphorylated) according to the manufacturer's instructions of the chosen assay kit.

  • Data Analysis: a. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Protocol 3: Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol is used to assess the anti-proliferative effects of the inhibitors on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., LNCaP, PC-3).[4]

  • Cell culture medium and supplements (e.g., DMEM, FBS).

  • 96-well cell culture plates.

  • Synthesized inhibitor compounds.

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor compounds and incubate for a specified period (e.g., 72 hours).[5]

  • Viability Measurement: a. For MTT assay: Add MTT reagent to each well, incubate, and then solubilize the formazan crystals. Measure the absorbance at the appropriate wavelength. b. For CellTiter-Glo® assay: Add the reagent to each well and measure the luminescence.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the percentage of viability against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Western Blotting for Target Engagement

This protocol is used to confirm that the inhibitors are acting on the intended target within the cell by assessing the phosphorylation status of downstream substrates.

Materials:

  • Cancer cells treated with the inhibitor.

  • Lysis buffer.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis equipment.

  • Transfer apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-PRAS40, anti-total-Akt, anti-GAPDH).[8]

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: a. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of the target substrate. Use a loading control (e.g., GAPDH) to normalize the data.

Conclusion

The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold serves as a valuable starting point for the development of potent and selective PKB/Akt inhibitors. Through systematic medicinal chemistry efforts, including the optimization of substituents on the core structure, it is possible to identify compounds with desirable pharmacological properties, including oral bioavailability and in vivo anti-tumor activity.[1][3] The protocols outlined in this document provide a foundational framework for the synthesis, biochemical and cellular evaluation of these promising therapeutic agents. Further optimization and preclinical development of lead compounds from this series could lead to novel and effective treatments for cancers characterized by aberrant PKB/Akt signaling.

References

Application Notes and Protocols: NMR and Mass Spectrometry Analysis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the structural characterization of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are fundamental in confirming the identity, purity, and structure of this heterocyclic compound, which serves as a crucial building block in the development of various therapeutic agents.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies. Accurate and comprehensive analytical characterization is paramount to ensure the quality and consistency of this starting material and its subsequent derivatives in the drug discovery and development pipeline.

Spectroscopic Data Analysis

Note: The following data is for structurally similar compounds and should be used for reference purposes only. Actual chemical shifts for this compound may vary.

Table 1: Representative ¹H NMR Data of Related Pyrrolo[2,3-d]pyrimidine Derivatives
CompoundSolventChemical Shift (δ) ppm
2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneCDCl₃7.42–7.36 (m, 4H), 6.67 (s, 1H), 4.09 (t, J = 6.2 Hz, 2H), 3.69 (s, 3H), 2.97 (t, J = 6.7 Hz, 2H), 1.97 (p, J = 6.1 Hz, 2H), 1.92 (p, J = 6.3 Hz, 2H)[1]
2-(4-Bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-oneCDCl₃7.56 (d, J = 8.4 Hz, 2H), 7.32 (d, J = 8.4 Hz, 2H), 6.67 (s, 1H), 4.40 (s, 2H), 3.70 (s, 3H), 3.05 (s, 2H), 1.83 (s, 4H), 1.76 (s, 2H)[1]
Table 2: Representative ¹³C NMR Data of Related Pyrrolo[2,3-d]pyrimidine Derivatives
CompoundSolventChemical Shift (δ) ppm
2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneCDCl₃159.13, 153.94, 148.10, 135.31, 133.92, 130.51, 129.95, 128.85, 105.90, 102.01, 41.59, 31.81, 30.07, 22.26, 19.37[1]
2-(4-Bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-oneCDCl₃158.99, 158.75, 147.95, 135.48, 131.82, 130.96, 130.22, 122.09, 105.69, 102.31, 42.21, 37.62, 30.02, 29.63, 27.99, 25.53[1]
Mass Spectrometry Data

For this compound (Molecular Formula: C₇H₆N₄O₂), the expected exact mass and molecular weight are:

ParameterValue
Molecular FormulaC₇H₆N₄O₂
Exact Mass178.0491 g/mol
Molecular Weight178.15 g/mol [2]

High-resolution mass spectrometry (HRMS) should be utilized to confirm the elemental composition. Common fragmentation patterns for aromatic carboxylic acids involve the loss of H₂O, CO, and CO₂.

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.

Protocol 1: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to an NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Typical parameters:

        • Pulse angle: 30-45 degrees

        • Acquisition time: 2-4 seconds

        • Relaxation delay: 1-5 seconds

        • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Typical parameters:

        • Pulse angle: 30-45 degrees

        • Acquisition time: 1-2 seconds

        • Relaxation delay: 2-5 seconds

        • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants, and integration values to assign the proton and carbon signals to the molecular structure.

Protocol 2: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-TOF, ESI-QTOF, or Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.

    • The solvent should be compatible with the ionization source of the mass spectrometer.

  • Instrument Setup and Data Acquisition:

    • Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

    • Set the electrospray ionization (ESI) source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature) to achieve stable ionization. Both positive and negative ion modes should be explored.

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ or [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition and confirm it matches the expected formula (C₇H₆N₄O₂).

    • Analyze the fragmentation pattern from the MS/MS spectrum to gain further structural insights.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for the analytical characterization of this compound and a conceptual representation of its potential role as a kinase inhibitor precursor.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_application Application synthesis Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine- 5-carboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment drug_development Drug Development (e.g., Kinase Inhibitors) purity_assessment->drug_development

Caption: Experimental workflow for the synthesis and analysis of the target compound.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt/PKB pi3k->akt downstream Downstream Effectors akt->downstream proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival inhibitor Pyrrolo[2,3-d]pyrimidine -based Inhibitor inhibitor->akt

Caption: Conceptual role as a kinase inhibitor precursor in a signaling pathway.

References

Application Notes and Protocols for Functionalizing 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the chemical modification of the carboxylic acid moiety of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. This versatile scaffold is a key building block in medicinal chemistry, particularly for the development of kinase inhibitors.

Introduction

This compound is a privileged heterocyclic scaffold, recognized for its synthetic versatility.[1] The presence of an amino group and a carboxylic acid on the pyrrolopyrimidine core allows for a wide range of chemical modifications.[1] Functionalization of the carboxylic acid group, primarily through amide bond formation, has been a successful strategy in the development of potent and selective enzyme inhibitors, notably for Protein Kinase B (Akt), a crucial node in cell signaling pathways often dysregulated in cancer.[1][2]

Core Application: Amide Synthesis

The most common and impactful functionalization of this compound is its conversion to a variety of amides. This is typically achieved through coupling reactions with a primary or secondary amine in the presence of a suitable coupling agent.

Commonly Used Coupling Agents:
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A highly efficient and widely used coupling reagent that minimizes racemization and promotes rapid reaction times.[3]

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole): A classic and effective combination for amide bond formation.[1]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another effective phosphonium-based coupling reagent.

Experimental Protocols

The following protocols are representative methods for the synthesis of amides from this compound. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific amine substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a generic primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine of interest (R1R2NH)

  • HATU

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1-1.2 eq) and DIEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.1-1.2 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired amide.

Potential Consideration: Protecting Group Strategy

For certain sensitive amine substrates or to prevent potential side reactions, protection of the 4-amino group of the pyrrolopyrimidine core may be necessary. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group for this purpose.[1]

Data Presentation

The following table summarizes representative quantitative data for compounds structurally related to the functionalized product, as detailed in the scientific literature. This data is provided for illustrative purposes.

Compound ID (Analogue)Amine Substrate (Analogue)Yield (%)MethodMolecular FormulaLC-MS (m/z [M+H]+)
21 4-amino-piperidine-4-carboxylic acid 4-chloro-benzylamide69Multi-step synthesisC19H21ClN6O385.1557
33 4-amino-piperidine-4-carboxylic acid N-methyl, 4-chloro-benzylamideNot reportedMulti-step synthesisC20H23ClN6O399.1695

Data adapted from the supplementary information of "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)".[4]

Visualizations

Experimental Workflow: HATU-Mediated Amide Coupling

G cluster_materials Starting Materials cluster_procedure Reaction Procedure cluster_workup Work-up & Purification A This compound step1 1. Dissolve Acid, Amine, and DIEA in DMF A->step1 B Amine (R1R2NH) B->step1 C HATU step2 2. Add HATU C->step2 D DIEA D->step1 E Anhydrous DMF E->step1 step1->step2 10 min stir step3 3. Stir at Room Temperature step2->step3 2-4 hours workup1 4. Dilute with EtOAc step3->workup1 workup2 5. Aqueous Wash (NaHCO3, Brine) workup1->workup2 workup3 6. Dry, Filter, Concentrate workup2->workup3 purify 7. Purify (Chromatography/HPLC) workup3->purify product Final Product: 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Derivative purify->product

Caption: Workflow for HATU-mediated amide coupling.

Signaling Pathway: Inhibition of the PI3K/Akt Pathway

Derivatives of this compound have been shown to be potent inhibitors of Protein Kinase B (Akt), a key component of the PI3K/Akt/mTOR signaling pathway which is critical for cell growth and survival.[1][2]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor 4-Amino-7H-pyrrolo[2,3-d]pyrimidine -5-carboxamide Derivative Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purines makes it a privileged pharmacophore for the design of molecules targeting ATP-binding sites, particularly within various protein kinases. The presence of a primary amino group and a carboxylic acid function on the fused pyrrolopyrimidine ring system offers exceptional synthetic versatility, allowing for its use as a key intermediate in the synthesis of complex, targeted inhibitors through various chemical transformations.[1]

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its derivatization.

Key Applications in Drug Discovery

This intermediate is a crucial building block for the synthesis of potent and selective inhibitors of several important protein kinases implicated in cancer and inflammatory diseases.

  • Protein Kinase B (PKB/Akt) Inhibitors: Derivatives of this compound have been successfully synthesized as potent and selective inhibitors of PKB, a key node in the PI3K/Akt signaling pathway that regulates cell growth, proliferation, and survival.[1][2] Amide derivatives, in particular, have shown significant antitumor activity in preclinical models.[1][2]

  • STAT6 Inhibitors: The pyrrolo[2,3-d]pyrimidine core is also a scaffold for the development of inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). STAT6 is a key transcription factor in the interleukin-4 (IL-4) signaling pathway, making it a therapeutic target for allergic conditions like asthma.

  • Interleukin-2-inducible T-cell kinase (Itk) Inhibitors: Covalent inhibitors of Itk based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed for the potential treatment of inflammatory and autoimmune diseases.

Chemical Transformations and Data

The functional groups of this compound allow for a variety of chemical modifications. Key transformations and representative yields are summarized below.

Amide Bond Formation

The carboxylic acid moiety is readily converted to amides using standard peptide coupling reagents. This is a common strategy for introducing diverse substituents to explore structure-activity relationships (SAR).

Coupling ReagentBaseSolventTypical YieldReference
HATUDIPEADMFGood to ExcellentGeneral Protocol
EDC/HOBtDIPEA or Et3NDMF or CH2Cl2Good to ExcellentGeneral Protocol
Palladium-Mediated Suzuki-Miyaura Cross-Coupling

Functionalization at the 7-position can be achieved via Suzuki-Miyaura cross-coupling of a 7-halo precursor.

CatalystBaseSolventArylboronic AcidYieldReference
Pd(PPh3)4 (5 mol%)Na2CO3THF/Ethanol (3:1)Phenylboronic acid60-85%[1]
PdCl2(dppf)K3PO4Ethanol/water (3:1)4-Methoxyphenylboronic acid78%[1]

Microwave irradiation (150°C, 20 min) can significantly reduce reaction times.[1]

Halogenation

Halogenation of the pyrrolopyrimidine core provides handles for further cross-coupling reactions.

ReagentSolventPosition of HalogenationProductReference
POCl3Toluene5-carbonyl4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl chloride[1]
NBSDMF2-position2-bromo-4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid[1]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamides.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes under an inert atmosphere.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthetic Pathway Diagram

Synthetic_Pathway cluster_start Starting Material cluster_reaction Amide Coupling cluster_product Product start This compound reagents Amine (R-NH2) HATU, DIPEA DMF start->reagents 1. product 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Derivative reagents->product 2.

Caption: Amide synthesis from the starting carboxylic acid.

Experimental Workflow Diagram

Experimental_Workflow start Reaction Setup (Starting Material, Reagents, Solvent) reaction Reaction Monitoring (TLC, LC-MS) start->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Pure Amide Product characterization->final_product

Caption: General workflow for small molecule synthesis.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) Akt->Downstream Inhibitor Pyrrolo[2,3-d]pyrimidine -based Inhibitor Inhibitor->Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway.

References

Application Notes: Designing Cell-Based Assays for Pyrrolo[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This class of compounds often targets Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway.[2][3] This pathway regulates a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[4] Dysregulation of the JAK-STAT pathway is implicated in various diseases, particularly cancers and inflammatory disorders, making it a prime target for therapeutic intervention.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a cascade of cell-based assays to characterize the activity of novel pyrrolo[2,3-d]pyrimidine inhibitors. The focus is on evaluating their effects on cell viability, apoptosis, and target engagement within a cellular context.

Key Cellular Assays

A tiered approach is recommended for characterizing pyrrolo[2,3-d]pyrimidine inhibitors:

  • Primary Assays (Phenotypic): These assays measure the overall effect of the compound on cell populations.

    • Cell Viability/Proliferation Assays (MTS/MTT): To determine the cytotoxic or cytostatic effects of the inhibitors.[7][8]

    • Apoptosis Assays (Caspase-Glo 3/7): To quantify the induction of programmed cell death.[9][10]

  • Secondary Assays (Target-Specific): These assays confirm that the observed phenotypic effects are due to the intended mechanism of action.

    • Target Phosphorylation Assays (Western Blot): To measure the inhibition of JAK-STAT pathway signaling by detecting the phosphorylation status of key proteins like STAT3.[11][12]

    • Target Engagement Assays (NanoBRET™, CETSA®): To confirm direct binding of the inhibitor to its target kinase within intact cells.[13][14][15]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows.

JAK_STAT_Pathway Figure 1: Simplified JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_monomer STAT (monomer) JAK->STAT_monomer 3. STAT Phosphorylation STAT_dimer STAT-P (dimer) STAT_monomer->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Gene Regulation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Ligand Binding Pyrrolo_inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo_inhibitor->JAK Inhibition

Caption: A diagram of the JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidines.

Assay_Workflow Figure 2: General Experimental Workflow for Cell-Based Assays Cell_Seeding 1. Seed Cells in 96-well plate Compound_Treatment 2. Treat with Pyrrolo[2,3-d]pyrimidine Inhibitor (dose-response) Cell_Seeding->Compound_Treatment Incubation 3. Incubate for defined period (e.g., 24-72h) Compound_Treatment->Incubation Assay_Specific_Steps 4. Perform Assay-Specific Steps (e.g., add reagent, lyse cells) Incubation->Assay_Specific_Steps Data_Acquisition 5. Data Acquisition (e.g., Plate Reader, Imager) Assay_Specific_Steps->Data_Acquisition Data_Analysis 6. Data Analysis (e.g., IC50 determination) Data_Acquisition->Data_Analysis

Caption: A flowchart illustrating the general workflow for the described cell-based assays.

Experimental Protocols

Cell Viability Assay (MTS Assay)

Principle: The MTS assay is a colorimetric method for assessing cell viability. The tetrazolium salt MTS is reduced by viable, metabolically active cells to a colored formazan product that is soluble in cell culture medium. The quantity of formazan is directly proportional to the number of living cells in the culture.[8][16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the pyrrolo[2,3-d]pyrimidine inhibitor. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[17]

  • Incubation: Incubate for 1-4 hours at 37°C.[7][8]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[8][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis. The assay provides a proluminescent substrate that is cleaved by active caspases, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[9][10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTS assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase activity.

Target Phosphorylation Assay (Western Blot for p-STAT3)

Principle: Western blotting is used to detect the levels of phosphorylated STAT3 (p-STAT3) as a direct measure of JAK kinase activity. A decrease in the p-STAT3 to total STAT3 ratio indicates inhibition of the upstream JAK kinase by the compound.[11][12]

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with the inhibitor for a short duration (e.g., 1-4 hours). Include a positive control (e.g., cytokine stimulation) and a negative control (vehicle).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[18]

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[18]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[11][12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin).

  • Data Analysis: Quantify band intensities using densitometry and calculate the ratio of p-STAT3 to total STAT3.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison of different inhibitors.

Table 1: Cellular Activity of Pyrrolo[2,3-d]pyrimidine Inhibitors

Compound IDCell LineMTS IC50 (µM) (72h)Caspase-3/7 Activation (Fold Increase at 1 µM)p-STAT3 Inhibition IC50 (µM)
Inhibitor A MDA-MB-2310.524.80.15
Inhibitor B HGC-271.252.10.89
Inhibitor C AGS>101.2>5
Tofacitinib MDA-MB-2310.803.50.20

Data are representative and for illustrative purposes only.

The described cell-based assays provide a robust framework for the preclinical evaluation of pyrrolo[2,3-d]pyrimidine inhibitors. By employing a combination of phenotypic and target-specific assays, researchers can effectively determine the potency, mechanism of action, and cellular effects of their compounds, thereby guiding the selection of lead candidates for further development.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Halo-pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in medicinal chemistry and materials science.[1][2] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide has become indispensable for the synthesis of biaryl and heteroaryl structures.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and antitumor agents.[3][4] Consequently, the functionalization of this core structure via Suzuki-Miyaura coupling of its halogenated derivatives is of significant interest in drug discovery and development.[3][4][5]

These application notes provide an overview and detailed protocols for conducting Suzuki-Miyaura coupling reactions with various halo-pyrrolo[2,3-d]pyrimidines.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the palladium catalyst to the halo-pyrrolo[2,3-d]pyrimidine, transmetalation of the organoboron species, and reductive elimination to yield the desired coupled product and regenerate the active palladium(0) catalyst.[6]

Suzuki_Miyaura_Coupling HaloPyrroloPyrimidine Halo-pyrrolo[2,3-d]pyrimidine (X = Cl, Br, I) Conditions Pd Catalyst Base Solvent, Heat HaloPyrroloPyrimidine->Conditions BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) BoronicAcid->Conditions CoupledProduct Aryl/Heteroaryl-pyrrolo[2,3-d]pyrimidine Conditions->CoupledProduct

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Reactivity and Regioselectivity

The pyrrolo[2,3-d]pyrimidine core has multiple positions that can be halogenated (e.g., C2, C4, C5, C6). The reactivity of these positions in Suzuki-Miyaura coupling can vary. For di- or tri-halogenated substrates, regioselective coupling can often be achieved by controlling the reaction conditions.[3]

  • 2,4-Dichloropyrrolo[2,3-d]pyrimidines: In the case of 2,4-dichloropyrrolo[2,3-d]pyrimidine, selective coupling at the C4 position can be achieved using milder conditions (e.g., lower temperatures).[3] Performing the reaction with an excess of the boronic acid and at higher temperatures, such as under reflux in dioxane, can lead to double Suzuki coupling, resulting in 2,4-diarylpyrrolo[2,3-d]pyrimidines.[3]

  • N-7 Protection: Protection of the pyrrole nitrogen (N-7), for instance with a Boc group, has been noted to sometimes decrease the regioselectivity of the Suzuki coupling for 2,4-dichloro derivatives.[3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of halo-pyrrolo[2,3-d]pyrimidines.

Table 1: Suzuki-Miyaura Coupling of 4-Chloro-pyrrolo[2,3-d]pyrimidines

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-Acetamidophenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]
2(Pyrazol-4-yl)boronic acid pinacol esterNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]
3(2-Trifluoromethyl)phenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]

Table 2: Suzuki-Miyaura Coupling of 2,4-Dichloro-pyrrolo[2,3-d]pyrimidines

EntryArylboronic Acid (equiv.)CatalystBaseSolventTemp. (°C)Product
11.2Not specifiedNot specifiedNot specified60-704-Aryl-2-chloro-pyrrolo[2,3-d]pyrimidine[3]
22.4Not specifiedNot specifiedDioxaneReflux2,4-Diaryl-pyrrolo[2,3-d]pyrimidine[3]

Table 3: General Conditions for Suzuki Coupling of Heteroaryl Halides

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol110
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100[7]
PdCl₂(dppf)-K₂CO₃DimethoxyethaneNot specified[8]
PdCl₂(PPh₃)₂-Na₂CO₃Dioxane110[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and desired scales.[6]

Materials:

  • Halo-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 eq)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Degassed solvent (e.g., Dioxane, Toluene/Ethanol, DME)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or equivalent reaction vessel

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add halo-pyrrolo[2,3-d]pyrimidine, boronic acid, and base to a dry Schlenk flask. B 2. Evacuate and backfill the flask with inert gas (e.g., Argon). A->B C 3. Add the palladium catalyst. B->C D 4. Add degassed solvent via syringe. C->D E 5. Heat the reaction mixture (typically 80-110 °C). D->E F 6. Stir for the required time (2-24 h). E->F G 7. Monitor progress by TLC or LC-MS. F->G H 8. Cool the reaction to room temperature. G->H I 9. Dilute with an organic solvent (e.g., ethyl acetate). H->I J 10. Wash with water and brine. I->J K 11. Dry the organic layer over anhydrous sodium sulfate. J->K L 12. Filter and concentrate under reduced pressure. K->L M 13. Purify the crude product (e.g., column chromatography). L->M

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a dry Schlenk flask, add the halo-pyrrolo[2,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).[6]

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add the palladium catalyst (0.02-0.05 eq) to the flask.[6]

  • Add the degassed solvent to the flask via syringe.[6]

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for a period ranging from 2 to 24 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Upon completion, cool the reaction mixture to room temperature.[6]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[6]

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Example Protocol: Synthesis of 2-Chloro-4-(aryl)pyrido[2,3-d]pyrimidines

This procedure is adapted from a method for a related pyridopyrimidine system and can be used as a starting point for pyrrolo[2,3-d]pyrimidines.

Procedure:

  • In a reaction vessel, combine 2,4-dichloropyrido[2,3-d]pyrimidine (0.5 mmol), the desired (het)arylboronic acid (1.05 equiv.), Na₂CO₃ (2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Add a mixture of toluene and ethanol (3:1) as the solvent.

  • Heat the mixture at 110°C until the reaction is complete as monitored by TLC.

  • After cooling, add 10 mL of water and 10 mL of CH₂Cl₂.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Troubleshooting and Considerations

  • Debromination/Dechlorination: In some cases, particularly with electron-rich heteroaryl halides, debromination or dechlorination can be a competing side reaction. Careful selection of the catalyst, ligand, and base can help to minimize this.[9]

  • Protodeboronation: Boronic acids can be susceptible to protodeboronation, especially at higher temperatures. Using a slight excess of the boronic acid can help to drive the reaction to completion. Some boronic acids may have limited stability and are best used when fresh or stored as more stable derivatives like pinacol esters.[8][10]

  • Catalyst and Ligand Choice: For challenging couplings, particularly with electron-deficient or sterically hindered substrates, the use of specialized phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ can significantly improve yields.[7][11]

  • Microwave Irradiation: Microwave-assisted synthesis can be an effective method to reduce reaction times and improve yields for Suzuki-Miyaura couplings of halogenated pyrimidines.[12]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C bond formation and functionalization of halo-pyrrolo[2,3-d]pyrimidines. By carefully selecting the catalyst, base, solvent, and reaction temperature, a wide variety of aryl and heteroaryl substituents can be introduced onto this important scaffold. The protocols and data presented here serve as a valuable starting point for researchers in the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted pyrrolo[2,3-d]pyrimidines.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Pyrrolo[2,3-d]pyrimidine Product

Q: My reaction to form the pyrrolo[2,3-d]pyrimidine core is giving a low yield. What are the potential causes and how can I improve it?

A: Low yields in pyrrolo[2,3-d]pyrimidine synthesis can arise from several factors. Below are common causes and troubleshooting suggestions:

  • Incomplete Cyclization: The key ring-forming step may not be proceeding to completion.

    • Solution: Ensure optimal reaction conditions. For instance, in a multi-component reaction involving arylglyoxals, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative, using a catalyst like tetra-n-butylammonium bromide (TBAB) in ethanol at 50°C can significantly improve yields.[1]

    • Solution: For cyclization of an α-bromoketone with a diaminopyrimidine, the presence of molecular sieves in DMF can be crucial for driving the reaction to completion.[2]

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: The choice of solvent and catalyst is critical. For instance, in a one-pot, three-component synthesis, using ethanol as a solvent can prevent the formation of undesired dihydropyrido[2,3-d:6,5-d']dipyrimidine derivatives.[1]

    • Solution: In copper-catalyzed coupling reactions, the formation of debrominated side products can occur. Careful control of reaction time and temperature, along with the choice of ligand, can minimize this.[3]

  • Starting Material Purity: Impurities in the starting materials can inhibit the reaction or lead to the formation of byproducts.

    • Solution: Ensure all starting materials are of high purity. Recrystallize or chromatograph starting materials if necessary.

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reaction or decomposition of products.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. For the synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, refluxing in absolute ethanol with a catalytic amount of glacial acetic acid overnight is a reported successful condition.[4]

Problem 2: Difficulty in Product Purification

Q: I am struggling to purify my substituted pyrrolo[2,3-d]pyrimidine derivative. What are some effective purification strategies?

A: Purification of pyrrolo[2,3-d]pyrimidine derivatives can be challenging due to their often polar nature and potential for forming closely related byproducts.

  • Silica Gel Chromatography: This is the most commonly reported method for purification.

    • Troubleshooting: If your compound is streaking on the TLC plate, try a more polar solvent system. A common mobile phase is a mixture of ethyl acetate and hexane or dichloromethane and methanol.[3][5] For highly polar compounds, adding a small amount of triethylamine or acetic acid to the eluent can improve separation.

    • Example: For the purification of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a mixture of petroleum ether/ethyl acetate/triethylamine (1/1/3‰) was used.[3]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material.

    • Troubleshooting: Choosing the right solvent system is key. You may need to screen several solvents or solvent mixtures to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Precipitation and Washing: In some cases, the product may precipitate from the reaction mixture upon cooling or addition of an anti-solvent.

    • Solution: After filtration, thoroughly wash the solid with appropriate solvents to remove impurities. For example, in a cascade annulation reaction, the product was precipitated by adding water, then washed successively with water, ethanol, and diethyl ether.[6]

Problem 3: Poor Regioselectivity in Substitution Reactions

Q: I am trying to introduce a substituent at a specific position on the pyrrolo[2,3-d]pyrimidine core, but I am getting a mixture of regioisomers. How can I control the regioselectivity?

A: The pyrrolo[2,3-d]pyrimidine scaffold has multiple reactive sites, which can lead to challenges in achieving regioselectivity.[5]

  • Protecting Groups: The use of protecting groups is a common strategy to block reactive sites and direct substitution to the desired position.

    • Example: To achieve substitution at the C6 position, the N7 position of the pyrrole ring is often protected, for example with a tosyl group, before performing reactions like iodination.[7]

  • Directed Ortho-Metalation (DoM): This technique can be used to introduce substituents at a specific position adjacent to a directing group.

  • Choice of Reagents and Reaction Conditions: The regioselectivity of a reaction can be highly dependent on the reagents and conditions used.

    • Example: Halogenation of the pyrrole ring at the C3 position can be achieved using N-halosuccinimides (NCS, NBS, NIS) in dichloromethane at room temperature.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the pyrrolo[2,3-d]pyrimidine core?

A1: Common starting materials include substituted 2-aminopyrrole-3-carbonitriles, which can be cyclized with reagents like formic acid.[8] Another approach involves the reaction of 2,4-diamino-6-hydroxypyrimidine with an α-bromoketone.[2] Multi-component reactions often utilize 6-aminouracil derivatives, arylglyoxals, and a third component like barbituric acid.[1]

Q2: How do different substituents on the pyrrolo[2,3-d]pyrimidine core affect the reaction outcomes and the properties of the final compound?

A2: Substituents can have a significant impact on both the synthesis and the biological activity of the final compounds.

  • Electron-donating vs. Electron-withdrawing groups: The electronic nature of substituents can influence the reactivity of the heterocyclic system. For example, electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups can deactivate it. The introduction of electron-withdrawing groups like F, Cl, Br, and CF3 has been shown to sometimes result in a loss of biological activity.[5]

  • Steric Hindrance: Bulky substituents can hinder the approach of reagents to a particular reaction site, which can affect reaction rates and, in some cases, regioselectivity.

  • Solubility: The nature of the substituents will also affect the solubility of the compounds, which is an important consideration for both the reaction work-up and purification.

Q3: What is the importance of protecting group strategies in the synthesis of substituted pyrrolo[2,3-d]pyrimidines?

A3: Protecting groups are crucial for achieving regioselective functionalization of the pyrrolo[2,3-d]pyrimidine scaffold. The N7 position of the pyrrole ring is often protected to prevent unwanted side reactions and to direct substitution to other positions of the ring system. A common protecting group for this position is the tosyl group. This strategy is particularly important in multi-step syntheses where specific modifications at various positions are required.[7]

Q4: Are there any green chemistry approaches for the synthesis of pyrrolo[2,3-d]pyrimidines?

A4: Yes, several more environmentally friendly methods have been developed.

  • One-pot, multi-component reactions: These reactions improve efficiency by combining several steps into a single operation, reducing solvent waste and energy consumption.[1]

  • Use of greener catalysts: Replacing costly and toxic palladium catalysts with more benign and economical copper catalysts has been reported for coupling reactions in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.[3]

  • Cascade reactions: An I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones provides a high atom economy route to these compounds.[6]

Quantitative Data Summary

Table 1: Comparison of Yields for Different Synthetic Methods

Synthetic MethodStarting MaterialsProduct TypeYield (%)Reference
Carbonyl-amine condensationTricyclic pyrrolo[2,3-d]pyrimidinones and anilines(E)-2-aryl-1-methyl-N-aryl-pyrrolo[2,3-d]pyrimidin-4(1H)-imines45-99[5]
One-pot, three-component reactionArylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivativesPolyfunctionalized pyrrolo[2,3-d]pyrimidines73-95[1]
I2/DMSO promoted cascade annulation6-amino-1,3-dimethyluracil and aurones6-(2-hydroxybenzoyl)-1,3-dimethyl-5-phenyl-pyrrolo[2,3-d]pyrimidine-dionesup to 99[6]
Nucleophilic substitution4-chloro-7H-pyrrolo[2,3-d]pyrimidine and anilinesN-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines-[9]
Cu-catalyzed coupling followed by cyclization5-bromo-2,4-dichloropyrimidine and terminal alkynes2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide31-42 (overall)[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrrolo[2,3-d]pyrimidines via I2/DMSO Promoted Cascade Annulation[6]
  • A mixture of 6-amino-1,3-dimethyluracil (1.05 equiv.), aurone (1.0 equiv.), and Iodine (I2) (10 mol%) is stirred in DMSO (0.2 M) at 100 °C for 1 hour.

  • The reaction mixture is cooled to room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of Na2S2O3.

  • Water is added to the mixture to precipitate the product.

  • The precipitate is collected by filtration and washed successively with water, ethanol, and diethyl ether.

  • The solid is dried to afford the pure pyrrolo[2,3-d]pyrimidine derivative.

Protocol 2: Synthesis of (E)-2-(4-Chlorophenyl)-1-methyl-N-phenyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine[5]
  • To a solution of 2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (1.0 equiv.) and 2-methoxypyridine (1.1 equiv.) in anhydrous dichloromethane (DCM), the mixture is stirred for 10 minutes at 0 °C.

  • Trifluoromethanesulfonic anhydride (Tf2O) (2.0 equiv.) is added dropwise, and the mixture is stirred for 1 hour at 0 °C.

  • The appropriate aromatic amine (e.g., aniline) (2.0 equiv.) is added.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is washed with an aqueous solution of NaHCO3 and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to yield the final product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start1 6-Amino-1,3-dimethyluracil reaction Stir in DMSO at 100°C for 1h start1->reaction start2 Aurone Derivative start2->reaction start3 Iodine (Catalyst) start3->reaction quench Cool and Quench with Na2S2O3 reaction->quench precipitate Precipitate with Water quench->precipitate filtrate Filter and Wash precipitate->filtrate product Substituted Pyrrolo[2,3-d]pyrimidine filtrate->product

Caption: General workflow for the I2/DMSO promoted synthesis of substituted pyrrolo[2,3-d]pyrimidines.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Pyrrolo[2,3-d]pyrimidine cause1 Incomplete Cyclization problem->cause1 cause2 Side Reactions problem->cause2 cause3 Impure Starting Materials problem->cause3 cause4 Suboptimal Conditions problem->cause4 solution1 Optimize Catalyst and Conditions (e.g., TBAB, molecular sieves) cause1->solution1 solution2 Change Solvent or Catalyst to Minimize Byproducts cause2->solution2 solution3 Purify Starting Materials (Recrystallization/Chromatography) cause3->solution3 solution4 Monitor Reaction by TLC to Determine Optimal Time/Temp cause4->solution4

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this key intermediate.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and guidance on how to resolve common problems during the synthesis of this compound, particularly focusing on the hydrolysis of ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.

Q1: My hydrolysis of ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is incomplete. How can I drive the reaction to completion?

A1: Incomplete hydrolysis is a common issue, often resulting in the presence of the starting ester or the intermediate amide. To address this:

  • Increase Reaction Time: Prolonging the reaction time at the recommended temperature can help ensure complete conversion. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Increase Base Concentration: If using alkaline hydrolysis (e.g., with NaOH or KOH), a higher concentration of the base can accelerate the saponification of the ester. However, be cautious as excessively harsh conditions can promote side reactions.

  • Elevate Temperature: Gently increasing the reaction temperature can enhance the rate of hydrolysis. However, be mindful of potential degradation of the starting material and product at excessive temperatures. A temperature range of 50-80°C is typically employed for alkaline hydrolysis.

Q2: I am observing a significant amount of a byproduct that is not my starting material or the desired product. What could it be?

A2: A common side reaction is the formation of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide . This occurs when the hydrolysis of the ester is incomplete and stops at the amide intermediate.

Another potential side product is the decarboxylated compound, 4-amino-7H-pyrrolo[2,3-d]pyrimidine . This is more likely to occur under harsh acidic conditions or elevated temperatures.

To minimize these side reactions:

  • For Amide Formation: Ensure sufficient reaction time and optimal base concentration to drive the hydrolysis of the intermediate amide to the carboxylate.

  • For Decarboxylation: Avoid using strong acidic conditions for hydrolysis. Alkaline hydrolysis is generally preferred. If acidic workup is necessary to precipitate the product, perform it at a low temperature (e.g., 0-5°C) and avoid prolonged exposure to acidic pH.

Q3: My final product has low purity after precipitation. What are the best purification methods?

A3: The primary method for purifying this compound is recrystallization .

  • Solvent Selection: A common solvent system for recrystallization is a mixture of an organic solvent and water, such as ethanol/water or dimethylformamide (DMF)/water. The ideal solvent system should dissolve the compound at high temperatures and allow for its precipitation upon cooling, while keeping impurities dissolved.

  • Procedure: Dissolve the crude product in the minimum amount of the hot solvent mixture. If the solution is colored, you can treat it with activated charcoal to remove colored impurities. Filter the hot solution to remove any insoluble materials and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q4: What are the typical yields I can expect for the hydrolysis step?

A4: The yield of this compound from the hydrolysis of its ethyl ester can vary depending on the reaction conditions and the scale of the synthesis. Generally, yields in the range of 80-95% are reported in the literature under optimized conditions. Lower yields may indicate incomplete reaction, product loss during workup and purification, or the occurrence of side reactions.

Data Presentation

ParameterTypical Value/RangeNotes
Starting Material Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylatePurity should be >98%
Hydrolysis Reagent 1-2 M Aqueous NaOH or KOHHigher concentrations may increase side reactions.
Reaction Temperature 50 - 80 °CMonitor for potential degradation at higher temperatures.
Reaction Time 2 - 16 hoursMonitor progress by TLC or HPLC.
pH for Precipitation 4 - 5Adjust with dilute HCl or acetic acid at 0-5°C.
Expected Yield 80 - 95%Varies with scale and purification method.
Major Potential Impurity 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamideResulting from incomplete hydrolysis.
Secondary Potential Impurity 4-amino-7H-pyrrolo[2,3-d]pyrimidineResulting from decarboxylation.
Purification Method Recrystallization (e.g., from Ethanol/Water)

Experimental Protocols

Key Experiment: Alkaline Hydrolysis of Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M or Acetic Acid

  • Ethanol

  • Activated charcoal (optional)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate in deionized water.

  • Addition of Base: Add a solution of sodium hydroxide (1-2 molar equivalents) in water to the suspension.

  • Heating: Heat the reaction mixture to 50-80°C with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed. This may take between 2 to 16 hours.

  • Cooling and Filtration (Optional): Once the reaction is complete, cool the mixture to room temperature. If any solid impurities are present, filter the solution. If the solution is colored, you may add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through celite.

  • Precipitation: Cool the filtrate in an ice bath (0-5°C). Slowly add 1M HCl or acetic acid dropwise with stirring to adjust the pH to 4-5. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (if necessary): Recrystallize the crude product from a suitable solvent system like ethanol/water to obtain the pure this compound.

Visualizations

Synthesis_Workflow_and_Side_Reactions cluster_main_pathway Main Synthetic Pathway cluster_side_reactions Common Side Reactions start Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate hydrolysis Alkaline Hydrolysis (e.g., NaOH, H2O, 50-80°C) start->hydrolysis intermediate Sodium 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (in solution) hydrolysis->intermediate incomplete_hydrolysis Incomplete Hydrolysis hydrolysis->incomplete_hydrolysis acidification Acidification (e.g., HCl, pH 4-5, 0-5°C) intermediate->acidification product This compound acidification->product decarboxylation Decarboxylation (Harsh Conditions) acidification->decarboxylation purification Recrystallization (e.g., Ethanol/Water) product->purification Purification amide_byproduct 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide incomplete_hydrolysis->amide_byproduct decarboxylated_byproduct 4-amino-7H-pyrrolo[2,3-d]pyrimidine decarboxylation->decarboxylated_byproduct final_product Pure Product purification->final_product

"solubility and stability issues with 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

Researchers frequently encounter difficulties in dissolving this compound in aqueous buffers for biological assays. This guide provides a systematic approach to address this issue.

Logical Workflow for Troubleshooting Solubility:

start Insolubility Observed prep_stock Prepare a High-Concentration Stock Solution in an Organic Solvent start->prep_stock cosolvent Use a Co-solvent Approach for Aqueous Solution prep_stock->cosolvent Recommended first step ph_adjust Optimize pH of the Aqueous Buffer cosolvent->ph_adjust If precipitation occurs temp_adjust Gentle Warming ph_adjust->temp_adjust If still insoluble sonication Sonication temp_adjust->sonication success Solubility Achieved sonication->success Visually clear solution fail If issues persist, consider formulation strategies. sonication->fail Precipitate remains

Caption: A step-by-step workflow for addressing solubility issues.

Detailed Steps:

  • Prepare a Concentrated Stock Solution: Due to its poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Procedure:

      • Weigh the desired amount of this compound.

      • Add the appropriate volume of 100% DMSO or DMF to achieve a high concentration (e.g., 10-50 mM).

      • Vortex thoroughly to dissolve. Gentle warming or brief sonication can aid dissolution.

      • Visually inspect the solution to ensure no particulate matter is present.

      • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Use a Co-solvent Approach: When preparing your aqueous working solution, add the organic stock solution to your aqueous buffer.

    • Procedure:

      • While vortexing the aqueous buffer, slowly add the required volume of the stock solution.

      • Ensure the final concentration of the organic solvent is as low as possible (typically <1% v/v) to avoid impacting biological assays.

  • Optimize the pH of the Aqueous Buffer: The solubility of pyrrolopyrimidine derivatives can be pH-dependent.

    • Recommendation: Since this compound has an amino group and a carboxylic acid, its charge state will change with pH. Experiment with a range of buffer pH values. Generally, a slightly acidic pH may improve the solubility of similar compounds.

  • Gentle Warming and Sonication:

    • If the compound precipitates out of the aqueous solution, gentle warming of the solution can help.

    • Brief sonication can also be employed to aid in the dissolution of small amounts of precipitate.

Issue 2: Compound Instability and Degradation

This compound is susceptible to degradation under certain conditions, leading to inconsistent experimental results.

Known Stability Issues:

  • pH Sensitivity: The compound degrades rapidly under alkaline conditions. One study reported a half-life of approximately 2 hours at pH 10.

  • Thermal Instability: While stable up to 150°C, the compound undergoes decarboxylation at temperatures above 200°C.

Troubleshooting Workflow for Stability Issues:

start Inconsistent Results or Loss of Activity check_storage Verify Stock Solution Storage Conditions start->check_storage check_buffer_ph Check pH of Aqueous Buffers start->check_buffer_ph check_temp Review Experimental Temperatures start->check_temp hplc_analysis Perform HPLC Analysis to Check for Degradants check_storage->hplc_analysis check_buffer_ph->hplc_analysis check_temp->hplc_analysis success Consistent Results hplc_analysis->success Purity Confirmed parent 4-Amino-7H-pyrrolo[2,3-d]pyrimidine- 5-carboxylic acid decarboxylated 4-Amino-7H-pyrrolo[2,3-d]pyrimidine (Thermal Degradation Product) parent->decarboxylated > 200°C hydrolyzed Ring-Opened Products (Alkaline Hydrolysis) parent->hydrolyzed pH 10

"optimizing reaction conditions for pyrrolo[2,3-d]pyrimidine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyrrolo[2,3-d]pyrimidines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am experiencing low yields in my Suzuki-Miyaura cross-coupling reaction to introduce a substituent at the C4 or C6 position of the pyrrolo[2,3-d]pyrimidine core. What are the potential causes and how can I optimize the reaction conditions?

Answer: Low yields in Suzuki-Miyaura couplings for this scaffold are a common issue and can often be attributed to several factors. Here is a breakdown of potential causes and optimization strategies.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. Different combinations can have a significant impact on catalytic activity and stability.

  • Base and Solvent System: The choice of base and solvent system is crucial for the efficiency of the transmetalation and reductive elimination steps.

  • Reaction Temperature: Temperature plays a significant role in reaction kinetics and catalyst stability.

  • Protecting Groups: The presence or absence of a protecting group on the pyrrole nitrogen (N7) can influence the reactivity of the chloro-substituents.[1]

Optimization Strategies:

A systematic approach to optimizing these parameters is recommended. Below is a table summarizing various reported conditions for Suzuki-Miyaura couplings on the pyrrolo[2,3-d]pyrimidine scaffold.

PrecursorArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-chloro-7H-pyrrolo[2,3-d]pyrimidineVariousPd(dppf)Cl2K2CO3Dioxane/H2O900.17-[2]
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine1.2 equiv. Arylboronic acidPd(PPh3)4Na2CO3DME/H2O60-70--[1]
2,4-dichloro-7-Boc-pyrrolo[2,3-d]pyrimidineArylboronic acidPd(PPh3)4Na2CO3DME/H2O---[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]

  • To a solution of the halo-pyrrolo[2,3-d]pyrimidine derivative in a suitable solvent (e.g., dioxane/water), add the corresponding boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl2, 5-10 mol%), and a base (e.g., K2CO3, 2-3 equivalents).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture at the desired temperature (e.g., 90 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Issue 2: Formation of Side Products in Multicomponent Reactions

Question: I am attempting a one-pot, three-component synthesis of a polysubstituted pyrrolo[2,3-d]pyrimidine, but I am observing the formation of unexpected side products. How can I improve the selectivity of my reaction?

Answer: Multicomponent reactions (MCRs) are efficient for building molecular complexity, but can sometimes lead to the formation of side products if the reaction conditions are not optimal.

Potential Causes for Side Product Formation:

  • Reaction Conditions: Temperature, solvent, and catalyst can all influence the reaction pathway. For instance, in the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, reflux conditions can lead to the formation of dihydropyrido[2,3-d:6,5-d']dipyrimidine derivatives as side products.[4]

  • Reactivity of Starting Materials: The electronic and steric properties of the substrates can affect the chemoselectivity of the reaction.

Optimization Strategies:

To improve the selectivity, consider the following adjustments:

  • Lowering the Reaction Temperature: Performing the reaction at a lower temperature can favor the desired reaction pathway. For the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines, using tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol at 50 °C has been shown to prevent the formation of dihydropyrido[2,3-d:6,5-d']dipyrimidine side products.[4]

  • Catalyst Choice: The use of a suitable catalyst can significantly enhance the rate and selectivity of the desired transformation.[4]

Experimental Protocol: One-pot, Three-component Synthesis of Pyrrolo[2,3-d]pyrimidines [4]

  • A mixture of an arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), a barbituric acid derivative (1 mmol), and tetra-n-butylammonium bromide (TBAB) (5 mol%) in ethanol (10 mL) is stirred at 50 °C.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure product.

Frequently Asked Questions (FAQs)

Q1: How can I purify my final pyrrolo[2,3-d]pyrimidine product effectively?

A1: Purification of pyrrolo[2,3-d]pyrimidine derivatives is most commonly achieved by column chromatography on silica gel.[5] The choice of eluent system will depend on the polarity of your compound. A typical starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. For more polar compounds, dichloromethane and methanol mixtures can be effective.[6] Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Q2: What are some common protecting groups for the pyrrole nitrogen (N7) and how do they affect reactivity?

A2: Protecting the N7 position can be crucial for controlling regioselectivity in subsequent reactions. The benzenesulfonyl (Bus) and p-toluenesulfonyl (Ts) groups are commonly used. The introduction of a Boc protecting group has been reported to decrease the regioselectivity of Suzuki coupling of 2,4-dichloropyrrolo[2,3-d]pyrimidine.[1] The SEM (2-(trimethylsilyl)ethoxymethyl) group is another option that can be employed.[2] The choice of protecting group will depend on the specific reaction conditions you plan to use for subsequent steps.

Q3: Are there any "green" or more environmentally friendly methods for synthesizing pyrrolo[2,3-d]pyrimidines?

A3: Yes, green synthetic routes are being developed. One such approach involves the use of β-cyclodextrin as a reusable promoter in water as an eco-friendly reaction medium. This method offers high atom economy, mild reaction conditions, and good yields in short reaction times.[7] Another green approach utilizes a one-pot, three-component reaction catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol at a moderate temperature.[4]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_conditions Reaction Conditions cluster_workup Workup cluster_purification Purification cluster_product Final Product start Halo-pyrrolo[2,3-d]pyrimidine + Boronic Acid setup Add Catalyst (e.g., Pd(dppf)Cl2) Add Base (e.g., K2CO3) Add Solvent (e.g., Dioxane/H2O) start->setup 1. Combine reaction Degas with N2/Ar Heat to 90°C setup->reaction 2. React workup Cool to RT Dilute with H2O Extract with Organic Solvent reaction->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Isolate product Coupled Pyrrolo[2,3-d]pyrimidine purification->product 5. Characterize

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

troubleshooting_suzuki problem Low Yield in Suzuki Coupling cause1 Suboptimal Catalyst/Ligand problem->cause1 cause2 Incorrect Base/Solvent problem->cause2 cause3 Ineffective Protecting Group problem->cause3 cause4 Low Reaction Temperature problem->cause4 solution1 Screen different Pd catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) cause1->solution1 solution2 Vary base (e.g., K2CO3, Na2CO3) and solvent system (e.g., Dioxane/H2O) cause2->solution2 solution3 Consider N7 protection (e.g., SEM, Ts) cause3->solution3 solution4 Increase reaction temperature (e.g., 60-90°C) cause4->solution4

Caption: Troubleshooting flowchart for low yields in Suzuki-Miyaura coupling.

References

"troubleshooting guide for HPLC purification of pyrrolo[2,3-d]pyrimidines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purification of pyrrolo[2,3-d]pyrimidine derivatives. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC purification of pyrrolo[2,3-d]pyrimidines in a question-and-answer format.

Q1: Why am I observing significant peak tailing for my pyrrolo[2,3-d]pyrimidine compound on a standard C18 column?

A1: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like pyrrolo[2,3-d]pyrimidines. The primary cause is the interaction between the basic nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core and residual acidic silanol groups on the surface of the silica-based stationary phase. This secondary interaction leads to a non-ideal elution profile, resulting in tailed peaks.

To mitigate peak tailing, consider the following solutions:

  • Mobile Phase pH Adjustment: The basic nature of the pyrrolo[2,3-d]pyrimidine scaffold means its ionization state is pH-dependent. Operating at a low mobile phase pH (e.g., 2.5-3.5) using an acidic modifier like trifluoroacetic acid (TFA) or formic acid will protonate the basic sites on your compound and suppress the ionization of residual silanols on the stationary phase, thereby minimizing secondary interactions.

  • Use of an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have a reduced number of free silanol groups, which can significantly improve peak shape for basic compounds.

  • Alternative Stationary Phases: Consider using a phenyl-hexyl column. The π-π interactions between the phenyl rings of the stationary phase and the aromatic pyrrolo[2,3-d]pyrimidine ring system can offer a different selectivity and often lead to improved peak shapes compared to traditional C18 columns.[1][2][3][4]

Q2: I am struggling to get good retention of my highly polar pyrrolo[2,3-d]pyrimidine analogue on a C18 column. What should I do?

A2: Poor retention of polar compounds on reversed-phase columns is a frequent challenge. If your pyrrolo[2,3-d]pyrimidine derivative is highly substituted with polar functional groups, it may have limited interaction with the hydrophobic C18 stationary phase.

Here are some strategies to improve retention:

  • Highly Aqueous Mobile Phase: You can try to increase the aqueous portion of your mobile phase. However, be aware that some conventional C18 columns can undergo "phase collapse" in highly aqueous conditions. Using a polar-endcapped C18 or an AQ-type C18 column is recommended for this approach.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is often a more suitable technique.[5][6][7] HILIC utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. In HILIC, water acts as the strong eluting solvent.[5][6][7]

Q3: My pyrrolo[2,3-d]pyrimidine compound seems to be degrading on the column. How can I prevent this?

A3: While pyrrolo[2,3-d]pyrimidines are generally stable scaffolds, certain functionalities can be sensitive to pH extremes.

  • pH Stability: Assess the stability of your compound at different pH values. If your compound is unstable under the acidic conditions typically used to improve peak shape, you may need to work at a mid-range pH using a buffered mobile phase (e.g., ammonium acetate or ammonium formate).

  • Temperature Control: High temperatures can accelerate degradation. Ensure your column oven is set to a moderate temperature (e.g., 25-40 °C) unless higher temperatures are necessary for resolution.

Q4: I am having difficulty separating isomeric pyrrolo[2,3-d]pyrimidine derivatives. What can I do to improve resolution?

A4: Separating isomers can be challenging. Here are some approaches to enhance resolution:

  • Optimize Mobile Phase Composition: Small changes in the organic modifier (e.g., switching from acetonitrile to methanol) can alter selectivity. Methanol is known to engage in different hydrogen bonding interactions compared to acetonitrile and can sometimes improve the separation of isomers.

  • Change Stationary Phase: As mentioned, a phenyl-hexyl column can offer different selectivity due to π-π interactions.[1][2][3][4] This alternative chemistry can often resolve compounds that co-elute on a C18 column.

  • Gradient Optimization: A shallower gradient can improve the separation of closely eluting peaks.

  • Chiral Separation: If you are dealing with enantiomers, a chiral stationary phase (CSP) will be necessary for separation.[8][9]

Quantitative Data Summary

The following tables provide a summary of typical HPLC parameters for the purification of pyrrolo[2,3-d]pyrimidine derivatives.

Table 1: Typical Analytical HPLC Parameters for Pyrrolo[2,3-d]pyrimidine Derivatives

ParameterSettingRationale
Column C18, Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)C18 for general-purpose reversed-phase; Phenyl-Hexyl for alternative selectivity.
Mobile Phase A 0.1% TFA or Formic Acid in WaterAcidic modifier to improve peak shape of basic compounds.
Mobile Phase B 0.1% TFA or Formic Acid in Acetonitrile or MethanolAcetonitrile is a common organic modifier; Methanol can offer different selectivity.[3]
Gradient 5-95% B over 15-30 minutesA broad gradient is a good starting point for method development.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 25-40 °CTo ensure reproducibility.
Detection UV at 254 nm or wavelength of maximum absorbancePyrrolo[2,3-d]pyrimidines are UV-active.

Table 2: Preparative HPLC Loading Capacity Guidelines

Column IDTypical Loading per Injection (for a well-resolved peak)
10 mm5 - 20 mg
21.2 mm20 - 100 mg
30 mm50 - 250 mg
50 mm150 - 750 mg

Note: These are general guidelines. The maximum loading capacity is highly dependent on the resolution between the target peak and its nearest impurity.[10][11][12] It is recommended to perform a loading study on an analytical column first.[10][11][12]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Purification

  • Column: C18, 5 µm, e.g., 250 x 10 mm.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 4.7 mL/min (for a 10 mm ID column).

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Sample Preparation: Dissolve the crude pyrrolo[2,3-d]pyrimidine derivative in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).

  • Injection: Inject the sample onto the equilibrated column.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: HILIC Purification for Polar Pyrrolo[2,3-d]pyrimidine Derivatives

  • Column: HILIC (e.g., Amide or Silica), 5 µm, e.g., 150 x 4.6 mm.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 0% B

    • 2-15 min: 0-100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 0% B (re-equilibration)

  • Sample Preparation: Dissolve the sample in the initial mobile phase (high organic content).

  • Injection, Fraction Collection, Analysis, and Post-Purification: Follow steps 7-10 from Protocol 1.

Visualizations

Troubleshooting_Workflow start Start HPLC Purification problem Problem Observed? start->problem peak_tailing Peak Tailing problem->peak_tailing Yes poor_resolution Poor Resolution problem->poor_resolution Yes low_recovery Low Recovery/ No Peak problem->low_recovery Yes end Successful Purification problem->end No adjust_ph Lower Mobile Phase pH (e.g., 0.1% TFA) peak_tailing->adjust_ph optimize_gradient Optimize Gradient (shallower slope) poor_resolution->optimize_gradient check_solubility Check Sample Solubility in Mobile Phase low_recovery->check_solubility use_endcapped Use High-Purity End-Capped Column adjust_ph->use_endcapped change_column Change Column Type (e.g., Phenyl-Hexyl) use_endcapped->change_column change_solvent Change Organic Solvent (ACN vs. MeOH) optimize_gradient->change_solvent change_solvent->change_column check_stability Investigate Compound Stability check_solubility->check_stability

Caption: Troubleshooting workflow for HPLC purification of pyrrolo[2,3-d]pyrimidines.

Column_Selection start Start: Characterize your Pyrrolo[2,3-d]pyrimidine polarity Is the compound highly polar? start->polarity aromatic_isomers Are you separating aromatic isomers? polarity->aromatic_isomers No hilic Use a HILIC Column (Amide, Silica) polarity->hilic Yes rp_c18 Start with a standard Reversed-Phase C18 Column aromatic_isomers->rp_c18 No phenyl Consider a Phenyl-Hexyl Column aromatic_isomers->phenyl Yes

Caption: Decision tree for selecting the appropriate HPLC column.

References

Technical Support Center: Mitigating Off-Target Effects of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. The goal is to help you identify, understand, and mitigate off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with pyrrolo[2,3-d]pyrimidine kinase inhibitors?

A1: Pyrrolo[2,3-d]pyrimidine scaffolds are designed as ATP mimetics, which can lead to promiscuous binding to multiple kinases due to the conserved nature of the ATP-binding pocket across the kinome.[1][2][3] This lack of selectivity can result in unintended inhibition of other signaling pathways, leading to unexpected cellular phenotypes, toxicity, or misleading experimental outcomes.[4] For example, a broadly active pyrido[2,3-d]pyrimidine inhibitor was found to inhibit PDGFr, FGFr, EGFr, and c-src tyrosine kinases.[5]

Q2: My inhibitor is showing activity in a cell line that does not express the primary kinase target. What does this indicate?

A2: This is a strong indication of off-target activity. The observed effect is likely due to the inhibitor interacting with one or more other kinases or proteins present in that cell line.[4] It is crucial to characterize the inhibitor's selectivity profile to understand these off-target interactions.

Q3: How can I determine if the observed cellular phenotype is a result of on-target or off-target inhibition?

A3: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Several experimental strategies can be employed:

  • Use of Structurally Different Inhibitors: Test another inhibitor with a different chemical scaffold that targets the same primary kinase. If the same phenotype is observed, it is more likely an on-target effect.[4]

  • Rescue Experiments: Overexpress a drug-resistant mutant of the primary target. If the phenotype is reversed, it confirms an on-target effect.

  • Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If this phenocopies the effect of the inhibitor, it supports an on-target mechanism.

Q4: What are the key strategies to improve the selectivity of my pyrrolo[2,3-d]pyrimidine inhibitor?

A4: Improving selectivity is a central challenge in kinase inhibitor development. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the inhibitor to enhance its affinity for the intended target while reducing its binding to off-targets.[5][6] For instance, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group in one pyrido[2,3-d]pyrimidine series produced a highly selective FGFr inhibitor.[5]

  • Targeting Unique Features: Exploit subtle differences in the ATP-binding sites of various kinases. This can involve targeting non-conserved amino acid residues or a small "gatekeeper" residue.[1]

  • Covalent Inhibition: Design inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site. This can lead to exceptionally selective inhibition.[1]

  • Allosteric Inhibition: Develop inhibitors that bind to a less conserved allosteric site on the kinase rather than the ATP pocket.[7]

  • Bivalent Inhibitors: Link the pyrrolo[2,3-d]pyrimidine core to a second moiety (e.g., a peptide) that targets another site on the kinase, creating a bivalent inhibitor with increased selectivity.[1]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at effective concentrations.
  • Possible Cause: Off-target kinase inhibition leading to cellular toxicity.[4]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the minimal effective concentration that elicits the desired on-target effect while minimizing toxicity.

    • Conduct a Kinome-Wide Selectivity Screen: Profile the inhibitor against a large panel of kinases to identify unintended targets that might be responsible for the cytotoxicity.[4]

    • Test Alternative Inhibitors: Use inhibitors with different chemical scaffolds targeting the same primary kinase to see if the cytotoxicity is scaffold-dependent.[4]

    • Vehicle Control: Ensure that the vehicle (e.g., DMSO) is not contributing to the observed toxicity.[4]

Issue 2: Inconsistent or unexpected experimental results.
  • Possible Cause 1: Activation of compensatory signaling pathways.

  • Troubleshooting Steps:

    • Pathway Analysis: Use techniques like Western blotting or phosphoproteomics to investigate the activation state of known compensatory signaling pathways.[4][8]

    • Combination Therapy: Consider using a combination of inhibitors to block both the primary target and any identified compensatory pathways to achieve a more consistent and potent effect.[9]

  • Possible Cause 2: Cell line-specific off-target effects.

  • Troubleshooting Steps:

    • Test in Multiple Cell Lines: Evaluate the inhibitor in a panel of different cell lines to determine if the unexpected effects are consistent or specific to a particular cellular context.[4]

    • Characterize the Kinome of Your Cell Line: Understand the kinase expression profile of your specific cell line to better predict potential off-target interactions.

Data Presentation

Table 1: Example Kinase Selectivity Profile of a Pyrrolo[2,3-d]pyrimidine Inhibitor

Kinase TargetIC50 (nM)
Primary Target (e.g., RET) 5
Off-Target 1 (e.g., VEGFR2)150
Off-Target 2 (e.g., EGFR)800
Off-Target 3 (e.g., SRC)>1000
Off-Target 4 (e.g., ABL)>1000

This table illustrates how to present selectivity data. Actual values will vary depending on the specific inhibitor and assay conditions.

Table 2: Comparison of On-Target vs. Off-Target Cellular Activity

Cell LinePrimary Target ExpressionInhibitor GI50 (µM)
Cell Line A High 0.1
Cell Line BLow/Absent5.8
Cell Line CHigh (with resistance mutation)>10

This table demonstrates how to compare inhibitor activity in different cell lines to infer on-target vs. off-target effects.

Experimental Protocols

Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of a pyrrolo[2,3-d]pyrimidine inhibitor across a broad panel of kinases.

  • Assay Principle: Utilize a competitive binding assay (e.g., KINOMEscan™) or an enzymatic activity assay panel.

  • Inhibitor Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Execution:

    • For binding assays, the inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400). The percentage of kinase binding to an immobilized ligand in the presence of the test inhibitor is measured.

    • For enzymatic assays, the inhibitor is serially diluted and tested for its ability to inhibit the phosphorylation of a substrate by each kinase in the panel.

  • Data Analysis:

    • For binding assays, results are often reported as percent inhibition or dissociation constants (Kd).

    • For enzymatic assays, IC50 values are calculated for each kinase.

  • Interpretation: A highly selective inhibitor will show potent inhibition of the primary target with significantly weaker or no inhibition of other kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is used to verify that the inhibitor binds to its intended target in a cellular context.

  • Cell Treatment: Treat intact cells with the pyrrolo[2,3-d]pyrimidine inhibitor or vehicle control for a defined period.

  • Heating Profile: Heat the cell lysates at a range of different temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

Signaling_Pathway_Inhibition cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Primary_Kinase_Target Primary_Kinase_Target Downstream_Effector_1 Downstream_Effector_1 Primary_Kinase_Target->Downstream_Effector_1 Phosphorylation Cellular_Response_A Cellular_Response_A Downstream_Effector_1->Cellular_Response_A Activation Off_Target_Kinase Off_Target_Kinase Downstream_Effector_2 Downstream_Effector_2 Off_Target_Kinase->Downstream_Effector_2 Phosphorylation Cellular_Response_B Cellular_Response_B Downstream_Effector_2->Cellular_Response_B Activation Pyrrolo_Inhibitor Pyrrolo_Inhibitor Pyrrolo_Inhibitor->Primary_Kinase_Target Intended Inhibition Pyrrolo_Inhibitor->Off_Target_Kinase Unintended Inhibition

Caption: On- and off-target effects of a kinase inhibitor.

Experimental_Workflow Start Start Observe_Unexpected_Phenotype Observe Unexpected Phenotype Start->Observe_Unexpected_Phenotype Hypothesize_Off_Target_Effect Hypothesize Off-Target Effect Observe_Unexpected_Phenotype->Hypothesize_Off_Target_Effect Kinome_Profiling Kinome Profiling Hypothesize_Off_Target_Effect->Kinome_Profiling Identify_Potential_Off_Targets Identify Potential Off-Targets Kinome_Profiling->Identify_Potential_Off_Targets Validate_with_CETSA Validate with CETSA Identify_Potential_Off_Targets->Validate_with_CETSA Confirm_Target_Engagement Confirm Target Engagement Validate_with_CETSA->Confirm_Target_Engagement SAR_Optimization SAR Optimization Confirm_Target_Engagement->SAR_Optimization Improved_Selectivity Improved_Selectivity SAR_Optimization->Improved_Selectivity

Caption: Workflow for identifying and mitigating off-target effects.

Logical_Relationship Inhibitor_Concentration Inhibitor Concentration On_Target_Activity On-Target Activity Inhibitor_Concentration->On_Target_Activity Increases Off_Target_Activity Off-Target Activity Inhibitor_Concentration->Off_Target_Activity Increases (at higher conc.) Therapeutic_Window Therapeutic Window On_Target_Activity->Therapeutic_Window Off_Target_Activity->Therapeutic_Window Narrows

Caption: Relationship between inhibitor concentration and activity.

References

Technical Support Center: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid synthesis.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a two-step process. The first step involves the formation of the intermediate, 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This is followed by the hydrolysis of the nitrile group to yield the final carboxylic acid product. Successful yield optimization hinges on careful control of reaction conditions in both stages.

Synthesis_Pathway Starting_Materials 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine + Malononitrile Step1 Step 1: Nitrile Formation Starting_Materials->Step1 Intermediate 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Step1->Intermediate Step2 Step 2: Nitrile Hydrolysis Intermediate->Step2 Final_Product This compound Step2->Final_Product Troubleshooting_Workflow Start Low Yield of Final Product Check_Intermediate Check for presence of 4-amino-7H-pyrrolo[2,3-d]pyrimidine -5-carboxamide intermediate Start->Check_Intermediate Incomplete_Hydrolysis Issue: Incomplete Hydrolysis Check_Intermediate->Incomplete_Hydrolysis Amide detected Check_Degradation Check for product degradation (e.g., by LC-MS analysis) Check_Intermediate->Check_Degradation Amide not detected Increase_Severity Solution: Increase reaction time, temperature, or reagent concentration Incomplete_Hydrolysis->Increase_Severity Harsh_Conditions Issue: Product Degradation Check_Degradation->Harsh_Conditions Degradation products observed Optimize_Conditions Solution: Lower temperature, shorten reaction time, or use milder reagents Harsh_Conditions->Optimize_Conditions

Technical Support Center: Scaling Up Pyrrolo[2,3-d]pyrimidine Derivative Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of pyrrolo[2,3-d]pyrimidine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of pyrrolo[2,3-d]pyrimidine derivatives?

A1: The most frequently reported challenges include:

  • Reaction Control: Maintaining consistent temperature, mixing, and addition rates in larger reactors can be difficult, potentially leading to increased side product formation.[1][2][3]

  • Impurity Profile: Impurities that were negligible at the lab scale can become significant issues in larger batches, often co-crystallizing with the product and complicating purification.[4][5][6]

  • Reagent and Catalyst Cost/Efficiency: Reagents and catalysts that are feasible for small-scale synthesis, such as palladium-based catalysts, can become prohibitively expensive at scale. Optimizing catalyst loading and exploring alternatives like copper catalysts are common strategies.

  • Purification: Chromatographic purification, a common lab-scale method, is often impractical for large quantities. Developing robust crystallization procedures is crucial.[7][8]

  • Solubility: Pyrrolo[2,3-d]pyrimidine derivatives can exhibit poor solubility, which complicates reaction conditions, work-up, and formulation.

  • Solid-State Properties: Controlling the crystalline form (polymorphism) of the final product is critical for its stability, bioavailability, and manufacturability.[9][10][11][12][13]

Q2: How can I minimize the formation of impurities during scale-up?

A2: Proactive impurity control is essential. Key strategies include:

  • High-Purity Starting Materials: Ensure the quality and purity of your starting materials and intermediates, as impurities can be carried through the synthesis.[5]

  • Process Parameter Optimization: Tightly control reaction parameters such as temperature, pH, and stoichiometry. Even minor deviations can significantly alter the impurity profile on a larger scale.[5]

  • In-Process Controls (IPCs): Implement analytical monitoring (e.g., HPLC, UPLC) at critical steps to track the formation of impurities and ensure the reaction is proceeding as expected.

  • Understand Reaction Mechanisms: A thorough understanding of the reaction mechanism can help predict and avoid potential side reactions.

Q3: My palladium-catalyzed cross-coupling reaction is sluggish at a larger scale. What should I investigate?

A3: Sluggish cross-coupling reactions during scale-up can often be attributed to:

  • Catalyst Deactivation: Ensure your catalyst and ligands are not degrading. Use of more stable pre-catalysts can be beneficial.[14][15]

  • Insufficient Mixing: In larger vessels, inadequate mixing can lead to localized concentration gradients and poor catalyst distribution.[1][16]

  • Oxygen Sensitivity: Ensure the reaction is maintained under an inert atmosphere, as oxygen can deactivate the active palladium species.

  • Purity of Reagents: Trace impurities in starting materials or solvents can act as catalyst poisons.

Q4: I am observing batch-to-batch variability in the physical properties of my final product. What could be the cause?

A4: This is often due to a lack of control over the final crystallization process, leading to polymorphism.[9][10][11][12][13] Different crystalline forms can have different melting points, solubilities, and stability. It is crucial to develop a robust crystallization protocol with defined solvent systems, cooling rates, and seeding strategies to ensure consistent production of the desired polymorph.

Troubleshooting Guides

Issue 1: Low Yield in Multi-Step Synthesis
Symptom Potential Cause Troubleshooting Steps
Overall yield is significantly lower than the sum of individual step yields at lab scale. Cumulative losses during work-up and transfers at each step. Incomplete reactions at larger scales.- Minimize transfers where possible. - Re-optimize reaction times and temperatures for each step at the larger scale. - Implement in-process controls (IPCs) to ensure each reaction goes to completion before proceeding.
Significant amount of starting material recovered after a key coupling step (e.g., Suzuki, Buchwald-Hartwig). Inefficient catalyst activation or deactivation. Poor mass transfer.- Evaluate different palladium sources or pre-catalysts that are more robust.[14][15] - Increase agitation speed to improve mixing. - Ensure rigorous exclusion of oxygen and moisture.
Formation of a major, unexpected byproduct. Side reaction favored at the higher concentrations or temperatures of the scaled-up process.- Re-evaluate the reaction mechanism to identify potential side pathways. - Adjust reaction conditions (e.g., lower temperature, slower addition of a reagent) to disfavor the side reaction. - Analyze the byproduct to understand its formation and devise a strategy to prevent it.
Issue 2: Difficulty in Product Purification and Isolation
Symptom Potential Cause Troubleshooting Steps
Product oils out during crystallization. Poor choice of anti-solvent or too rapid addition. Product has low melting point or is amorphous.- Screen a wider range of anti-solvents. - Slow down the addition of the anti-solvent and control the temperature carefully. - Consider a seeding strategy with a small amount of crystalline material.
Product is isolated as a fine powder that is difficult to filter. Rapid precipitation or "crashing out" of the product.- Slow down the cooling rate during crystallization. - Use a solvent/anti-solvent system that promotes slower crystal growth. - Increase the final slurry temperature to encourage particle size growth (Ostwald ripening).
Final product purity does not meet specifications despite repeated crystallizations. An impurity is co-crystallizing with the product. The impurity has very similar solubility properties to the product.- Identify the persistent impurity by LC-MS and NMR.[4] - Modify the crystallization solvent system to alter the relative solubilities of the product and impurity. - Consider an alternative purification method for the preceding step to remove the impurity precursor.

Data Presentation: Comparative Analysis of Lab vs. Scale-Up Processes

Table 1: Typical Yield and Purity Comparison

Parameter Lab Scale (1-5 g) Pilot Scale (1-5 kg) Potential Reasons for Discrepancy
Overall Yield 65%45%Inefficient heat and mass transfer, increased handling losses.
Purity (by HPLC) >99% (after chromatography)98.5% (after crystallization)Different purification methods, co-crystallization of impurities.
Key Impurity A <0.1%0.8%Side reaction favored by longer reaction time or higher localized temperature.
Residual Palladium Not Measured50 ppmCatalyst loading and efficiency of removal steps.

Table 2: Critical Process Parameters for a Suzuki Coupling Step

Parameter Optimized Lab Scale Condition Adjusted Pilot Scale Condition Rationale for Adjustment
Catalyst Loading (mol%) 2.0 mol%0.5 mol%Cost reduction and process optimization.
Reaction Temperature 100 °C90 °CBetter heat management and prevention of byproduct formation.
Agitation Speed 300 RPM (magnetic stir bar)150 RPM (impeller)To ensure adequate mixing in a larger vessel without causing shear stress on the catalyst.
Reaction Time 4 hours8 hoursSlower reaction rate due to lower temperature and catalyst loading.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at Pilot Scale
  • Vessel Preparation: Ensure the reactor is clean, dry, and rendered inert by purging with nitrogen.

  • Reagent Charging: Charge the reactor with the pyrrolo[2,3-d]pyrimidine halide (1.0 eq), the boronic acid or ester (1.2 eq), and the palladium catalyst (e.g., XPhos-Pd-G3, 0.5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 2-methyl-THF and water).

  • Inerting: Sparge the mixture with nitrogen for 30 minutes to ensure the removal of dissolved oxygen.

  • Base Addition: Add the degassed aqueous base solution (e.g., K2CO3, 2.0 M) via a subsurface addition line.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 90 °C) with controlled ramp rates.

  • Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by UPLC.

  • Work-up: Once the reaction is complete, cool the mixture, separate the aqueous layer, and wash the organic layer with brine.

  • Solvent Swap and Crystallization: Distill off the reaction solvent and replace it with a suitable crystallization solvent (e.g., isopropanol). Cool the solution according to a defined profile to induce crystallization.

  • Isolation and Drying: Isolate the product by filtration, wash with a cold solvent, and dry under vacuum at a controlled temperature.

Protocol 2: In-Process Control (IPC) Method by UPLC
  • System: Waters Acquity UPLC with a PDA detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% to 95% B over 5 minutes.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Detection: 254 nm.

  • Sample Preparation: Quench a small aliquot of the reaction mixture with water and extract with ethyl acetate. Dilute the organic layer with acetonitrile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_vessel Inert Reactor charge_reagents Charge Reagents & Catalyst prep_vessel->charge_reagents add_solvent Add Degassed Solvents charge_reagents->add_solvent add_base Add Base add_solvent->add_base heat Heat to T_set add_base->heat monitor Monitor by UPLC (IPC) heat->monitor monitor->heat Incomplete cool_quench Cool & Quench monitor->cool_quench Reaction Complete phase_sep Phase Separation cool_quench->phase_sep crystallize Crystallization phase_sep->crystallize isolate Filter & Dry crystallize->isolate final_product Final Product isolate->final_product troubleshooting_logic cluster_reaction_params Reaction Parameters cluster_workup_params Work-up/Crystallization start Low Yield or Purity Issue check_sm Verify Starting Material Purity start->check_sm check_reaction Review Reaction Parameters start->check_reaction check_workup Analyze Work-up & Crystallization start->check_workup temp Temperature Profile check_reaction->temp mixing Agitation Rate check_reaction->mixing catalyst Catalyst Loading/Activity check_reaction->catalyst solvent Solvent System check_workup->solvent cooling Cooling Rate check_workup->cooling impurity Impurity Co-crystallization check_workup->impurity

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,3-d]pyrimidine-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to poor oral bioavailability encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: My pyrrolo[2,3-d]pyrimidine-based inhibitor shows high in vitro potency but poor oral bioavailability in animal models. What are the common underlying causes?

A1: Poor oral bioavailability of potent pyrrolo[2,3-d]pyrimidine inhibitors is often multifactorial. The primary reasons typically fall into two categories:

  • Poor Absorption:

    • Low Aqueous Solubility: Many kinase inhibitors, including those with a pyrrolo[2,3-d]pyrimidine scaffold, are highly lipophilic and have low aqueous solubility. This limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

    • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.

    • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen, reducing net absorption.[1]

  • High First-Pass Metabolism:

    • After absorption, the compound passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism by hepatic enzymes (e.g., cytochrome P450s) can drastically reduce the amount of active drug reaching the bloodstream.

Q2: What initial steps should I take to diagnose the cause of low oral bioavailability for my compound?

A2: A systematic approach is crucial. We recommend the following initial assessments:

  • Physicochemical Characterization: Determine the aqueous solubility of your compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.

  • In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the intestinal permeability of your compound and determine if it is a substrate for efflux transporters.[2][3][4]

  • In Vitro Metabolic Stability: Use liver microsomes (from the species used in your in vivo studies) to evaluate the extent of first-pass metabolism.

Q3: What are the main strategies to improve the oral bioavailability of pyrrolo[2,3-d]pyrimidine-based inhibitors?

A3: Several strategies can be employed, broadly categorized as formulation-based and chemistry-based approaches:

  • Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly enhance its solubility and dissolution rate.[5][6][7][8]

    • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.[9]

    • Nanosizing: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution.

  • Medicinal Chemistry/Prodrug Strategies:

    • Prodrugs: Chemically modifying the inhibitor to create a more soluble or permeable promoiety that is cleaved in vivo to release the active drug.[10]

    • Salt Formation: Creating a salt form of the parent molecule can improve its solubility and dissolution properties.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

My compound has very low aqueous solubility, leading to poor and variable exposure in my rat pharmacokinetic (PK) study.

Troubleshooting Steps:

  • Particle Size Reduction:

    • Action: Micronize or nanosize your compound.

    • Rationale: Increasing the surface area of the solid particles can enhance the dissolution rate.

  • Formulation as an Amorphous Solid Dispersion (ASD):

    • Action: Prepare an ASD of your compound with a suitable polymer (e.g., PVP, HPMC-AS).

    • Rationale: The amorphous form has a higher energy state than the crystalline form, leading to increased apparent solubility and dissolution rate.[5][6][7][8]

  • Develop a Lipid-Based Formulation:

    • Action: Formulate the compound in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS).

    • Rationale: These formulations form fine emulsions in the GI tract, which can keep the drug in a solubilized state.[9]

Quantitative Data Example: Improving Solubility and Dissolution of a Pyrrolo[2,3-d]pyrimidine Inhibitor (Compound X)

FormulationAqueous Solubility (µg/mL) at pH 6.8Dissolution Rate (µ g/min/cm ²)
Crystalline Compound X< 10.5
Micronized Compound X52.5
Compound X in ASD (20% drug load in HPMC-AS)5025
Compound X in SEDDS> 100 (in formulation)N/A
Issue 2: High Efflux Ratio in Caco-2 Assay

My compound shows good apical-to-basolateral (A→B) permeability but a high basolateral-to-apical (B→A) permeability in the Caco-2 assay, indicating it is a P-gp substrate.

Troubleshooting Steps:

  • Co-administration with a P-gp Inhibitor (for preclinical studies):

    • Action: In your in vivo studies, co-administer your compound with a known P-gp inhibitor (e.g., verapamil).

    • Rationale: This can help to confirm that P-gp-mediated efflux is a significant contributor to the low bioavailability in vivo. An increase in exposure with the inhibitor supports this hypothesis.

  • Medicinal Chemistry Approach:

    • Action: Synthesize analogs of your compound with modifications designed to reduce its affinity for P-gp. This can include adding hydrogen bond donors or reducing the number of aromatic rings.

    • Rationale: Structural modifications can disrupt the key interactions required for recognition and transport by P-gp.

  • Formulation Strategies to Saturate or Bypass Efflux:

    • Action: Utilize formulations that can locally saturate efflux transporters, such as some lipid-based formulations or those containing certain excipients.

    • Rationale: High local concentrations of the drug or excipients can saturate the transporters, allowing more of the drug to be absorbed.

Quantitative Data Example: Impact of P-gp Inhibition on Permeability of a Pyrrolo[2,3-d]pyrimidine Inhibitor (Compound Y)

ConditionPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Compound Y alone2.515.06.0
Compound Y + Verapamil3.04.51.5
Issue 3: High First-Pass Metabolism

My compound is well-absorbed but still has low oral bioavailability, and in vitro metabolism studies with liver microsomes show rapid clearance.

Troubleshooting Steps:

  • Identify Metabolic "Soft Spots":

    • Action: Conduct metabolite identification studies to determine the primary sites of metabolism on your molecule.

    • Rationale: Knowing where the molecule is being metabolized allows for targeted chemical modifications to block or slow down this process.

  • Medicinal Chemistry Modifications:

    • Action: Synthesize analogs where the metabolic soft spots are modified. For example, replacing a metabolically labile methyl group with a trifluoromethyl group or blocking an aromatic ring position prone to hydroxylation with a fluorine atom.

    • Rationale: These modifications can sterically or electronically hinder the metabolic enzymes from acting on the compound.

  • Prodrug Approach:

    • Action: Design a prodrug that masks the metabolically labile functional group.

    • Rationale: The prodrug may not be a substrate for the metabolic enzymes, and upon absorption, it can be cleaved to release the active parent drug, bypassing the first-pass effect to some extent.[10]

Experimental Protocols

Protocol 1: In Vivo Oral Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of a pyrrolo[2,3-d]pyrimidine-based inhibitor after oral administration.[11][12][13]

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (250-300 g), acclimatized for at least one week.

  • Dosing:

    • Fast animals overnight before dosing, with free access to water.

    • Oral (PO) Group: Administer the inhibitor formulation via oral gavage at the desired dose (e.g., 10 mg/kg).

    • Intravenous (IV) Group: For bioavailability calculation, administer a solution formulation of the inhibitor via tail vein injection at a lower dose (e.g., 1-2 mg/kg).

  • Blood Sampling:

    • Collect blood samples (~200 µL) from a suitable site (e.g., tail vein) at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to obtain plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the inhibitor in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis.

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a pyrrolo[2,3-d]pyrimidine-based inhibitor.[2][3][4][14][15]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Studies:

    • Add the test inhibitor (typically at 1-10 µM) to either the apical (A) or basolateral (B) side of the monolayer.

    • For A→B transport, add the compound to the apical side and collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

    • For B→A transport, add the compound to the basolateral side and collect samples from the apical side.

  • Sample Analysis: Quantify the concentration of the inhibitor in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.

Visualizations

experimental_workflow cluster_problem_id Problem Identification cluster_strategy Strategy Development cluster_evaluation Evaluation Poor_PK Poor In Vivo PK Data Solubility Aqueous Solubility Assessment Poor_PK->Solubility Permeability Caco-2 Permeability Assay Poor_PK->Permeability Metabolism Liver Microsomal Stability Assay Poor_PK->Metabolism Formulation Formulation Strategies (ASD, Lipid-Based) Solubility->Formulation Low Solubility Prodrug Prodrug/ Medicinal Chemistry Permeability->Prodrug Low Permeability/ High Efflux Metabolism->Prodrug High Metabolism In_Vitro_Dissolution In Vitro Dissolution Testing Formulation->In_Vitro_Dissolution Repeat_PK Repeat In Vivo PK Study Prodrug->Repeat_PK In_Vitro_Dissolution->Repeat_PK Optimized_Compound Optimized_Compound Repeat_PK->Optimized_Compound Improved PK

Troubleshooting workflow for poor oral bioavailability.

signaling_pathway Oral_Dose Oral Administration of Pyrrolo[2,3-d]pyrimidine Inhibitor Dissolution Dissolution in GI Fluids Oral_Dose->Dissolution Absorption Intestinal Absorption Dissolution->Absorption Portal_Vein Portal Vein Circulation Absorption->Portal_Vein Efflux P-gp Efflux Absorption->Efflux Liver Liver Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation First_Pass First-Pass Metabolism Liver->First_Pass Excretion Excretion Systemic_Circulation->Excretion

Key pharmacokinetic barriers to oral bioavailability.

References

Technical Support Center: Addressing Compound Interference in Kinase Assays with Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolo[2,3-d]pyrimidine compounds in kinase assays. Pyrrolo[2,3-d]pyrimidines are a versatile class of heterocyclic compounds explored as inhibitors for various protein kinases. However, like any small molecule, they can sometimes interfere with assay technologies, leading to misleading results. This guide will help you identify and mitigate potential compound-related artifacts.

Troubleshooting Guides

This section provides solutions to common problems encountered during kinase assays involving pyrrolo[2,3-d]pyrimidines and other small molecules.

Issue 1: Inconsistent IC50 values and poor reproducibility between experiments.

  • Possible Cause: Compound instability, degradation in assay buffer or DMSO, or repeated freeze-thaw cycles. Certain pyrimidine derivatives can be unstable in DMSO, leading to the formation of degradation products.[1]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh stock solutions of your pyrrolo[2,3-d]pyrimidine compound before each experiment.[1]

    • Minimize Freeze-Thaw Cycles: Aliquot compound stock solutions into single-use volumes to avoid degradation from repeated temperature changes.[1]

    • Use High-Quality Solvents: Utilize anhydrous, high-purity DMSO for stock solutions to prevent water-induced compound degradation.[1]

    • Assess Compound Stability: If instability is suspected, perform an HPLC analysis of the compound in the assay buffer over time to check for degradation.

Issue 2: High background signal or false positives in fluorescence-based assays.

  • Possible Cause: Intrinsic fluorescence of the pyrrolo[2,3-d]pyrimidine compound or light scattering from compound precipitation.[2]

  • Troubleshooting Steps:

    • Run a Compound-Only Control: Measure the fluorescence of the compound in the assay buffer at the excitation and emission wavelengths used in your assay to check for intrinsic fluorescence.[1]

    • Use a Different Assay Readout: If compound fluorescence is confirmed, consider switching to a non-fluorescence-based detection method, such as luminescence, absorbance, or a radiometric assay.[1][3]

    • Shift to Far-Red Fluorescent Probes: Interference from fluorescent compounds is often more pronounced at lower wavelengths. Using far-red tracers can help mitigate this issue.[2]

    • Visually Inspect for Precipitation: Check the assay plate for any signs of compound precipitation, which can cause light scattering.

Issue 3: Apparent inhibition that is not dose-dependent or shows steep IC50 curves.

  • Possible Cause: Compound aggregation, leading to non-specific inhibition of the kinase. Some compounds can form aggregates that sequester the enzyme, leading to promiscuous inhibition.

  • Troubleshooting Steps:

    • Include a Detergent: Add a non-ionic detergent, such as 0.01% Triton X-100, to the assay buffer to disrupt aggregate formation.[4]

    • Perform a Detergent-Dependence Assay: Run the inhibition assay in parallel with and without the detergent. A significant shift in the IC50 value in the presence of the detergent suggests aggregation-based inhibition.[4]

    • Vary Enzyme Concentration: True inhibitors should have IC50 values that are independent of the enzyme concentration, whereas aggregators are often more potent at higher enzyme concentrations.

Issue 4: Suspected inhibition in a luciferase-based ATP detection assay (e.g., Kinase-Glo®).

  • Possible Cause: The pyrrolo[2,3-d]pyrimidine compound may be inhibiting the luciferase enzyme rather than the kinase.

  • Troubleshooting Steps:

    • Run a Luciferase Counter-Screen: Perform a control experiment to test the compound's activity directly against the luciferase enzyme in the absence of the kinase.

    • Use an Orthogonal Assay: Confirm the kinase inhibition results using an assay with a different detection method that does not rely on luciferase.

Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS) and could my pyrrolo[2,3-d]pyrimidine be one?

A1: Pan-Assay Interference Compounds (PAINS) are chemical structures known to cause non-specific activity in a wide range of assays.[5] While the pyrrolo[2,3-d]pyrimidine scaffold itself is a well-established pharmacophore in many approved drugs, certain derivatives with reactive functional groups could potentially act as PAINS.[6] It is crucial to evaluate compounds on a case-by-case basis using counter-screens and orthogonal assays to rule out non-specific activity.

Q2: How can I proactively design my screening cascade to avoid issues with compound interference?

A2: A well-designed screening cascade should include a series of assays to identify and eliminate compounds that exhibit assay interference. This can include running assays at different enzyme and substrate concentrations, including detergents in the assay buffer, and performing counter-screens against assay components like luciferase.[7]

Q3: My pyrrolo[2,3-d]pyrimidine is an ATP-competitive inhibitor. How does this affect potential interference?

A3: The ATP-competitive nature of many pyrrolo[2,3-d]pyrimidine kinase inhibitors is related to their mechanism of action and not directly to assay interference.[8][9] However, it is important to ensure that the observed activity is due to specific binding at the ATP pocket and not an artifact of one of the interference mechanisms described above.

Q4: Can the order of reagent addition impact my kinase assay results?

A4: Yes, the order of reagent addition can be critical. For example, pre-incubating the kinase with the inhibitor before adding the substrate and ATP can reveal time-dependent inhibition. It is important to maintain a consistent order of addition for all experiments to ensure reproducibility.

Data Summary

The following tables summarize common types of compound interference and recommended mitigation strategies.

Table 1: Common Modes of Compound Interference in Kinase Assays

Interference MechanismDescriptionCommon Assay Types Affected
Compound Fluorescence The compound emits light at the same wavelength as the assay's detection probe.Fluorescence Polarization (FP), FRET, TR-FRET[2][3][10]
Signal Quenching The compound absorbs the light emitted by the assay's fluorescent probe.Fluorescence-based assays
Compound Aggregation The compound forms aggregates that non-specifically inhibit the enzyme.All assay types
Luciferase Inhibition The compound inhibits the luciferase enzyme used in ATP-depletion assays.Luminescence-based assays (e.g., Kinase-Glo®)
Chemical Reactivity The compound chemically reacts with assay components, such as thiols in DTT or cysteine residues on the kinase.[7]All assay types

Table 2: Troubleshooting and Mitigation Strategies

ProblemPotential CauseRecommended Action(s)
False Positives Compound FluorescenceRun compound-only controls; use a non-fluorescent assay format.[1]
Compound AggregationAdd 0.01% Triton X-100 to the assay buffer; perform detergent-dependence assay.[4]
Luciferase InhibitionPerform a luciferase counter-screen.
False Negatives Signal QuenchingCheck compound absorbance spectrum; use a different detection method.
Poor Reproducibility Compound InstabilityPrepare fresh solutions; use high-purity solvents.[1]
Inconsistent PipettingUse calibrated pipettes; ensure proper mixing.

Experimental Protocols

Protocol 1: Luciferase Counter-Screen

This protocol is designed to identify compounds that inhibit the luciferase enzyme in ATP-detection assays.

  • Reagent Preparation:

    • Prepare a solution of your pyrrolo[2,3-d]pyrimidine compound at various concentrations in the assay buffer.

    • Prepare the luciferase-based ATP detection reagent according to the manufacturer's instructions.

    • Prepare a solution of ATP in the assay buffer at a concentration equivalent to what would be present at the end of your kinase reaction.

  • Assay Procedure:

    • Add the compound solution to the wells of a microplate.

    • Add the ATP solution to the wells.

    • Add the ATP detection reagent to initiate the luciferase reaction.

    • Measure the luminescence signal immediately.

  • Data Analysis:

    • A decrease in the luminescence signal in the presence of the compound indicates inhibition of luciferase.

Protocol 2: Assay for Compound Aggregation Using Triton X-100

This protocol helps to determine if the observed inhibition is due to compound aggregation.[4]

  • Reagent Preparation:

    • Prepare two sets of assay buffer: one with and one without 0.01% (v/v) Triton X-100.

    • Prepare serial dilutions of your pyrrolo[2,3-d]pyrimidine compound in both buffers.

  • Assay Procedure:

    • Perform your standard kinase assay in parallel using the compound dilutions prepared in both the detergent-free and detergent-containing buffers.

  • Data Analysis:

    • Calculate the IC50 values from both experiments. A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.

Visualizations

experimental_workflow cluster_screening Primary Screening cluster_troubleshooting Interference Troubleshooting cluster_confirmation Hit Confirmation A Initial Hit from Kinase Assay B Fluorescence Check (Compound-only control) A->B C Aggregation Check (Assay with/without Triton X-100) A->C D Luciferase Counter-screen (For luminescence assays) A->D E Orthogonal Assay (Different detection method) B->E No Fluorescence G False Positive (Interference identified) B->G Fluorescence Detected C->E No IC50 Shift C->G IC50 Shift Observed D->E No Inhibition D->G Luciferase Inhibition F Confirmed Hit E->F

Caption: Troubleshooting workflow for identifying compound interference.

aggregation_logic cluster_assay Detergent Dependence Assay cluster_decision Interpretation A Kinase Assay with Pyrrolo[2,3-d]pyrimidine B Assay Buffer (- Triton X-100) A->B C Assay Buffer (+ 0.01% Triton X-100) A->C D IC50 Value 1 B->D E IC50 Value 2 C->E F Compare IC50 Values D->F E->F G IC50 Value 2 >> IC50 Value 1 F->G Yes H IC50 Value 2 ≈ IC50 Value 1 F->H No I Conclusion: Aggregation-based Inhibition G->I J Conclusion: Specific Inhibition H->J

Caption: Logic diagram for diagnosing aggregation-based inhibition.

References

Validation & Comparative

Validating Target Engagement of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors due to its structural similarity to the adenine core of ATP.[1] Derivatives incorporating a 5-carboxylic acid moiety offer a versatile handle for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. A critical step in the preclinical development of these compounds is the rigorous validation of target engagement, which confirms that the molecule interacts with its intended biological target within a cellular context. This guide provides a comparative overview of key methodologies for assessing the target engagement of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivatives and their analogs, supported by experimental data and detailed protocols.

Comparative Analysis of Target Engagement and Kinase Inhibition

Table 1: Biochemical Inhibition of PKBβ (Akt2) and PKA by 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Derivatives [2]

Compound IDR GroupPKBβ IC50 (nM)PKA IC50 (nM)Selectivity (PKA/PKBβ)
1a H280>50000>179
1b 4-Fluorobenzyl2810000357
1c 4-Chlorobenzyl166800425
1d 4-Bromobenzyl207200360
1e 2,4-Dichlorobenzyl114800436
1f 4-Trifluoromethylbenzyl258000320
1g 4-Methoxybenzyl45>50000>1111
1h 3,4-Dimethoxybenzyl50>50000>1000

Table 2: Multi-Kinase Inhibitory Profile of Compound 5k, a Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide [3]

Kinase TargetCompound 5k IC50 (nM)Sunitinib IC50 (nM)Staurosporine IC50 (nM)
EGFR7993-
Her240-38
VEGFR2136261-
CDK2204--

Key Methodologies for Target Engagement Validation

A variety of biophysical and cell-based assays are employed to confirm and quantify the interaction of small molecules with their protein targets. The choice of method depends on factors such as throughput requirements, the nature of the target, and the desired level of mechanistic detail.

Signaling Pathway Context: The PI3K/Akt/mTOR Pathway

Many 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives are designed to target kinases within critical signaling cascades implicated in cancer and other diseases. The PI3K/Akt/mTOR pathway is a frequently studied target, playing a central role in cell growth, proliferation, and survival.[4] Validating engagement of a kinase within this pathway, such as Akt, is crucial for understanding the compound's mechanism of action.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Targets (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibits Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) (Full Activation) mTORC1->Downstream Phosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Binds Compound 4-Amino-7H-pyrrolo[2,3-d]pyrimidine -5-carboxylic acid derivative Compound->Akt Inhibits

A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow: A Generalized Approach

The process of validating target engagement typically follows a tiered approach, moving from biochemical assays to more physiologically relevant cellular systems.

Target_Engagement_Workflow Biochemical Biochemical Assays (e.g., Kinase Activity Assays) Biophysical Biophysical Assays (e.g., ITC, SPR) Biochemical->Biophysical Confirm Direct Binding CellBased_Direct Cell-Based Direct Engagement (e.g., CETSA, NanoBRET) Biophysical->CellBased_Direct Validate in Cellular Context CellBased_Functional Cell-Based Functional Assays (e.g., Phosphorylation, Proliferation) CellBased_Direct->CellBased_Functional Correlate with Cellular Activity Lead_Optimization Lead Optimization CellBased_Functional->Lead_Optimization Guide SAR

A general workflow for validating target engagement.

Detailed Experimental Protocols

NanoBRET™ Target Engagement Intracellular Kinase Assay

Objective: To quantitatively measure the binding affinity of a test compound to a target kinase in live cells.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells

  • Expression vector for the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • Test compounds (this compound derivatives)

  • White, opaque 96- or 384-well assay plates

  • BRET-capable plate reader

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a suitable culture vessel.

    • Prepare a transfection complex of the kinase-NanoLuc® fusion vector and transfection reagent in Opti-MEM®.

    • Add the complex to the cells and incubate for 24 hours.

  • Assay Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Prepare serial dilutions of the test compounds in Opti-MEM®.

    • Prepare a solution of the NanoBRET™ tracer at 2X the final desired concentration.

  • Assay Execution:

    • Dispense the cell suspension into the wells of the assay plate.

    • Add the test compound dilutions to the appropriate wells.

    • Add the tracer solution to all wells.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to all wells.

    • Read the plate on a BRET-capable plate reader, measuring both donor (NanoLuc®) and acceptor (tracer) emission.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of tracer binding.

Cellular Thermal Shift Assay (CETSA®)

Objective: To provide direct evidence of target engagement in intact cells or cell lysates by measuring the thermal stabilization of the target protein upon ligand binding.

Principle: The binding of a ligand to its target protein generally increases the protein's stability against thermal denaturation. In CETSA, cells or cell lysates are heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting curve to higher temperatures in the presence of a ligand indicates target engagement.

Materials:

  • Cell line expressing the target kinase

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or plates

  • Thermal cycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting equipment and reagents

  • Primary antibody against the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Compound Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the test compound or vehicle (DMSO) at the desired concentration and incubate for a specified time (e.g., 1-2 hours).

  • Heating:

    • Harvest the treated cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures in a thermal cycler for a defined time (e.g., 3 minutes).

    • Cool the samples to room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at high speed.

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the target kinase.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity against the temperature to generate a melting curve for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between a compound and a purified protein.

Principle: ITC measures the heat change that occurs upon the binding of a ligand to a macromolecule. A solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed is measured.

Materials:

  • Purified target kinase

  • Test compound

  • ITC instrument

  • Appropriate buffer for both protein and compound

Procedure:

  • Sample Preparation:

    • Prepare a solution of the purified target kinase in the ITC buffer.

    • Prepare a solution of the test compound in the same buffer. The compound concentration should be 10-20 times higher than the protein concentration.

    • Degas both solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Initiate the titration. A series of small injections of the compound solution into the protein solution will be performed.

  • Data Acquisition:

    • The instrument records the heat change after each injection.

    • A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein.

  • Data Analysis:

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model).

    • The fitting will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The entropy of binding (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).

Logical Relationships in Target Validation

The validation of a compound's target engagement is a multi-faceted process that builds confidence in its mechanism of action. The relationship between different experimental outcomes is crucial for making informed decisions in a drug discovery program.

Logical_Relationships Biochem_Potency High Biochemical Potency (Low IC50/Kd) Cellular_Engagement Cellular Target Engagement (CETSA shift, NanoBRET IC50) Biochem_Potency->Cellular_Engagement Correlates with On_Target_MOA Confidence in On-Target Mechanism of Action Biochem_Potency->On_Target_MOA Cellular_Activity Downstream Cellular Activity (e.g., p-Akt inhibition) Cellular_Engagement->Cellular_Activity Leads to Cellular_Engagement->On_Target_MOA Phenotypic_Effect Desired Phenotypic Effect (e.g., Anti-proliferative) Cellular_Activity->Phenotypic_Effect Causes Cellular_Activity->On_Target_MOA Phenotypic_Effect->On_Target_MOA

Logical flow for establishing on-target mechanism of action.

By systematically applying these methodologies, researchers can build a comprehensive profile of their this compound derivatives, providing robust evidence of target engagement and a solid foundation for further preclinical and clinical development.

References

A Head-to-Head Comparison of ATP-Competitive vs. Allosteric Pyrrolo[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of adenine, has emerged as a privileged structure in the design of potent kinase inhibitors.[1][2] Its ability to mimic ATP allows it to effectively target the ATP-binding site of various kinases, leading to the development of numerous ATP-competitive inhibitors.[2] However, the highly conserved nature of the ATP-binding pocket across the human kinome presents challenges in achieving high selectivity, often resulting in off-target effects. To address this, there is a growing interest in developing allosteric inhibitors, which bind to less conserved sites on the kinase, offering the potential for greater selectivity and novel mechanisms of action.

This guide provides an objective, data-driven comparison of ATP-competitive and allosteric (specifically, non-competitive Type II) pyrrolo[2,3-d]pyrimidine inhibitors, summarizing their mechanisms, performance, and supporting experimental data to inform strategic research and development decisions.

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between these two classes of inhibitors lies in their binding site and the resulting conformational state of the kinase.

ATP-Competitive Inhibitors: These inhibitors directly compete with endogenous ATP for binding within the kinase's active site.[3] By occupying this pocket, they prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade. The pyrrolo[2,3-d]pyrimidine core typically forms key hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP.[3]

Allosteric (Non-Competitive) Inhibitors: In contrast, allosteric inhibitors bind to a site topographically distinct from the ATP-binding pocket.[4][5] The examples found within the pyrrolo[2,3-d]pyrimidine class are often Type II inhibitors. These inhibitors bind to and stabilize the inactive conformation of the kinase, typically the "DFG-out" conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped.[4][5] This binding often occurs in a hydrophobic pocket adjacent to the ATP-binding site, which is only accessible in the inactive state.[4][5] This mechanism is non-competitive with respect to ATP, meaning the inhibitor's potency is not affected by cellular ATP concentrations.[4]

Performance Data: A Comparative Overview

The following tables summarize the inhibitory activities of representative ATP-competitive and allosteric (non-competitive) pyrrolo[2,3-d]pyrimidine derivatives against various kinase targets.

Table 1: Inhibitory Activity of ATP-Competitive Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 16c JAK26[6][7]
JAK3>582[6]
Compound 3p BTK6.0[8]
Inhibitor 5n PAK41.8[3]
Inhibitor 5h PAK424.3[3]
Inhibitor 5g PAK4102.6[3]
Inhibitor 5e PAK41835.0[3]
Compound 5k EGFR79[9][10]
Her240[9][10]
VEGFR2136[9][10]
CDK2204[9][10]

Table 2: Inhibitory Activity of Allosteric (Non-Competitive) Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseType of InhibitionIC50 (nM)Reference
Compound 59 RET (wild-type)Non-competitive (Type II)< 10[4]
RET (V804M mutant)Non-competitive (Type II)13.51[4]
Compound 55 RET (wild-type)Non-competitive (Type II)< 10[4]
Compound 54 RET (wild-type)Non-competitive (Type II)< 10[4]

Key Differences and Considerations

FeatureATP-Competitive InhibitorsAllosteric (Non-Competitive) Inhibitors
Binding Site Active site (ATP-binding pocket)Allosteric site (often adjacent to the ATP pocket)
Mechanism Direct competition with ATPStabilization of an inactive kinase conformation (e.g., DFG-out)
Selectivity Can be challenging due to conserved ATP-binding sitePotentially higher due to less conserved allosteric sites
Efficacy Dependent on outcompeting high cellular ATP concentrationsIndependent of cellular ATP concentrations
Resistance Mutations in the ATP-binding pocket can confer resistanceCan be effective against mutations in the ATP-binding site; resistance can arise from mutations that destabilize the inactive conformation or alter the allosteric pocket.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized method for determining the in vitro inhibitory activity (IC50) of pyrrolo[2,3-d]pyrimidine compounds against a target kinase.

Principle:

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a strong luminescent signal indicates inhibition of the kinase by the test compound.

Materials:

  • Target kinase enzyme

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds (pyrrolo[2,3-d]pyrimidine derivatives) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white opaque assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 µM). Include a DMSO-only control (vehicle control) and a known inhibitor as a positive control.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase enzyme, and the specific peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.

  • Initiation of Kinase Reaction: To initiate the reaction, add the kinase reaction mixture to each well of the assay plate containing the compounds. Then, add ATP to all wells. Prepare a "no kinase" control by adding the reaction mixture and ATP without the enzyme to a set of wells; this will serve as the 100% inhibition control.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature or 30°C for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal. Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Enzyme Kinetics to Determine Inhibition Type

To distinguish between ATP-competitive and non-competitive inhibition, enzyme kinetics studies are performed. The kinase assay is run with a fixed concentration of the inhibitor and varying concentrations of ATP. The resulting data is plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[ATP]).

  • ATP-Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis, indicating that the inhibitor increases the apparent Km but does not affect Vmax.

  • Non-Competitive Inhibition: The lines will intersect on the x-axis, showing that the inhibitor reduces Vmax but does not affect Km.[4]

Visualizing Mechanisms and Workflows

G cluster_0 ATP-Competitive Inhibition cluster_1 Allosteric (Non-Competitive) Inhibition ATP ATP Kinase_Active Kinase (Active Site) ATP->Kinase_Active Competes for Binding Inhibitor_A ATP-Competitive Pyrrolo[2,3-d]pyrimidine Inhibitor_A->Kinase_Active Binds to Active Site Substrate Substrate Kinase_Active->Substrate Blocked Phosphorylation Phospho_Substrate Phosphorylated Substrate Inhibitor_B Allosteric Pyrrolo[2,3-d]pyrimidine Allosteric_Site Allosteric Site Inhibitor_B->Allosteric_Site Binds Kinase_Inactive Kinase (Inactive 'DFG-out') Allosteric_Site->Kinase_Inactive Stabilizes Inactive Conformation ATP_B ATP Active_Site_B Active Site ATP_B->Active_Site_B Binding not prevented, but catalysis is inhibited

Caption: Mechanisms of ATP-competitive vs. allosteric inhibition.

G start Start: Compound Dilution plate_prep Assay Plate Preparation start->plate_prep initiation Initiate Reaction (Add Kinase Mix & ATP) plate_prep->initiation reaction_mix Kinase Reaction Mixture Preparation reaction_mix->initiation incubation Incubation (e.g., 60 min) initiation->incubation detection Add ATP Detection Reagent incubation->detection read Measure Luminescence detection->read analysis Data Analysis (Calculate IC50) read->analysis end End analysis->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

Both ATP-competitive and allosteric pyrrolo[2,3-d]pyrimidine inhibitors represent valuable tools for targeting kinases in drug discovery. ATP-competitive inhibitors have a long-standing history and have led to numerous successful drugs, leveraging the scaffold's inherent ATP-mimicking properties. However, achieving high selectivity remains a key challenge. Allosteric inhibitors, particularly the non-competitive Type II inhibitors, offer a compelling alternative by targeting less conserved pockets and acting independently of cellular ATP concentrations. This can translate to improved selectivity profiles and the ability to overcome certain forms of resistance. The choice between these two classes of inhibitors will depend on the specific kinase target, the desired selectivity profile, and the potential for resistance mutations. The data and protocols presented in this guide provide a foundation for making informed decisions in the development of the next generation of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

References

Selectivity Profile of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives Against Kinase Panels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a foundational core for the development of numerous kinase inhibitors. Its structural similarity to adenine allows for competitive binding to the ATP-binding site of a wide range of kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. This guide provides a comparative analysis of the selectivity profiles of several key derivatives of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, supported by experimental data from published studies.

Multi-Targeted Kinase Inhibitor Profile

One area of investigation involves the development of multi-targeted kinase inhibitors, which can simultaneously block multiple signaling pathways involved in tumor progression. A series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' has been synthesized and evaluated for their anti-cancer properties. Among these, compound 5k emerged as a potent inhibitor of several key kinases implicated in cancer.[1]

The inhibitory activity of compound 5k was assessed against a panel of four cancer-related kinases, demonstrating a multi-targeted profile with IC50 values in the nanomolar range.[1][2] Notably, its potency against Her2 and VEGFR2 was superior to the established multi-kinase inhibitor, sunitinib.[2]

CompoundTarget KinaseIC50 (nM)
5k EGFR79
Her240
VEGFR2136
CDK2204
Sunitinib (Reference)VEGFR2261
Erlotinib (Reference)EGFR55
Staurosporine (Reference)Her238

Protein Kinase B (PKB/Akt) Selective Inhibitors

The phosphatidylinositol-3 kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have been optimized to selectively inhibit Protein Kinase B (PKB, also known as Akt). A study focused on 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides identified several potent and selective PKB inhibitors.[3]

The selectivity of these compounds was profiled against a panel of 22 kinases. The results for representative compounds 2 , 10 , and 21 highlighted their significant activity against kinases within the AGC kinase subfamily, including PKB, PKA, ROCK2, and p70S6K.[3] Compound 10, in particular, demonstrated remarkable selectivity, primarily inhibiting PKB and p70S6K.[3]

CompoundTarget Kinase% Inhibition @ 1 µM
2 PKB>80%
PKA>80%
ROCK2>80%
p70S6K>80%
Other (4 kinases)40-80%
10 PKBSignificant Activity
p70S6KSignificant Activity
21 PKB>80%
PKA>80%
ROCK2>80%
p70S6K>80%

Fourth-Generation EGFR Inhibitors Targeting Triple Mutations

To overcome acquired resistance to earlier generations of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), fourth-generation inhibitors are being developed. A series of pyrrolo[2,3-d]pyrimidine derivatives have been identified that can inhibit EGFR harboring triple mutations (e.g., del19/T790M/C797S or L858R/T790M/C797S).[4]

Compound 31r from this series displayed subnanomolar inhibitory activity against these resistant EGFR mutants while sparing wild-type EGFR.[4] Its selectivity was assessed against a comprehensive panel of 468 kinases, revealing an excellent kinome-wide selectivity with a score of S(10) = 0.034.[4] Primary off-target kinases were inhibited with significantly lower potency.[4]

CompoundTarget KinaseIC50 (nM)
31r EGFR 19del/T790M/C797S<0.5
EGFR L858R/T790M/C797S<0.5
EGFR WT10.2
ALK<0.5
LRRK2>3 x EGFR triple mutant IC50
PYK2>3 x EGFR triple mutant IC50
PRKD2>3 x EGFR triple mutant IC50
CLK1>3 x EGFR triple mutant IC50
CLK4>3 x EGFR triple mutant IC50

Experimental Protocols

The following is a generalized protocol for a biochemical kinase inhibition assay, based on a luminescence-based method that measures the amount of ATP remaining after a kinase reaction. Specific parameters such as enzyme and substrate concentrations, and incubation times, are optimized for each kinase.[5]

Materials:

  • Test compounds (derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid)

  • Kinase of interest (e.g., EGFR, PKB, etc.)

  • Kinase-specific peptide substrate

  • ATP

  • Assay buffer

  • DMSO (for compound dilution)

  • 384-well assay plates

  • Luminescence-based ATP detection reagent

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Assay Plate Preparation: A small volume (e.g., 1 µL) of the diluted compounds, a vehicle control (DMSO), and a positive control inhibitor are added to the wells of a 384-well plate.[5]

  • Kinase Reaction Mixture: A master mix containing the kinase, its specific peptide substrate, and assay buffer is prepared.[5]

  • Reaction Initiation: The kinase reaction is initiated by adding the kinase reaction mixture to each well of the assay plate. "No kinase" control wells are included to determine the baseline for 100% inhibition.[5]

  • Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.[5]

  • Signal Detection: The luminescence-based ATP detection reagent is added to each well to stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: The luminescence intensity of each well is measured using a plate reader.[5]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition). IC50 values are then determined by fitting the data to a dose-response curve.

Visualizing the Workflow

The following diagrams illustrate the generalized workflow for kinase selectivity profiling and a simplified representation of a kinase signaling pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Plate_Setup Assay Plate Setup Compound_Prep->Plate_Setup Kinase_Mix Kinase/Substrate Mix Reaction_Start Initiate Reaction Kinase_Mix->Reaction_Start Plate_Setup->Reaction_Start Incubation Incubation Reaction_Start->Incubation Detection Add Detection Reagent Incubation->Detection Read_Plate Measure Luminescence Detection->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition IC50_Determination Determine IC50 Calc_Inhibition->IC50_Determination

Caption: Generalized workflow for a luminescence-based kinase inhibition assay.

G cluster_pathway Signaling Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Kinase Downstream_Kinase Downstream Kinase (e.g., PKB/Akt) Receptor_Kinase->Downstream_Kinase Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Kinase->Cellular_Response Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Receptor_Kinase Inhibitor->Downstream_Kinase

Caption: Simplified signaling pathway showing points of kinase inhibition.

References

Unlocking Potency and Selectivity: A Comparative Guide to the Structure-Activity Relationship of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 4-amino-7H-pyrrolo[2,3-d]pyrimidine core scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, with a particular focus on their development as inhibitors of Protein Kinase B (PKB/Akt), a key node in cancer signaling pathways.[1][2][3]

The inherent versatility of the this compound scaffold, a purine analogue, allows for systematic modifications to probe the ATP-binding sites of various protein kinases.[1][4] This has led to the discovery of compounds with significant antitumor activity.[1][2][5] This guide summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the targeted signaling pathway to facilitate a deeper understanding of the SAR landscape.

Comparative Analysis of Inhibitor Potency and Selectivity

The following tables summarize the in vitro inhibitory activity of key 4-amino-7H-pyrrolo[2,3-d]pyrimidine analogs against PKB and the closely related kinase PKA, highlighting the impact of structural modifications on potency and selectivity.

Table 1: SAR of 4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines

CompoundRPKB IC50 (nM)PKA IC50 (nM)Selectivity (PKA/PKB)
2 4-Cl36100028
10 4-tert-Butyl18>10000>550
27 H100010001

Data sourced from a study on the optimization of lipophilic substitution.[5]

Table 2: SAR of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

CompoundR'PKB IC50 (nM)PKA IC50 (nM)Selectivity (PKA/PKB)
21 4-Cl71000143
28 2,4-diCl15>10000>667
32 2,4-diF204800240

Data from the same study, highlighting the shift to carboxamides to improve oral bioavailability.[2][5]

The data clearly indicates that the introduction of a carboxamide linker and specific substitutions on the benzyl group significantly enhance both potency against PKB and selectivity over PKA. For instance, the 4-tert-butylbenzyl analog 10 demonstrated over 550-fold selectivity for PKB.[5] The move to 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides not only maintained high potency but also improved pharmacokinetic profiles, leading to orally bioavailable inhibitors with in vivo antitumor activity.[2][3][5]

The PI3K/PKB Signaling Pathway

The primary molecular target for many of these inhibitors is the phosphatidylinositol-3 kinase (PI3K)/PKB signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1]

PI3K_PKB_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PKB PKB (Akt) PIP3->PKB PDK1->PKB Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) PKB->Downstream Activation Inhibitor 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Analogs Inhibitor->PKB Inhibition Cell Cell Growth, Proliferation, Survival Downstream->Cell

Caption: The PI3K/PKB signaling cascade and the point of intervention for the inhibitors.

Experimental Protocols

A clear understanding of the methodologies used to generate the SAR data is crucial for its interpretation and for designing future studies.

General Synthetic Procedure for 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

The synthesis of these analogs generally involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a suitably protected aminopiperidine derivative, followed by deprotection and subsequent amide coupling with a carboxylic acid.

Synthesis_Workflow Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Coupling1 Nucleophilic Aromatic Substitution Start->Coupling1 Piperidine Protected Aminopiperidine Carboxylic Acid Piperidine->Coupling1 Intermediate1 Coupled Intermediate Coupling1->Intermediate1 Deprotection Deprotection Intermediate1->Deprotection Intermediate2 Free Amine Deprotection->Intermediate2 Coupling2 Amide Coupling Intermediate2->Coupling2 CarboxylicAcid Substituted Benzoic Acid CarboxylicAcid->Coupling2 FinalProduct Final Carboxamide Analog Coupling2->FinalProduct

Caption: General synthetic workflow for the preparation of the target carboxamide analogs.

A representative procedure involves reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a piperidine derivative in a suitable solvent such as n-butanol at elevated temperatures. The subsequent amide coupling can be achieved using standard coupling reagents like HATU or HBTU in the presence of a base such as DIPEA in a solvent like DMF.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against PKB and PKA is typically determined using a radiometric or fluorescence-based assay.

Protocol Outline:

  • Enzyme and Substrate Preparation: Recombinant human PKBβ (Akt2) and PKA are used. A specific peptide substrate for each kinase is prepared in an appropriate assay buffer.

  • Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Assay Reaction: The kinase, peptide substrate, and [γ-³³P]ATP (for radiometric assays) or a fluorescent ATP analog are incubated with the test compound in a microplate.

  • Detection:

    • Radiometric Assay: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated ³³P is quantified using a scintillation counter.

    • Fluorescence Assay: Changes in fluorescence polarization or intensity are measured to determine the extent of the kinase reaction.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

The structure-activity relationship studies of this compound analogs have successfully identified potent and selective inhibitors of PKB. Key structural modifications, particularly the introduction of a 4-aminopiperidine-4-carboxamide moiety with specific lipophilic substituents, have proven crucial for achieving high potency and selectivity, along with favorable pharmacokinetic properties.[2][5] The detailed experimental data and methodologies presented in this guide offer a valuable resource for researchers engaged in the design and development of next-generation kinase inhibitors based on this versatile scaffold. Further exploration of substitutions on both the pyrrolo[2,3-d]pyrimidine core and the peripheral functionalities holds promise for the discovery of even more effective therapeutic agents.

References

Pyrrolo[2,3-d]pyrimidines Versus Other Scaffolds: A Comparative Efficacy Guide for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor development is characterized by a diverse array of chemical scaffolds, each with unique properties influencing efficacy, selectivity, and clinical utility. Among these, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone in the design of potent inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases. This guide provides an objective comparison of the efficacy of pyrrolo[2,3-d]pyrimidine-based inhibitors against other prominent kinase inhibitor scaffolds, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Introduction to Kinase Inhibitor Scaffolds

Kinase inhibitors are a class of targeted therapies that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation. The chemical scaffold of an inhibitor is its core molecular structure, which dictates its binding mode to the kinase's ATP-binding pocket and largely determines its overall pharmacological profile.

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to adenine, the purine base in ATP. This mimicry allows for potent and selective inhibition of various kinases. Notable examples of drugs based on this scaffold include Ruxolitinib, a JAK1/2 inhibitor, and other inhibitors targeting kinases like EGFR and VEGFR.

For the purpose of this comparison, we will evaluate the efficacy of pyrrolo[2,3-d]pyrimidines against other well-established kinase inhibitor scaffolds, including:

  • Aminopyrimidines: Represented by Fedratinib, another JAK2 inhibitor.

  • Quinazolines: A scaffold found in early and successful EGFR inhibitors like Gefitinib and Lapatinib.

  • Urea-based and Indolinone Scaffolds: Found in multi-kinase inhibitors such as Sorafenib and Sunitinib, which target VEGFR among other kinases.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of selected kinase inhibitors, categorized by their core scaffold and target kinase. The data is presented as half-maximal inhibitory concentrations (IC50), a standard measure of inhibitor potency.

Table 1: Comparative Inhibition of Janus Kinase 2 (JAK2)
CompoundScaffoldTargetAssay TypeIC50 (nM)Reference
RuxolitinibPyrrolo[2,3-d]pyrimidineJAK2Enzymatic4[1]
FedratinibAminopyrimidineJAK2Enzymatic14[1]
RuxolitinibPyrrolo[2,3-d]pyrimidineJAK2Cellular (pSTAT5)14[1]
FedratinibAminopyrimidineJAK2Cellular (pSTAT5)672[1]

As demonstrated in the enzymatic assays, both Ruxolitinib and Fedratinib are potent inhibitors of JAK2. However, in a cellular context that measures the downstream signaling of JAK2, Ruxolitinib shows significantly greater potency.

Table 2: Comparative Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
CompoundScaffoldTargetAssay TypeIC50 (nM)Reference
SorafenibUrea-basedVEGFR2Enzymatic90[2]
SunitinibIndolinoneVEGFR2Enzymatic80[3]

Sorafenib and Sunitinib, which feature distinct chemical scaffolds, exhibit comparable potent inhibition of VEGFR2 in enzymatic assays.

Table 3: Comparative Inhibition of Epidermal Growth Factor Receptor (EGFR) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
CompoundScaffoldCell Line (EGFR Mutation)IC50 (nM)Reference
GefitinibQuinazolineHCC827 (del E746_A750)10-50[4]
LapatinibQuinazolineHCC827 (del E746_A750)800 - 2000[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative data tables.

Enzymatic Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to a kinase.

Materials:

  • Kinase of interest (e.g., JAK2, VEGFR2)

  • Europium (Eu)-labeled anti-tag antibody specific to the kinase

  • Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)

  • Test compounds (inhibitors)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in kinase buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Assay Assembly: In a 384-well plate, add the following in order:

    • Test compound solution

    • Kinase/antibody mixture

    • Tracer solution

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: The TR-FRET ratio is calculated from the emission signals. The IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][6]

Cellular Kinase Phosphorylation Assay (e.g., pSTAT5 for JAK2)

This type of assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

Materials:

  • Cell line expressing the target kinase and substrate (e.g., SET2 cells for JAK2/STAT5)

  • Cell culture medium and supplements

  • Test compounds (inhibitors)

  • Lysis buffer

  • Phospho-specific antibody (e.g., anti-pSTAT5) and total protein antibody (e.g., anti-STAT5)

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting, or fluorophores for ELISA)

  • Detection reagents

Procedure (Western Blotting Example):

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with a range of concentrations of the test inhibitor for a specified period.

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-pSTAT5).

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein. IC50 values can be calculated by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for kinase inhibitor evaluation.

JAK_STAT_Signaling cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine-based inhibitors.

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR VEGFR VEGFR EGFR->VEGFR Crosstalk RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT VEGFR->PI3K_AKT EGF EGF EGF->EGFR Binds VEGF VEGF VEGF->VEGFR Binds Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR Inhibits VEGFR_Inhibitor VEGFR Inhibitor VEGFR_Inhibitor->VEGFR Inhibits

Caption: Simplified EGFR and VEGFR signaling pathways, highlighting common downstream effectors and points of inhibition.

Kinase_Inhibitor_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models Biochemical Biochemical Assay (e.g., Kinase Binding) IC50_determination IC50 Determination Biochemical->IC50_determination Cellular Cellular Assay (e.g., Phosphorylation) IC50_determination->Cellular Cell_viability Cell Viability/ Proliferation Assay Cellular->Cell_viability Animal_models Animal Models (e.g., Xenografts) Cell_viability->Animal_models Efficacy_toxicity Efficacy & Toxicity Evaluation Animal_models->Efficacy_toxicity Compound_library Compound Library Compound_library->Biochemical

Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold represents a highly versatile and successful platform for the development of potent and selective kinase inhibitors. As demonstrated by the comparative data, inhibitors based on this scaffold, such as Ruxolitinib, can exhibit superior cellular potency compared to inhibitors from other structural classes targeting the same kinase.

However, it is crucial to note that direct comparisons of inhibitor efficacy across different studies can be challenging due to variations in experimental conditions. The choice of the optimal scaffold for a particular kinase target depends on a multitude of factors, including the specific binding site interactions, desired selectivity profile, and pharmacokinetic properties. This guide provides a framework for understanding the comparative efficacy of pyrrolo[2,3-d]pyrimidines and underscores the importance of standardized, head-to-head comparisons in the evaluation of kinase inhibitor performance.

References

In Vivo Antitumor Efficacy of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the development of targeted anticancer therapies. Derivatives of this core have demonstrated significant in vivo antitumor activity by inhibiting key oncogenic drivers. This guide provides a comparative analysis of the in vivo performance of these derivatives against established alternatives, supported by available experimental data.

Targeting the RET Kinase Pathway

Derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have been developed as potent inhibitors of the Rearranged during Transfection (RET) kinase, a driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. These compounds compete with ATP in the kinase domain, inhibiting downstream signaling.

Comparative In Vivo Efficacy of RET Inhibitors

The performance of a novel pyrrolo[2,3-d]pyrimidine-based RET inhibitor is compared here with the FDA-approved drugs Selpercatinib and Pralsetinib. While direct head-to-head preclinical data is limited, the following table summarizes key in vivo findings from various studies.

Compound ClassDerivative/DrugAnimal ModelCancer TypeDosingKey In Vivo Efficacy ResultsCitation
Pyrrolo[2,3-d]pyrimidine Compound 1RET-driven tumor xenografts in miceLung Adenocarcinoma10 and 30 mg/kg, p.o., q.d.Robust in vivo efficacy, well-tolerated.[1][1]
Pyrrolo[2,3-d]pyrimidine Lead Compound 59LC-2/ad cell xenograft (RET-CCDC6 driven)NSCLCNot specifiedLow nanomolar potency against RET-wt and RET V804M, growth inhibition of LC-2/ad cells.[2][3][2][3]
Alternative Selpercatinib (LOXO-292)Patient-derived xenograft (PDX) with CCDC6-RET G810S mutationNot specifiedNot specifiedComplete regression at doses ≥30 mg/kg in a PDX model with a resistance mutation.[4][4]
Alternative Pralsetinib (BLU-667)BaF3/KIF5B-RET(L730V/I) cell-derived tumorsNot specifiedNot specifiedCould not inhibit tumor growth in a model with L730V/I resistance mutations.[5][5]

Note: Direct comparison is challenging due to variations in experimental models and conditions. The data suggests that while pyrrolo[2,3-d]pyrimidine derivatives show promise, their efficacy against resistance mutations compared to next-generation inhibitors like Selpercatinib requires further investigation.

Signaling Pathway

RET_Signaling_Pathway Ligand GDNF Family Ligands GFRa GFRα Co-receptor Ligand->GFRa Binds RET RET Receptor Tyrosine Kinase GFRa->RET Activates RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine RET Inhibitor Inhibitor->RET Inhibits

RET Kinase Signaling Pathway and Point of Inhibition.

Targeting the PI3K/AKT Signaling Pathway

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives have been identified as potent and orally bioavailable inhibitors of Protein Kinase B (Akt), a crucial node in the PI3K/AKT/mTOR pathway that is frequently dysregulated in cancer.

Comparative In Vivo Efficacy of Akt Inhibitors

The pyrrolo[2,3-d]pyrimidine derivative, Capivasertib (AZD5363), has shown significant preclinical and clinical activity. The table below compares its in vivo efficacy with other investigational Akt inhibitors.

Compound ClassDerivative/DrugAnimal ModelCancer TypeDosingKey In Vivo Efficacy ResultsCitation
Pyrrolo[2,3-d]pyrimidine Capivasertib (AZD5363)Breast cancer xenograftBreast CancerNot specifiedInhibition of tumor growth.[6][7][6][7]
Pyrrolo[2,3-d]pyrimidine Capivasertib (AZD5363)BT474c xenograftBreast Cancer100 mg/kg, b.i.d.Significant antitumor activity.[8][8]
Pyrrolo[2,3-d]pyrimidine Representative compoundsHuman tumor xenografts in nude miceVariousWell-tolerated dosesStrongly inhibited tumor growth.[9][10][11][9][10][11]

Note: Capivasertib has demonstrated dose-dependent growth inhibition across various tumor xenografts and has progressed to clinical trials, highlighting the potential of this chemical class.[12]

Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT (PKB) PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) piperidine-4-carboxamide Derivative Inhibitor->AKT Inhibits

PI3K/AKT Signaling Pathway and Point of Inhibition.

Targeting KRAS G12C

Recently, pyrrolo[2,3-d]pyrimidine derivatives have been designed as covalent inhibitors of the KRAS G12C mutation, a previously "undruggable" target prevalent in several cancers, including NSCLC.

Comparative In Vivo Efficacy of KRAS G12C Inhibitors

The following table provides a comparison of a pyrrolo[2,3-d]pyrimidine-based KRAS G12C inhibitor with the FDA-approved drugs Sotorasib and Adagrasib.

Compound ClassDerivative/DrugAnimal ModelCancer TypeDosingKey In Vivo Efficacy ResultsCitation
Pyrrolo[2,3-d]pyrimidine Compound 50In vivo modelsKRAS G12C-mutant cancerNot specifiedGood anticancer effects in vivo.[13][13]
Alternative Sotorasib (AMG 510)NCI-H2030 xenograftNSCLC30 mg/kg/day, p.o.Showed supra-additive antitumor activity in combination with an mTOR inhibitor.[14][14]
Alternative Adagrasib (MRTX849)H358 xenograftNSCLC30 mg/kg, single dose74% modification of KRAS G12C at 6 hours and 47% at 72 hours.[15][15]
Alternative Adagrasib (MRTX849)Intracranial LU99-Luc/H23-Luc/LU65-Luc xenograftsNSCLC with brain metastasesClinically relevant oral doseTumor regression and increased survival.[16][16]

Note: While early data for pyrrolo[2,3-d]pyrimidine-based KRAS G12C inhibitors is promising, more extensive in vivo studies are needed to establish their competitive profile against approved therapies like Sotorasib and Adagrasib. A matching-adjusted indirect comparison of Sotorasib and Adagrasib showed similar efficacy in terms of progression-free survival and objective response rate.[17]

Signaling Pathway

KRAS_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_GTP->RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway KRAS_GTP->PI3K_AKT Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine KRAS G12C Inhibitor Inhibitor->KRAS_GTP Covalently binds & inactivates

KRAS G12C Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following is a generalized protocol for in vivo validation of antitumor activity using a human tumor xenograft mouse model, based on common practices in preclinical oncology research.

Human Tumor Xenograft Mouse Model Protocol
  • Cell Culture and Preparation:

    • Select a human cancer cell line with the desired genetic profile (e.g., specific RET fusion, PIK3CA mutation, or KRAS G12C mutation).

    • Culture the cells in the appropriate medium and conditions to maintain logarithmic growth.

    • Harvest cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).

    • Assess cell viability using a trypan blue exclusion assay, ensuring >95% viability.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Animal Handling and Tumor Implantation:

    • Use immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.

    • Allow for a 1-week acclimatization period.

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

    • When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Drug Administration:

    • Prepare the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivative and control compounds in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Administer the compounds to the respective groups via the intended clinical route (e.g., oral gavage) at the predetermined dose and schedule.

    • The control group receives the vehicle only.

  • Efficacy Evaluation and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor volume of treated group at end / mean tumor volume of control group at end)] × 100.

    • The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.

    • At the end of the study, tumors are excised and weighed for further analysis (e.g., pharmacodynamics).

Experimental Workflow Diagram

Experimental_Workflow CellCulture Cell Line Culture & Expansion Harvest Cell Harvest & Preparation CellCulture->Harvest Implantation Subcutaneous Implantation Harvest->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Treatment Administration Randomization->Treatment DataCollection Tumor Volume & Body Weight Measurement Treatment->DataCollection Endpoint Study Endpoint & Analysis DataCollection->Endpoint

General Experimental Workflow for In Vivo Antitumor Efficacy Studies.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is paramount to advancing potent and safe therapeutics. This guide provides a comparative analysis of the cross-reactivity of inhibitors based on the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold, a privileged structure in kinase inhibitor design. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental frameworks, this guide aims to be an invaluable resource for assessing the off-target effects and potential therapeutic windows of this important class of molecules.

The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore that mimics the adenine moiety of ATP, enabling competitive inhibition of a wide range of protein kinases.[1] Derivatives of this scaffold have been extensively explored as inhibitors of various kinase families, including Protein Kinase B (PKB/Akt), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) kinase, which are implicated in numerous cancers.[1][2][3][4] Achieving high selectivity is a critical challenge in the development of kinase inhibitors, as off-target activities can lead to toxicity and undesirable side effects. This guide delves into the cross-reactivity profiles of representative inhibitors from this class to inform lead optimization and clinical candidate selection.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity of two representative 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide-based inhibitors, Compound 10 and Compound 21, against a panel of 22 kinases. This data, extracted from the supplementary information of a key study in the field, provides a quantitative overview of their selectivity. The compounds were investigated for their ability to inhibit Protein Kinase B (PKB), a key node in the PI3K signaling pathway, and were subsequently profiled for off-target effects.[5] One of the compounds demonstrated up to 150-fold selectivity for PKB over the closely related kinase PKA.[5]

Kinase TargetCompound 10 (% Inhibition at 1µM)Compound 21 (% Inhibition at 1µM)
PKBα (Akt1) 98 99
PKA <25 <25
ROCK28590
p70S6K6075
MSK14555
MAPKAP-K1a3540
CAMKIIδ<25<25
CHK1<25<25
GSK3β<25<25
MARK3<25<25
p38α<25<25
PRAK<25<25
AMPK<25<25
CDK2/cyclin A<25<25
Aurora A<25<25
IKKβ<25<25
JNK1α1<25<25
Met<25<25
Src<25<25
Zap-70<25<25
Plk1<25<25
Lck<25<25

Experimental Protocols

The determination of inhibitor cross-reactivity is a meticulous process involving a series of well-defined biochemical and cellular assays. Below are the detailed methodologies for the key experiments cited in the cross-reactivity profiling of these pyrrolo[2,3-d]pyrimidine-based inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds serially diluted in DMSO

  • 96-well filter plates (e.g., Millipore MAPH)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate peptide, and test compound at various concentrations in the kinase assay buffer.

  • Initiation of Kinase Reaction: Initiate the reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • Reaction Termination and Washing: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate and wash multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: After drying the filter plate, add a scintillant and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Cellular Phosphorylation Assay (ELISA)

This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate within a cellular context, providing a more physiologically relevant measure of target engagement.

Materials:

  • Cancer cell line expressing the target kinase (e.g., LNCaP for PKB/Akt)

  • Cell culture medium and supplements

  • Test compounds

  • Growth factor (e.g., IGF-1 to stimulate the PI3K/Akt pathway)

  • Lysis buffer

  • Antibody-based ELISA kit specific for the phosphorylated substrate (e.g., phospho-GSK3β)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Serum-starve the cells before treating them with serial dilutions of the test compound for a specified period.

  • Pathway Stimulation: Stimulate the signaling pathway by adding a growth factor for a short duration.

  • Cell Lysis: Wash the cells with PBS and then lyse them to release cellular proteins.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves capturing the total substrate protein in antibody-coated wells, followed by detection with an antibody specific for the phosphorylated form of the substrate.

  • Signal Detection: Add a substrate for the detection enzyme and measure the resulting colorimetric or chemiluminescent signal using a microplate reader.

  • Data Analysis: Normalize the phosphorylation signal to the total protein content and calculate the percentage of inhibition at each compound concentration. Determine the IC50 value from the dose-response curve.

Visualizing Pathways and Processes

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.

G Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling cluster_0 Compound Preparation cluster_1 Biochemical Screening cluster_2 Cellular Assays cluster_3 Data Analysis Compound Synthesis Compound Synthesis Compound Purification Compound Purification Compound Synthesis->Compound Purification Serial Dilution Serial Dilution Compound Purification->Serial Dilution In Vitro Kinase Assay In Vitro Kinase Assay Serial Dilution->In Vitro Kinase Assay Cellular Phosphorylation Assay Cellular Phosphorylation Assay Serial Dilution->Cellular Phosphorylation Assay Kinase Panel Selection Kinase Panel Selection Kinase Panel Selection->In Vitro Kinase Assay IC50 Determination IC50 Determination In Vitro Kinase Assay->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Cell Line Selection Cell Line Selection Cell Line Selection->Cellular Phosphorylation Assay Cellular IC50 Cellular IC50 Cellular Phosphorylation Assay->Cellular IC50 Cellular IC50->Selectivity Profiling Structure-Activity Relationship Structure-Activity Relationship Selectivity Profiling->Structure-Activity Relationship Lead Optimization Lead Optimization Structure-Activity Relationship->Lead Optimization G Simplified PI3K/Akt Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt (PKB) Akt (PKB) PIP3->Akt (PKB) PDK1->Akt (PKB) phosphorylates Downstream Effectors Downstream Effectors Akt (PKB)->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Inhibitor Inhibitor Inhibitor->Akt (PKB) G Selectivity Comparison of Compounds 10 and 21 Pyrrolo[2,3-d]pyrimidine Core Pyrrolo[2,3-d]pyrimidine Core Compound 10 Compound 10 Pyrrolo[2,3-d]pyrimidine Core->Compound 10 Compound 21 Compound 21 Pyrrolo[2,3-d]pyrimidine Core->Compound 21 High PKB Inhibition High PKB Inhibition Compound 10->High PKB Inhibition Low PKA Inhibition Low PKA Inhibition Compound 10->Low PKA Inhibition Moderate ROCK2/p70S6K Inhibition Moderate ROCK2/p70S6K Inhibition Compound 10->Moderate ROCK2/p70S6K Inhibition Minimal Off-Target Inhibition Minimal Off-Target Inhibition Compound 10->Minimal Off-Target Inhibition Compound 21->High PKB Inhibition Compound 21->Low PKA Inhibition Compound 21->Moderate ROCK2/p70S6K Inhibition Compound 21->Minimal Off-Target Inhibition

References

A Comparative Guide to the ADME Properties of Novel Pyrrolo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors targeting a range of signaling pathways implicated in cancer and other diseases.[1] As a bioisostere of adenine, this heterocyclic system is adept at fitting into the ATP-binding sites of various kinases.[1] However, the journey from a potent inhibitor to a successful therapeutic agent is contingent on a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comparative overview of the ADME properties of novel pyrrolo[2,3-d]pyrimidine compounds, juxtaposed with alternative heterocyclic scaffolds, supported by experimental data.

Executive Summary

Early assessment of ADME properties is critical in the drug discovery pipeline to mitigate the risk of late-stage failures. Pyrrolo[2,3-d]pyrimidine derivatives have been the subject of extensive medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties.[1] This guide summarizes key in vitro ADME parameters for a selection of these compounds and compares them with established kinase inhibitor scaffolds such as pyrazolo[3,4-d]pyrimidines and quinazolines. The presented data highlights the variability within the pyrrolo[2,3-d]pyrimidine class and underscores the importance of specific structural modifications in achieving a desirable ADME profile, including good aqueous solubility, high permeability, and metabolic stability.

Visualizing the Path: From Target to Therapy

A critical aspect of drug development involves understanding both the biological context of the drug target and the experimental workflow for evaluating drug candidates. The following diagrams illustrate a representative signaling pathway commonly targeted by pyrrolo[2,3-d]pyrimidine kinase inhibitors and a standard workflow for in vitro ADME evaluation.

Receptor_Tyrosine_Kinase_Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor RAS Ras Adaptor->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway targeted by many kinase inhibitors.

ADME_Evaluation_Workflow Start Novel Pyrrolo[2,3-d]pyrimidine Compound Solubility Aqueous Solubility Assay (Kinetic/Thermodynamic) Start->Solubility Permeability Permeability Assay (e.g., Caco-2, PAMPA) Start->Permeability Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) Start->Metabolic_Stability PPB Plasma Protein Binding (Equilibrium Dialysis) Start->PPB CYP_Inhibition CYP450 Inhibition Assay (Fluorometric/LC-MS) Start->CYP_Inhibition Data_Analysis Data Analysis & Candidate Selection Solubility->Data_Analysis Permeability->Data_Analysis Metabolic_Stability->Data_Analysis PPB->Data_Analysis CYP_Inhibition->Data_Analysis In_Vivo In Vivo Pharmacokinetic Studies Data_Analysis->In_Vivo

Caption: A standard experimental workflow for the in vitro evaluation of ADME properties.

Comparative ADME Data

The following tables summarize key in vitro ADME data for selected pyrrolo[2,3-d]pyrimidine derivatives in comparison to other heterocyclic kinase inhibitors. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.

Table 1: In Vitro Permeability and Solubility of Selected Compounds

Compound ID/ClassScaffoldPermeability (Papp, 10⁻⁶ cm/s)AssayAqueous Solubility (µM)NotesSource
Compound 8f Tricyclic Pyrrolo[2,3-d]pyrimidineHigh (in silico)Caco-2Low (in silico)Favorable passive permeability predicted.[2]
Compound 8g Tricyclic Pyrrolo[2,3-d]pyrimidineHigh (in silico)Caco-2Low (in silico)Favorable passive permeability predicted.[2]
Pyrazolo[3,4-d]pyrimidine Series Pyrazolo[3,4-d]pyrimidineGood (in vitro)PAMPASuboptimal, but improved analogs identifiedOptimization led to improved solubility.[3][4]
Quinazoline Series QuinazolineVariableCaco-2/PAMPAGenerally low to moderateMany approved drugs from this class.[5]

Table 2: In Vitro Metabolic Stability of Selected Compounds

Compound ID/ClassScaffoldHalf-life (t½, min)SystemIntrinsic Clearance (CLint)NotesSource
Pyrrolo[2,3-d]pyrimidine Analog Pyrrolo[2,3-d]pyrimidine> 60Mouse Liver MicrosomesLowShowed excellent metabolic stability.[6]
Pyrazolo[3,4-d]pyrimidine Series Pyrazolo[3,4-d]pyrimidineVariableHuman Liver MicrosomesVariableSome analogs show high metabolic stability.[4]
Pyrazolo[3,4-d]pyrimidine Analog 13 Pyrazolo[3,4-d]pyrimidine> 60Mouse Liver MicrosomesLowExcellent metabolic stability observed.[6]
Quinazoline Series QuinazolineVariableHuman/Rat Liver MicrosomesVariableMetabolism is a key optimization endpoint.[7]

Table 3: Cytochrome P450 (CYP) Inhibition Profile

ScaffoldCYP IsoformInhibition PotentialNotesSource
Pyrrole-containing compounds CYP1A2, CYP3A4Can be inhibitorsThe pyrrole moiety is prevalent in some CYP inhibitors.[8]
Pyrazolo[3,4-d]pyrimidines MultipleGenerally moderate to lowSpecific substitution patterns influence inhibition.[3][4]
Quinazolines CYP3A4, othersOften substrates and/or inhibitorsMany quinazoline-based drugs have known CYP-mediated interactions.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental results. Below are generalized protocols for key in vitro ADME assays.

Metabolic Stability in Human Liver Microsomes (HLM)
  • Objective: To determine the rate of metabolism of a compound by Phase I enzymes.

  • Procedure:

    • A solution of the test compound (typically 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The natural logarithm of the percentage of the remaining compound is plotted against time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).[9]

Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of a compound and identify potential P-glycoprotein (P-gp) substrates.

  • Procedure:

    • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.

    • The integrity of the monolayer is verified using a marker compound like Lucifer yellow.

    • The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side over a period of time (e.g., 2 hours). This measures the A-to-B permeability.

    • To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side (B-to-A permeability).

    • Compound concentrations are determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate of an efflux transporter like P-gp.[2]

Aqueous Solubility Assay
  • Objective: To measure the solubility of a compound in an aqueous buffer.

  • Procedure (Kinetic Solubility):

    • A concentrated stock solution of the compound in DMSO is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The solution is shaken for a set period (e.g., 1.5-2 hours) at room temperature.

    • The resulting suspension is filtered to remove any precipitated compound.

    • The concentration of the compound in the filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS) and compared to a standard curve.

Cytochrome P450 Inhibition Assay
  • Objective: To determine the potential of a compound to inhibit major CYP450 isoforms.

  • Procedure (Fluorometric):

    • The test compound at various concentrations is pre-incubated with human liver microsomes and a specific fluorogenic probe substrate for a particular CYP isoform (e.g., 3A4, 2D6, 2C9) in a 96-well plate.

    • The reaction is initiated by adding an NADPH-regenerating system.

    • The plate is incubated at 37°C, and the formation of the fluorescent metabolite is monitored over time using a plate reader.

    • The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8]

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. However, as demonstrated by the compiled data, achieving a drug-like ADME profile requires careful multiparameter optimization. While some derivatives exhibit excellent metabolic stability, others may be hampered by poor solubility. The in silico and in vitro tools and protocols outlined in this guide are essential for the early identification and resolution of these liabilities. By systematically evaluating and comparing the ADME properties of new chemical entities against established benchmarks, researchers can more efficiently advance pyrrolo[2,3-d]pyrimidine-based candidates with a higher probability of clinical success.

References

A Head-to-Head Comparison of Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of two prominent kinase inhibitor scaffolds.

The pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are foundational structures in the design of targeted kinase inhibitors for cancer therapy. Both are purine isosteres, enabling them to compete with ATP for the binding pocket of a wide range of kinases, thereby disrupting oncogenic signaling pathways. This guide provides a head-to-head comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the inhibitory activities of representative compounds from both scaffolds against various kinases and cancer cell lines. These data are compiled from multiple studies to provide a comparative overview.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Target KinasePyrrolo[2,3-d]pyrimidine DerivativeIC50 (nM)Pyrazolo[3,4-d]pyrimidine DerivativeIC50 (nM)Reference CompoundIC50 (nM)
EGFRCompound 12i 0.21 (T790M)Compound 16 34Erlotinib55
22 (WT)
VEGFR2Compound 5k 136Sorafenib (Reference)-Sunitinib261
CDK2Compound 5k 204Compound 14 57Sunitinib-
RETCompound 59 <10 (WT & V804M)PP1-Vandetanib-
BTK--Ibrutinib (3 )7.95--
Her2Compound 5k 40--Staurosporine38

Table 2: Anti-proliferative Activity (GI50/IC50 in µM)

Cell LineCancer TypePyrrolo[2,3-d]pyrimidine DerivativeGI50/IC50 (µM)Pyrazolo[3,4-d]pyrimidine DerivativeGI50/IC50 (µM)Reference CompoundGI50/IC50 (µM)
HCC827Non-Small Cell LungCompound 12i <0.01----
HCT-116Colorectal Carcinoma--Compound 14 0.006Sorafenib0.176
MCF-7Breast CancerCompound 10b <50Compound 14 0.045Doxorubicin-
HepG2Hepatocellular CarcinomaCompound 5k 29-59Compound 14 0.048Sorafenib0.019
LC-2/adNon-Small Cell LungCompound 59 0.1067----
OVCAR-4Ovarian Cancer--Compound 7d 1.74--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase. A common method is the LanthaScreen™ TR-FRET assay.

  • Reagent Preparation:

    • Prepare a 10-point, 4-fold serial dilution of the test inhibitor in 100% DMSO.

    • Dilute the kinase enzyme to the desired working concentration in a suitable kinase buffer.

    • Prepare a substrate/ATP mixture in the kinase buffer. The ATP concentration should be at or near the Km for the kinase.

  • Kinase Reaction:

    • Add 5 µL of the 4X inhibitor dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 20 µL of a detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate and EDTA to chelate magnesium ions and halt enzymatic activity.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths to determine the energy transfer.

  • Data Analysis:

    • The TR-FRET ratio is calculated from the emission signals.

    • The percent inhibition is calculated for each inhibitor concentration relative to the DMSO control.

    • The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a sigmoidal dose-response curve.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating:

    • Harvest and count cells. Resuspend cells in culture medium to the desired density.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate. The cell density will vary depending on the cell line and the duration of the assay.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • The GI50 or IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2]

  • Cell Preparation and Fixation:

    • Plate cells and treat with the test compounds for the desired duration.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with ice-cold PBS.

    • Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent dye that binds to DNA, and RNase A is used to prevent the staining of RNA.

    • Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of the PI-stained DNA in individual cells.

    • The DNA content is proportional to the fluorescence intensity. Cells in the G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N.

  • Data Analysis:

    • The data is typically displayed as a histogram of DNA content versus cell count.

    • Software is used to model the cell cycle distribution and calculate the percentage of cells in each phase.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by these inhibitors and a general workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome Pyrrolo Pyrrolo[2,3-d]pyrimidine KinaseAssay In Vitro Kinase Assay (IC50 Determination) Pyrrolo->KinaseAssay Pyrazolo Pyrazolo[3,4-d]pyrimidine Pyrazolo->KinaseAssay CellViability Cell Viability Assay (MTT, etc.) KinaseAssay->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry) CellViability->CellCycle Apoptosis Apoptosis Assays CellCycle->Apoptosis SAR Structure-Activity Relationship (SAR) Apoptosis->SAR Lead Lead Compound Identification SAR->Lead

General workflow for the evaluation of kinase inhibitors.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CDK CDK CellCycle Cell Cycle Progression CDK->CellCycle BTK BTK BTK->Proliferation RET RET RET->Proliferation Inhibitor1 Pyrrolo[2,3-d]pyrimidine Inhibitors Inhibitor1->EGFR inhibit Inhibitor1->VEGFR inhibit Inhibitor1->CDK inhibit Inhibitor1->RET inhibit Inhibitor2 Pyrazolo[3,4-d]pyrimidine Inhibitors Inhibitor2->EGFR inhibit Inhibitor2->CDK inhibit Inhibitor2->BTK inhibit

References

Unraveling the Action of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanism of action of inhibitors based on the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold. By examining experimental data and methodologies, we aim to elucidate their therapeutic potential and position them against alternative kinase inhibitors.

The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a new generation of kinase inhibitors.[1] Its structural similarity to purine enables it to effectively compete with ATP for the binding sites of a wide range of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1] Derivatives of this core structure have demonstrated potent inhibitory activity against several key kinases, including Protein Kinase B (PKB/Akt), Signal Transducer and Activator of Transcription 6 (STAT6), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Cyclin-Dependent Kinase 2 (CDK2), and p21-Activated Kinase 4 (PAK4).[1][2][3][4][5]

The primary mechanism of action for these inhibitors is ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[2][6][7] This targeted inhibition can lead to the induction of cell cycle arrest and apoptosis in cancer cells.[4] While initial derivatives showed high potency in laboratory settings, challenges such as rapid clearance from the body and low oral bioavailability necessitated further chemical modifications to enhance their drug-like properties.[2][6][7] These optimization efforts have led to the development of orally active compounds with significant efficacy in preclinical tumor models.[2][3][7]

Comparative Performance of Pyrrolo[2,3-d]pyrimidine Derivatives and Alternatives

To contextualize the efficacy of this compound based inhibitors, this guide compares their performance with established multi-targeted kinase inhibitors, Sunitinib and Erlotinib. The following tables summarize their inhibitory concentrations (IC50) against various kinases and cancer cell lines.

Inhibitor/DerivativeTarget KinaseIC50 (nM) - Biochemical AssayCell LineIC50 (µM) - Cellular AssayReference
Pyrrolo[2,3-d]pyrimidine Derivatives
Compound 5k EGFR79HepG229-59[4]
Her240[4]
VEGFR2136[4]
CDK2204[4]
CCT128930 (a 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine derivative)PKBβNot SpecifiedPC3 M (prostate)Not Specified[2]
PKA28-fold less potent than PKB[2]
Orally bioavailable piperidine-4-carboxamide derivativePKBNanomolar rangeU87MG (glioblastoma)Not Specified[2][7]
PKAUp to 150-fold selectivity over PKAPC3 M (prostate)Not Specified[2][7]
AS1810722STAT6Potent Inhibition--[3]
Alternative Kinase Inhibitors
Sunitinib PDGFRβ2NIH-3T3 (overexpressing PDGFRβ)0.039[2][4]
VEGFR2 (Flk-1)80HUVEC0.04[2][4]
c-KitPotent Inhibition--[2]
FLT350 (ITD), 30 (Asp835)MV4;110.008[2]
EGFR>10-fold less selective than VEGFR2/PDGFR--[2]
Erlotinib EGFR (HER1)2A4310.0012[1]
HER21890SKBR31.89[1]
c-Src>1000-fold less sensitive than EGFR--[1]
v-Abl>1000-fold less sensitive than EGFR--[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methods used for characterization, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt (PKB) PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., GSK3β, mTOR) Akt->Downstream Phosphorylation Apoptosis Apoptosis Akt->Apoptosis Inhibition of Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Akt ATP-competitive inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrrolo[2,3-d]pyrimidine-based inhibitor.

Experimental_Workflow General Workflow for Inhibitor Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies KinaseAssay In Vitro Kinase Assay (e.g., Radiometric, Luminescence) IC50_determination Determine IC50 values KinaseAssay->IC50_determination CellCulture Treat Cancer Cell Lines with Inhibitor ProliferationAssay Cell Proliferation Assay (e.g., MTT, SRB) CellCulture->ProliferationAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI, Caspase Activity) CellCulture->ApoptosisAssay WesternBlot Western Blot for Signaling Proteins (p-Akt, cleaved PARP) CellCulture->WesternBlot Xenograft Tumor Xenograft Model in Mice Efficacy Evaluate Anti-tumor Efficacy Xenograft->Efficacy

Caption: A typical experimental workflow for the preclinical evaluation of kinase inhibitors.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of data, detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay (Non-radioactive, Luminescence-based)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

  • Reagent Preparation: Dilute the kinase, substrate, ATP, and test compounds (inhibitors) in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

  • Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor or DMSO (vehicle control), 2 µl of the kinase solution, and 2 µl of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add 5 µl of an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity. IC50 values are calculated from the dose-response curves.[8]

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the inhibitor at various concentrations for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[7]

Western Blot for PI3K/Akt Signaling Pathway

This technique is used to detect changes in the phosphorylation status and protein levels of key components of the PI3K/Akt pathway.

  • Cell Lysis: After inhibitor treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, cleaved PARP, GAPDH as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare the protein levels across different treatment conditions.[9][10]

References

Safety Operating Guide

Proper Disposal Procedures for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary and mandated disposal route for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is through an approved chemical waste disposal facility. Adherence to local, state, and federal regulations is paramount. This guide provides a comprehensive overview of the necessary steps for the safe handling and disposal of this compound in a laboratory setting.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

Handling:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[2][3]

II. Quantitative Hazard and Exposure Data

The following table summarizes key hazard information for structurally related pyrrolopyrimidine derivatives. This data should be considered as indicative of the potential hazards of this compound.

Hazard CategoryGHS Classification and Statements
Acute Toxicity (Oral) Category 3: Toxic if swallowed (H301).[1]
Skin Irritation Causes skin irritation (H315).[3]
Eye Irritation Causes serious eye irritation (H319).[3]
Respiratory Irritation May cause respiratory irritation (H335).[3]
Carcinogenicity Suspected of causing cancer (H351).[1]
Reproductive Toxicity May damage fertility or the unborn child (H360).[1]

III. Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound.

Step 1: Waste Segregation

  • Designate a specific, clearly labeled, and sealed container for "this compound waste."

  • This container should be made of a material compatible with the chemical.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 2: Container Management

  • Keep the waste container tightly closed when not in use.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the storage location is secure and accessible only to authorized personnel.

Step 3: Waste Collection and Labeling

  • For pure, unused compound, ensure the original manufacturer's label is intact.

  • For solutions or mixtures containing the compound, create a hazardous waste label that includes:

    • The full chemical name: "this compound"

    • The concentration of the compound.

    • All other components of the waste.

    • The appropriate hazard pictograms (e.g., skull and crossbones, health hazard).

    • The date the waste was first added to the container.

Step 4: Scheduling a Chemical Waste Pickup

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow their specific procedures for waste manifest documentation and pickup logistics.

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

IV. Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is significant or you are not trained to handle it, contact your EHS office or emergency response team.

  • For minor spills, and if you are trained and have the appropriate PPE and spill kit:

    • Wear your full PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully sweep up the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

First Aid:

  • If Swallowed: Get emergency medical help immediately.[1] Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[2][3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][3]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]

V. Potential Chemical Degradation (For Informational Purposes Only)

While the standard and required disposal method is through a licensed waste handler, understanding the chemical reactivity of this compound can be relevant for research applications. The following reactions have been noted for this class of compounds but are not recommended as a standard disposal procedure without thorough validation and approval from your EHS department.

  • Oxidation: The carboxylic acid group and the pyrrolo-pyrimidine core can undergo oxidation. For instance, the pyrrole ring may be oxidized by reagents such as m-chloroperbenzoic acid (mCPBA). The carboxylic acid group can be oxidized by hydrogen peroxide or potassium permanganate.

It is critical to emphasize that attempting to neutralize or degrade this chemical in the lab for disposal purposes is not advised without a validated and approved protocol. Such attempts can lead to unknown and potentially hazardous byproducts.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Disposal of this compound waste_type Is the material pure compound, a solution, or contaminated labware? start->waste_type spill Is there a spill? start->spill pure Pure Compound or Solution waste_type->pure Compound/Solution contaminated Contaminated Labware (gloves, wipes, etc.) waste_type->contaminated Labware segregate Place in a designated, sealed, and clearly labeled hazardous waste container. pure->segregate double_bag Double-bag in clearly labeled hazardous waste bags. contaminated->double_bag store Store in a secure, ventilated, secondary containment area. segregate->store double_bag->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store->contact_ehs end Disposal Complete contact_ehs->end spill->waste_type No spill_procedure Follow Spill and Emergency Procedures spill->spill_procedure Yes spill_procedure->store

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid (CAS No. 1488-48-8) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Immediate Safety and Hazard Information

Globally Harmonized System (GHS) Classification (Inferred)

Hazard ClassCategoryHazard StatementGHS PictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritationGHS07Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.